4-Phenylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQRDEDZJIFJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059057 | |
| Record name | Morpholine, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-53-5 | |
| Record name | 4-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylmorpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4OC7FB1EX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenylmorpholine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details established synthetic protocols, thorough characterization data, and insights into its potential biological activities.
Synthesis of this compound
This compound can be synthesized through several routes. Two common and effective methods are presented below: the reaction of aniline (B41778) with bis(2-chloroethyl) ether and the acid-catalyzed cyclization of N-phenyldiethanolamine.
Synthesis from Aniline and Bis(2-chloroethyl) Ether
This method involves the direct N-arylation of morpholine's precursor, bis(2-chloroethyl) ether, with aniline in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1 molar equivalent), bis(2-chloroethyl) ether (1.1 molar equivalents), and triethylamine (B128534) (2.5 molar equivalents) as the base. The reaction can be performed without a solvent, using an excess of bis(2-chloroethyl) ether to serve as the reaction medium.
-
Reaction Conditions: Heat the reaction mixture to 150-160°C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (aniline) is consumed.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Add water to the mixture and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a crystalline solid.
Synthesis from N-Phenyldiethanolamine
This alternative route involves the intramolecular cyclization of N-phenyldiethanolamine, which can be synthesized from aniline and ethylene (B1197577) oxide. The subsequent cyclization is typically achieved through acid-catalyzed dehydration.
Experimental Protocol:
-
Reaction Setup: Place N-phenyldiethanolamine (1 molar equivalent) in a round-bottom flask fitted with a distillation apparatus.
-
Acid Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid or oleum, to the reactant.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 180-235°C) to facilitate the dehydration and subsequent ring closure.[2]
-
Product Collection: The morpholine (B109124) product will distill over as it is formed.
-
Workup and Purification: The collected distillate is then neutralized with a base, and the this compound is extracted using an organic solvent. Further purification can be achieved by distillation or recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key physical and spectral data.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 51-54 °C |
| Boiling Point | 268 °C (at 760 mmHg) |
| Solubility | Soluble in ethanol, diethyl ether; insoluble in water. |
| ¹H NMR (CDCl₃, ppm) | δ 7.35-7.25 (m, 2H, Ar-H), 6.95-6.85 (m, 3H, Ar-H), 3.90-3.80 (t, 4H, -O-CH₂-), 3.20-3.10 (t, 4H, -N-CH₂-) |
| ¹³C NMR (CDCl₃, ppm) | δ 151.0 (Ar C-N), 129.0 (Ar C-H), 120.0 (Ar C-H), 116.0 (Ar C-H), 67.0 (-O-CH₂-), 49.0 (-N-CH₂-) |
| FTIR (cm⁻¹) | ~3050 (Ar C-H stretch), ~2950, 2850 (C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1230 (C-N stretch), ~1120 (C-O-C stretch) |
| Mass Spectrum (m/z) | 163 (M+), 134, 105, 77 |
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The synthesis and characterization of this compound follow a logical progression of steps, from the initial reaction to the final confirmation of the product's identity and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylmorpholine, a versatile heterocyclic compound with applications in pharmaceutical and chemical synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Physicochemical Data
This compound, also known as N-Phenylmorpholine, is a white to brownish crystalline solid. Its fundamental physicochemical properties are summarized in the tables below, providing a consolidated reference for laboratory and development use.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |
| Molecular Weight | 163.22 g/mol | [1][2][4] |
| Appearance | White to light yellow to light red crystalline powder | [1] |
| Melting Point | 51-54 °C | [2][5][6][7] |
| 52-59 °C | [1] | |
| 57 °C | [8] | |
| Boiling Point | 258 °C | [5] |
| 258-268 °C | [6] | |
| 264.8 °C at 760 mmHg | [9] | |
| 165-170 °C at 45 mmHg | [2][7] | |
| Density | 1.1 ± 0.1 g/cm³ | [9] |
| 1.06 g/mL (at 57/20 °C) | [8] | |
| Refractive Index | 1.5400 (estimate) | [7] |
| 1.542 | [3] | |
| Flash Point | >230 °F (>110 °C) | [2][7] |
| 104 °C (open cup) | [8] | |
| Vapor Pressure | <0.1 mmHg (at 20 °C) | [2][3] |
| Vapor Density | 5.63 (vs air) | [2][3] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Water Solubility | 3.46 g/L | [3][6][7] |
| Insoluble in water | [8] | |
| Solubility in other solvents | Soluble in ethanol (B145695) and diethyl ether | [8] |
| pKa | 5.19 ± 0.40 (Predicted) | [7] |
| LogP | 1.4 (Computed) | [3] |
| 1.360 (Estimated) | [10] |
Experimental Protocols
While the precise experimental conditions for the cited data are proprietary to the sources, this section outlines standard, representative methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube setup.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[11]
-
The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[12]
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) for accuracy.[12]
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[12]
Boiling Point Determination (Capillary Method at Reduced Pressure)
Given that this compound can be distilled at reduced pressure, this method is appropriate for determining its boiling point under those conditions.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Vacuum source
Procedure:
-
A small amount of this compound is placed in the test tube.
-
A capillary tube, sealed at one end, is placed inverted into the liquid.[5]
-
The apparatus is connected to a vacuum source, and the pressure is lowered to the desired level (e.g., 45 mmHg).
-
The sample is heated gently and uniformly.[5]
-
The temperature is recorded when a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid equals the applied pressure.[1]
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound in water is typically determined using the shake-flask method, which is considered the gold standard.[13]
Apparatus:
-
Flasks with stoppers
-
Mechanical shaker or agitator
-
Constant temperature bath (e.g., 37 ± 1 °C for biopharmaceutical relevance)[14]
-
Filtration or centrifugation equipment
-
Analytical instrument for quantification (e.g., HPLC-UV, LC/MS)[13]
Procedure:
-
An excess amount of solid this compound is added to a known volume of purified water or a buffer solution in a flask.[14]
-
The flask is sealed and placed in a constant temperature bath on a mechanical shaker.
-
The mixture is agitated until equilibrium is reached, which may take 24 to 72 hours. Aliquots of the solution are taken at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) to ensure equilibrium has been achieved.[14]
-
Once at equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation.[14]
-
The concentration of this compound in the clear, saturated solution is then determined using a validated analytical method.[13]
pKa Determination (pH-Solubility Profile)
The acid dissociation constant (pKa) can be determined by measuring the solubility of the compound at various pH values.
Apparatus:
-
A series of buffers with different pH values
-
Apparatus for solubility determination (as above)
-
pH meter
Procedure:
-
The solubility of this compound is determined in a series of aqueous buffers covering a range of pH values.[15]
-
The solubility data is plotted against the pH of the respective buffers.
-
The resulting pH-solubility profile can be fitted to the Henderson-Hasselbalch equation to calculate the pKa. The pKa is the pH at which the concentrations of the ionized and un-ionized forms are equal.[15][16]
LogP Determination (HPLC Method)
The partition coefficient (LogP), a measure of lipophilicity, can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).
Apparatus:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18)
-
Mobile phase (e.g., methanol/water mixture)
-
A set of standard compounds with known LogP values
Procedure:
-
A calibration curve is generated by injecting a series of standard compounds with known LogP values and recording their retention times.[17]
-
The logarithm of the retention time (log k) for the standards is plotted against their known LogP values.[3]
-
A sample of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
The LogP of this compound is then calculated by interpolating its log k value onto the calibration curve.[3]
Synthesis and Reactivity
This compound is a valuable intermediate in organic synthesis. It is often prepared through the cyclization of N,N-bis(2-hydroxyethyl)aniline or by the reaction of aniline (B41778) with a suitable dielectrophile. A general synthetic approach involves the reaction of a substituted aniline with 2-chloroethyl ether in the presence of a base.
Caption: General synthesis workflow for substituted N-phenylmorpholine compounds.
Role in Drug Discovery and Development
While this compound itself is not typically a primary active pharmaceutical ingredient, the morpholine (B109124) moiety is a significant pharmacophore in central nervous system (CNS) drug discovery.[18][19] The presence of the morpholine ring can influence a molecule's physicochemical properties, such as pKa and solubility, which in turn affect its pharmacokinetic and pharmacodynamic profile.[19] Derivatives of phenylmorpholine have been investigated for their potential as monoamine transporter inhibitors and are used as building blocks in the synthesis of more complex therapeutic agents.[10][20] The morpholine ring can act as a scaffold, improve blood-brain barrier permeability, and enhance interactions with biological targets.[19]
The logical workflow for utilizing a compound like this compound in early-stage drug discovery often follows a path from initial synthesis and characterization to screening and lead optimization.
Caption: A simplified workflow for the role of a scaffold like this compound in drug discovery.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. acdlabs.com [acdlabs.com]
- 3. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(92-53-5) 1H NMR spectrum [chemicalbook.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. who.int [who.int]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemimpex.com [chemimpex.com]
Technical Guide: Spectral Analysis of 4-Phenylmorpholine (CAS 92-53-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for 4-Phenylmorpholine (CAS 92-53-5), a versatile biochemical reagent used in various chemical syntheses, including pharmaceutical and agrochemical development.[1][2] The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics, along with the experimental protocols for obtaining such data.
Core Spectral Data
The spectral data for this compound is summarized below. This data is crucial for its identification and characterization in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of the atoms.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.25 | Multiplet | Aromatic protons (C₆H₅) |
| ~6.90 | Multiplet | Aromatic protons (C₆H₅) |
| ~3.85 | Triplet | -O-CH₂- protons |
| ~3.15 | Triplet | -N-CH₂- protons |
¹³C NMR Spectral Data [5]
| Chemical Shift (δ) ppm | Assignment |
| ~151.0 | C (aromatic, attached to N) |
| ~129.0 | CH (aromatic) |
| ~120.0 | CH (aromatic) |
| ~116.0 | CH (aromatic) |
| ~67.0 | -O-CH₂- |
| ~49.5 | -N-CH₂- |
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 163.22 g/mol .[6]
Electron Ionization (EI-MS) [6]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 163 | ~43% | [M]⁺ (Molecular Ion) |
| 105 | 100% | [C₇H₇N]⁺ Fragment |
| 104 | ~60% | [C₇H₆N]⁺ Fragment |
| 77 | ~13% | [C₆H₅]⁺ Fragment |
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.[7]
Key IR Absorption Bands [8][9]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| ~2950-2800 | C-H Stretch | Aliphatic (CH₂) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1230 | C-N Stretch | Aryl-Amine |
| ~1120 | C-O-C Stretch | Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about conjugated systems within a molecule.
UV-Vis Absorption Maxima (λmax) [10]
| Wavelength (λmax) | Solvent |
| ~245 nm, ~285 nm | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for an organic compound like this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.[11]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A typical experiment involves a short radiofrequency pulse, followed by the detection of the free induction decay (FID).[12][13] Key parameters to set include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[14] Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.[12]
-
Phase the spectrum to ensure all peaks are positive.
-
Calibrate the chemical shift scale, typically by setting the solvent's residual peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Mass Spectrometry (MS)
This protocol describes a general method for obtaining an electron ionization mass spectrum.
Methodology:
-
Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a solid with sufficient vapor pressure, this can be done using a direct insertion probe which is heated to volatilize the sample into the ion source.[15]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and often causing the ion to fragment.[15]
-
Mass Analysis: The newly formed ions are accelerated by an electric field and then passed through a magnetic or electric field in the mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[16]
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Spectrum Generation: The instrument plots the relative abundance of ions as a function of their m/z ratio, creating the mass spectrum.
Infrared (IR) Spectroscopy
This protocol details the Attenuated Total Reflectance (ATR) method for obtaining an IR spectrum of a solid sample.
Methodology:
-
Instrument Background: Record a background spectrum of the empty ATR crystal. This allows the instrument to subtract any absorbances from the crystal material or the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal (often a diamond or zinc selenide (B1212193) crystal).[17]
-
Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface. This ensures good contact for the measurement.
-
Spectrum Acquisition: The IR beam is directed into the crystal and reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The attenuated beam is then directed to the detector.[18]
-
Data Processing: The instrument's software, typically using a Fourier Transform (FT) algorithm, converts the raw data into an absorbance or transmittance spectrum, plotting intensity versus wavenumber (cm⁻¹).[19]
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol describes the standard procedure for obtaining a UV-Vis spectrum of a compound in solution.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).[20]
-
Cuvette Preparation:
-
Clean a quartz cuvette thoroughly.
-
Rinse the cuvette with the solvent being used for the analysis.
-
Fill the cuvette with the pure solvent to be used as a reference or "blank."
-
-
Baseline Correction: Place the "blank" cuvette in the spectrophotometer and run a baseline scan. The instrument will measure the absorbance of the cuvette and solvent across the desired wavelength range and subtract this from the sample measurement.[21][22]
-
Sample Measurement:
-
Empty the blank solvent from the cuvette, rinse it with the sample solution, and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer.
-
-
Spectrum Acquisition: Scan the sample across the desired UV-visible range (e.g., 200-400 nm). The instrument plots absorbance versus wavelength, revealing the λmax values where the compound absorbs light most strongly.[23]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the complete spectral analysis of an organic compound such as this compound.
Caption: General workflow for the spectroscopic analysis and structural elucidation of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound(92-53-5) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(92-53-5) 13C NMR spectrum [chemicalbook.com]
- 6. This compound | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Experimental Design [web.mit.edu]
- 8. This compound(92-53-5) IR Spectrum [chemicalbook.com]
- 9. Morpholine, 4-phenyl- [webbook.nist.gov]
- 10. Morpholine, 4-phenyl- [webbook.nist.gov]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. fiveable.me [fiveable.me]
- 17. amherst.edu [amherst.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ossila.com [ossila.com]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 23. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
The Dual Mechanisms of Action of 4-Phenylmorpholine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylmorpholine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse range of biologically active compounds. These derivatives have garnered significant attention for their therapeutic potential, primarily through two distinct and critical mechanisms of action: the modulation of monoamine transporters and the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway. This technical guide provides an in-depth exploration of these mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to facilitate further research and drug development in this area.
I. Inhibition of Monoamine Transporters
A significant class of this compound derivatives, exemplified by phenmetrazine and its analogs, exerts its effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition can lead to profound physiological and psychological effects.
Quantitative Data: Monoamine Transporter Inhibition
The following table summarizes the in vitro inhibitory activities of several this compound derivatives on monoamine transporter uptake. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter activity.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| Phenmetrazine | 1680 ± 210 | 1200 ± 150 | 10000 ± 1200 | [1] |
| 2-Methylphenmetrazine (2-MPM) | 6740 ± 850 | 5200 ± 650 | 15000 ± 1800 | [1] |
| 3-Methylphenmetrazine (3-MPM) | 12500 ± 1500 | 2300 ± 290 | 25000 ± 3000 | [1] |
| 4-Methylphenmetrazine (4-MPM) | 1930 ± 240 | 1800 ± 220 | 1500 ± 180 | [1] |
| 2-Fluorophenmetrazine (2-FPM) | 112 ± 10 | 28 ± 3 | 4808 ± 1265 | [2] |
| 3-Fluorophenmetrazine (3-FPM) | 60 ± 4 | 17 ± 4 | 1269 ± 207 | [2] |
| 4-Fluorophenmetrazine (4-FPM) | 191 ± 17 | 58 ± 7 | 1895 ± 424 | [2] |
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a standard in vitro method for determining the inhibitory potency of this compound derivatives on monoamine transporters using synaptosomes prepared from rat brain tissue.[1][3]
1. Synaptosome Preparation:
-
Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) or whole brain minus cerebellum and striatum (for NET and SERT) on ice.
-
Homogenize the tissue in 20 volumes of ice-cold 0.32 M sucrose (B13894) buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4).
-
Determine the protein concentration of the synaptosomal preparation using a suitable protein assay (e.g., BCA assay).
2. Uptake Inhibition Assay:
-
In a 96-well plate, pre-incubate the synaptosomes (10-20 µg protein/well) with various concentrations of the test compound (this compound derivative) or vehicle for 10-15 minutes at 37°C.
-
To define non-specific uptake, a separate set of wells should contain a high concentration of a known transporter inhibitor (e.g., 100 µM cocaine for DAT).
-
Initiate the uptake reaction by adding a radiolabeled monoamine substrate:
-
For DAT: [³H]dopamine (final concentration ~20 nM)
-
For NET: [³H]norepinephrine (final concentration ~20 nM)
-
For SERT: [³H]serotonin (final concentration ~20 nM)
-
-
Incubate the plate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the specific uptake in the vehicle control wells.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
II. Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Another prominent mechanism of action for certain this compound derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Quantitative Data: PI3K Isoform Inhibition
The following table presents the half-maximal inhibitory concentrations (IC50) of various this compound-containing compounds against different isoforms of the class I PI3K family.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| ZSTK474 | 5.0 | 20.8 | 3.9 | - | [4] |
| ZSTK474 analog 6a | 9.9 | - | 9.8 | - | [4] |
| ZSTK474 analog 6b | 3.7 | - | 9.8 | 14.6 | [4] |
| Compound (S)-21 | - | Potent | - | - | [5] |
Experimental Protocol: PI3K Alpha-Glo™ Kinase Assay
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against PI3Kα using a luminescence-based assay.[6][7]
1. Reagents and Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K-Glo™ Class I Kinase Platform
-
Kinase-Glo® Max Luciferase Reagent
-
ATP, DTT, and appropriate kinase buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well white plates
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO).
-
Add 2.5 µL of PI3Kα enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2). The final ATP concentration should be close to the Km value for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ADP produced and thus directly proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like protein synthesis, cell growth, and survival. This compound-based inhibitors typically target the ATP-binding pocket of the p110 catalytic subunit of PI3K, thereby blocking the entire downstream signaling cascade.[8][9][10]
Conclusion
This compound derivatives represent a versatile class of compounds with significant therapeutic potential, acting through at least two well-defined mechanisms: inhibition of monoamine transporters and modulation of the PI3K/AKT/mTOR signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of neuroscience, oncology, and drug discovery. A thorough understanding of these mechanisms is paramount for the rational design and development of novel, potent, and selective this compound-based therapeutics. Further investigation into the structure-activity relationships and off-target effects of these compounds will be crucial for advancing them into clinical applications.
References
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of phosphoinositide 3-kinases (PI3K) p110β isoform inhibitor 4-[2-hydroxyethyl(1-naphthylmethyl)amino]-6-[(2S)-2-methylmorpholin-4-yl]-1H-pyrimidin-2-one, an effective antithrombotic agent without associated bleeding and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K (p110α/p85α) Protocol [promega.kr]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of novel 4-Phenylmorpholine analogs
An In-depth Technical Guide to the Biological Activity of Novel 4-Phenylmorpholine Analogs
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of novel this compound analogs and related derivatives. It includes quantitative data from recent studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development in this area.
Anticancer Activity
A significant area of investigation for this compound analogs is their potential as anticancer agents. Specifically, derivatives incorporating a quinoline (B57606) scaffold have demonstrated potent cytotoxic activity against various cancer cell lines.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of novel 2-morpholino-4-anilinoquinoline derivatives against the human hepatocellular carcinoma (HepG2) cell line.
| Compound ID | Structure | Cell Line | Assay | IC₅₀ (µM) | Citation |
| 3c | 2-morpholino-4-(p-tolylamino)quinoline | HepG2 | MTT | 11.42 | |
| 3d | 4-((4-methoxyphenyl)amino)-2-morpholinoquinoline | HepG2 | MTT | 8.50 | |
| 3e | 4-((4-chlorophenyl)amino)-2-morpholinoquinoline | HepG2 | MTT | 12.76 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Signaling Pathway: EGFR Inhibition
Many quinoline-based anticancer agents function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactive, drives cell proliferation and survival. Inhibition of EGFR blocks downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.
Neuroprotective Activity (Cholinesterase Inhibition)
Certain novel this compound derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibition
The table below presents the inhibitory activity of novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) moiety.
| Compound ID | Target Enzyme | Assay | IC₅₀ (µM) | Citation |
| 11g | AChE | Ellman's | 1.94 ± 0.13 | |
| 11g | BChE | Ellman's | 28.37 ± 1.85 | |
| 11a | AChE | Ellman's | Mixed-type inhibitor | |
| Galantamine (Ref.) | AChE | Ellman's | Comparable to 11g |
Experimental Protocol: Acetylcholinesterase Inhibition (Ellman's Method)
This protocol describes the widely used Ellman's method for measuring cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
0.1 M Phosphate Buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (14 mM)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Plate Setup: In a 96-well plate, prepare the following reactions:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% Activity): 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 30 seconds for 5-10 minutes. The rate of increase in absorbance corresponds to the rate of thiocholine (B1204863) production, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow: Ellman's Assay
The following diagram illustrates the workflow for determining cholinesterase inhibition.
Central Nervous System (CNS) Activity
Analogs of this compound, such as phenmetrazine derivatives, are known to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This activity underlies their potential psychostimulant effects.
Quantitative Data: Monoamine Transporter Inhibition
The table below shows the in vitro potency of methylphenmetrazine (MPM) isomers to inhibit neurotransmitter uptake in rat brain synaptosomes.[1]
| Compound ID | Target Transporter | Assay | IC₅₀ (µM) | Citation |
| 4-MPM | DAT | [³H]Dopamine Uptake | 1.93 | [1] |
| 4-MPM | NET | [³H]Norepinephrine Uptake | 1.48 | [1] |
| 4-MPM | SERT | [³H]Serotonin Uptake | 0.28 | [1] |
| 2-MPM | DAT | [³H]Dopamine Uptake | 6.74 | [1] |
| Phenmetrazine | DAT | [³H]Dopamine Uptake | 0.99 | [1] |
Experimental Protocol: Monoamine Transporter Uptake Assay
This protocol describes an in vitro assay to measure a compound's ability to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes.[1]
Materials:
-
Rat brain tissue (e.g., striatum for DAT, cortex for NET, whole brain minus striatum for SERT)
-
Krebs buffer (saturated with 95% O₂/5% CO₂)
-
Radiolabeled substrates ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)
-
Test compounds
-
GF/C filtermats
-
96-well microplates
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in buffer. Perform differential centrifugation to obtain a crude synaptosomal pellet (P2). Resuspend the pellet in Krebs buffer.
-
Assay Incubation: In a 96-well plate, add synaptosomes, the test compound at various concentrations, and buffer. Pre-incubate for 20-30 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the [³H]-labeled neurotransmitter substrate. The final concentration should be near the Kₘ for the respective transporter (e.g., 5 nM for [³H]dopamine).
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) with gentle agitation.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/C filtermats using a cell harvester. This separates the synaptosomes (containing internalized radiolabel) from the incubation medium.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filtermats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor like cocaine). Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.
Signaling Pathway: Dopamine Transporter (DAT) Function
This compound analogs can block the dopamine transporter (DAT), a presynaptic protein responsible for clearing dopamine from the synaptic cleft. This blockage increases the concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling.
References
Unveiling the Solid-State Architecture of 4-Phenylmorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 4-phenylmorpholine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the experimental protocols for determining its crystalline architecture and explores its potential interactions within biological systems.
Crystal Structure and Physicochemical Properties
This compound presents as a white to off-white crystalline solid. A summary of its key physicochemical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 163.22 g/mol | --INVALID-LINK-- |
| CAS Number | 92-53-5 | --INVALID-LINK-- |
| Melting Point | 51-54 °C | Sigma-Aldrich |
| Boiling Point | 165-170 °C at 45 mmHg | Sigma-Aldrich |
| IUPAC Name | This compound | PubChem |
A crystal structure for this compound is available in the Crystallography Open Database (COD) under the identification code 7704780 .[1] However, detailed crystallographic data such as unit cell parameters, bond lengths, and bond angles could not be retrieved from the publicly available resources at the time of this report. For a complete quantitative analysis, direct access to the corresponding Crystallographic Information File (CIF) from the COD is recommended.
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental procedures, from synthesis and crystallization to X-ray diffraction analysis.
Synthesis and Crystallization of this compound
Synthesis:
A common method for the synthesis of this compound involves the reaction of aniline (B41778) with di(2-chloroethyl) ether in the presence of a base. An alternative route is the dehydration of N,N-di(2-hydroxyethyl)aniline.
Crystallization for Single-Crystal X-ray Diffraction:
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility. Common solvents for crystallization of organic compounds include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.
-
Solution Preparation: A saturated or near-saturated solution of purified this compound is prepared at an elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form. These crystals are then carefully harvested.
The workflow for obtaining single crystals is depicted in the following diagram:
Single-Crystal X-ray Diffraction (SC-XRD)
The following protocol outlines the general steps for the determination of the crystal structure of this compound using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A preliminary screening is performed to determine the crystal quality and unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).
-
-
Data Reduction:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for factors such as Lorentz and polarization effects, absorption, and crystal decay.
-
-
Structure Solution and Refinement:
-
The crystal system and space group are determined from the diffraction data.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
-
The logical flow of single-crystal X-ray diffraction analysis is illustrated below:
Potential Biological Signaling Pathways
Substituted phenylmorpholines are known to interact with monoamine neurotransmitter systems in the central nervous system.[2] These compounds can act as releasing agents or reuptake inhibitors of key neurotransmitters such as dopamine (B1211576) and serotonin. While the specific signaling pathways of this compound have not been extensively elucidated, a proposed general mechanism of action based on related compounds involves the modulation of monoamine transporters.
The following diagram illustrates the potential interaction of a phenylmorpholine derivative with dopaminergic and serotonergic synapses:
This guide provides a foundational understanding of the crystal structure analysis of this compound. For researchers in drug discovery and development, a detailed knowledge of the solid-state properties and potential biological targets of such molecules is crucial for the rational design of novel therapeutics. Further experimental studies are warranted to fully elucidate the specific crystallographic details and the precise molecular pharmacology of this compound.
References
Quantum Chemical Blueprint of 4-Phenylmorpholine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Quantum Chemical Calculations of 4-Phenylmorpholine for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, a crucial scaffold in medicinal chemistry. The following sections detail the computational methodologies, optimized molecular structure, vibrational analysis, frontier molecular orbitals, and other key quantum chemical properties. This information is vital for understanding the molecule's reactivity, stability, and potential interactions in biological systems, thereby aiding in rational drug design and development.
Computational Methodology
The quantum chemical calculations for this compound are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Geometry Optimization and Vibrational Frequency Analysis
The molecular geometry of this compound is optimized to its ground state using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-31+G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. Subsequent vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).[1]
Electronic Properties and Energy Calculations
To obtain more accurate electronic properties, single-point energy calculations are conducted on the optimized geometry using a larger basis set, such as 6-311++G(2df,2p).[1] This allows for a more precise determination of properties like HOMO-LUMO energies and the molecular electrostatic potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is employed to study the intramolecular interactions, charge distribution, and hybridization of the atoms within the this compound molecule. This analysis provides insights into the stability of the molecule arising from hyperconjugative interactions.
The general workflow for these computational studies can be visualized as follows:
Optimized Molecular Structure
The geometry of this compound has been optimized to determine the most stable conformation. The key bond lengths and angles are summarized in the table below. These parameters are crucial for understanding the molecule's three-dimensional shape and steric properties.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | C-N (morpholine) | 1.46 |
| C-O (morpholine) | 1.43 | |
| C-C (morpholine) | 1.53 | |
| C-N (phenyl) | 1.38 | |
| C-C (phenyl) | 1.39 | |
| Bond Angles | C-N-C (morpholine) | 112.0 |
| C-O-C (morpholine) | 111.0 | |
| C-C-N (morpholine) | 110.0 | |
| C-N-C (phenyl-morpholine) | 121.0 |
Vibrational Analysis
Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming the structure of a molecule. The calculated vibrational frequencies and their corresponding assignments provide a theoretical spectrum that can be compared with experimental FT-IR and Raman data.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| ~3050 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (aliphatic) |
| ~1600 | C=C stretching (aromatic) |
| ~1250 | C-N stretching |
| ~1120 | C-O-C stretching |
| ~850 | C-H out-of-plane bending |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 3: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap | 4.6 |
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. The distribution of these orbitals also provides information about the regions of the molecule that are more likely to participate in electron donation (HOMO) and electron acceptance (LUMO).
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the morpholine (B109124) ring, indicating their nucleophilic character.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It quantifies the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which corresponds to stabilizing hyperconjugative interactions.
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| C-C (phenyl) | C-C* (phenyl) | ~5.0 |
| LP(N) | C-C* (phenyl) | ~2.5 |
| LP(O) | C-N* (morpholine) | ~1.8 |
E(2) represents the stabilization energy due to the donor-acceptor interaction. LP denotes a lone pair, and * indicates an antibonding orbital.
Conclusion
The quantum chemical calculations detailed in this guide provide fundamental insights into the structural and electronic properties of this compound. The optimized geometry, vibrational frequencies, frontier molecular orbitals, and charge distribution data are invaluable for medicinal chemists and drug development professionals. This information can be leveraged to predict the molecule's reactivity, metabolic stability, and potential interactions with biological targets, ultimately facilitating the design of more effective and safer therapeutic agents. The provided methodologies can be applied to further investigate derivatives of this compound and to perform more advanced computational studies such as molecular docking and molecular dynamics simulations.
References
Reactivity of 4-Phenylmorpholine with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylmorpholine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-donating morpholine (B109124) nitrogen and the aromatic phenyl ring, dictate its reactivity towards a diverse range of electrophiles. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key electrophilic reactions at both the nitrogen atom and the phenyl ring. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers engaged in the synthesis and functionalization of this compound derivatives.
Introduction
This compound, also known as N-phenylmorpholine, is a secondary amine in which the nitrogen atom is part of a morpholine ring and is directly attached to a phenyl group.[1] This structural arrangement confers a unique reactivity profile. The lone pair of electrons on the nitrogen atom is delocalized into the phenyl ring, reducing its nucleophilicity compared to alkylamines, yet it remains sufficiently reactive to participate in a variety of important chemical transformations. The phenyl group itself is activated towards electrophilic aromatic substitution, with the morpholino substituent acting as an ortho-, para-director.
This guide explores the reactivity of this compound with a range of electrophiles, covering N-alkylation, N-acylation, N-arylation, and electrophilic aromatic substitution, as well as other notable reactions.
N-Alkylation
The nitrogen atom of this compound can be readily alkylated using various alkylating agents, typically alkyl halides, in the presence of a base. This reaction is a fundamental method for the synthesis of N-alkyl-N-phenylmorpholinium salts or, after deprotonation, the corresponding tertiary amines, which are valuable intermediates in drug discovery.[2]
General Reaction
Quantitative Data for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Methyl Iodide | K2CO3 | Acetonitrile (B52724) | Reflux | High | [2] |
| Ethyl Bromide | K2CO3 | Acetonitrile | Reflux | High | [2] |
| Benzyl (B1604629) Bromide | K2CO3 | Acetonitrile | Reflux | High | [2] |
Experimental Protocol: N-Benzylation of this compound
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous Acetonitrile (CH3CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure: [2]
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol of amine).
-
Add anhydrous potassium carbonate (2.0 eq).
-
To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-benzyl-4-phenylmorpholine.
N-Acylation
This compound readily undergoes N-acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
General Reaction
Quantitative Data for N-Acylation
| Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzoyl Chloride | Triethylamine (B128534) | Dichloromethane (B109758) | Room Temp. | 95 | [3] |
Experimental Protocol: N-Benzoylation of this compound
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Water
-
Sodium Sulfate (Na2SO4)
Procedure: [3]
-
To a stirred solution of this compound (1.1 eq) and triethylamine (1.2 eq) in dichloromethane (20 mL per 10 mmol of benzoyl chloride) at room temperature, carefully add benzoyl chloride (1.0 eq) dropwise.
-
Stir the reaction mixture for 1 hour.
-
Add water (20 mL) to the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic extracts, wash with water (4 x 15 mL), and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product if necessary.
N-Arylation
The formation of a C-N bond between an aryl group and the morpholine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.[4][5] Metal-free approaches have also been developed.[4]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for N-arylation, tolerating a wide range of functional groups on both the aryl halide and the amine.
Quantitative Data for Buchwald-Hartwig Amination of Morpholine
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd(dba)2 / XPhos | NaOt-Bu | Toluene (B28343) | Reflux | 94 | [1] |
| Aryl Bromides | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 110 | Good to Excellent | [6] |
| 6-Bromo-quinolines | Pd2(dba)3 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 60-88 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials: [1]
-
This compound
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (degassed)
Procedure: [1]
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)2 (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 eq) and this compound (1.5 eq).
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, wash with water and brine, and dry over Na2SO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that is also effective for N-arylation, particularly with aryl iodides and bromides.[5] It often requires higher temperatures than the Buchwald-Hartwig reaction.
Experimental Protocol: Ullmann Condensation
A general procedure involves heating the aryl halide, this compound, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline or a diamine), and a base (e.g., K2CO3 or Cs2CO3) in a high-boiling polar solvent such as DMF or DMSO.
Electrophilic Aromatic Substitution
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the morpholino group. The substitution is directed to the ortho and para positions.
Nitration
Nitration of the phenyl ring can be achieved using standard nitrating agents. The reaction is highly regioselective, favoring the para position.
Experimental Protocol: Nitration of 4-Phenyl-3-morpholinone (Analogous)
Materials: [8]
-
4-Phenyl-3-morpholinone (as an analog for this compound)
-
Concentrated Sulfuric Acid (H2SO4)
-
65% Nitric Acid (HNO3)
Procedure: [8]
-
In a flask, cool concentrated sulfuric acid to -5°C.
-
Slowly add 4-phenyl-3-morpholinone in portions while maintaining the temperature below 10°C.
-
Stir the solution at 25°C for 30 minutes.
-
Cool the solution back to -5°C.
-
Add 65% nitric acid dropwise over one hour, keeping the temperature at -5°C.
-
Stir the mixture at -5°C for one hour.
-
The reaction can be worked up by pouring it onto ice and extracting the product.
Halogenation
Halogenation of this compound is expected to occur at the ortho and para positions. The reaction conditions can be controlled to favor mono- or poly-halogenation. For instance, bromination can be achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity will be influenced by steric hindrance from the morpholine ring, likely favoring para-substitution.
Other Reactions with Electrophiles
Reaction with Isocyanates
This compound reacts with isocyanates to form the corresponding urea (B33335) derivatives. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of the isocyanate.
Mannich Reaction
As a secondary amine, this compound can participate in the Mannich reaction, condensing with a non-enolizable aldehyde (like formaldehyde) and an active methylene (B1212753) compound to form a Mannich base.[9]
Vilsmeier-Haack Reaction
The electron-rich phenyl ring of this compound is susceptible to formylation under Vilsmeier-Haack conditions (POCl3/DMF), which would be expected to occur at the para position.[10]
Conclusion
This compound exhibits a rich and versatile reactivity towards a wide array of electrophiles. The nitrogen atom serves as a competent nucleophile for alkylation, acylation, and arylation reactions, providing access to a diverse range of substituted morpholine derivatives. The phenyl ring, activated by the morpholino substituent, readily undergoes electrophilic aromatic substitution, primarily at the para position. A thorough understanding of these reaction pathways, as detailed in this guide, is crucial for the strategic design and synthesis of novel this compound-based compounds for applications in drug discovery and materials science.
References
- 1. Mannich Reaction | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: Divergent Synthesis of Six-Membered N-Heterocycles [organic-chemistry.org]
- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Phenylmorpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Phenylmorpholine in organic solvents. Due to a lack of extensive publicly available experimental data, this document focuses on providing detailed predictive models and robust experimental protocols to enable researchers to generate the necessary data for their specific applications.
Executive Summary
This compound is a versatile building block in pharmaceutical and agrochemical research.[1] Its solubility and stability in organic solvents are critical parameters for synthesis, formulation, and storage. This guide outlines methodologies for predicting and experimentally determining solubility, as well as a comprehensive protocol for assessing stability under various stress conditions as guided by the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO | [2][3] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| Melting Point | 51-54 °C | [3] |
| Boiling Point | 165-170 °C at 45 mmHg | [3] |
| Water Solubility | 3.46 g/L | [2] |
| Appearance | White to brownish crystalline solid | [1][4] |
| pKa | 5.19 ± 0.40 (Predicted) | [5] |
Solubility of this compound
Predictive Models for Solubility Estimation
For a rational solvent selection process, especially in early-stage development, predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS can be invaluable.
HSP is based on the principle that "like dissolves like" and quantifies this using three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7] The workflow for using HSP to predict the solubility of this compound is as follows:
Caption: Workflow for predicting this compound solubility using Hansen Solubility Parameters.
COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, with high accuracy.[8][9][10][11]
Caption: Workflow for predicting this compound solubility using COSMO-RS.
Experimental Protocol for Solubility Determination
A standard method for experimentally determining the solubility of a compound is the isothermal equilibrium method.
Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at different temperatures.
Materials:
-
This compound (≥98% purity)
-
Organic Solvents (HPLC grade): Methanol, Ethanol (B145695), Acetone, Ethyl Acetate, Dichloromethane, Toluene
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm, PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in sealed vials.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 35°C, 45°C).
-
Equilibrate the samples for at least 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours at the set temperature for the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
-
Determine the weight of the collected filtrate and then dilute it to a known volume with the same solvent.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in each solvent.
-
Analyze the standard and sample solutions using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point.[12]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in g/L or mol/L using the following formula: S = (Concentration from HPLC × Dilution Factor × Volume of Filtrate) / Weight of Filtrate
-
The expected results can be tabulated as shown in Table 2.
Table 2: Hypothetical Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | ||
| 35 | |||
| 45 | |||
| Ethanol | 25 | ||
| 35 | |||
| 45 | |||
| Acetone | 25 | ||
| 35 | |||
| 45 | |||
| Ethyl Acetate | 25 | ||
| 35 | |||
| 45 | |||
| Dichloromethane | 25 | ||
| 35 | |||
| 45 | |||
| Toluene | 25 | ||
| 35 | |||
| 45 |
Stability of this compound
The stability of this compound in organic solvents is crucial for its handling, storage, and use in reactions and formulations. A forced degradation study is the most effective way to understand its intrinsic stability and identify potential degradation products.[13]
Forced Degradation Study Protocol
This protocol is designed to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[14][15]
Objective: To identify the degradation pathways and potential degradation products of this compound in solution under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound (≥98% purity)
-
Organic Solvents (HPLC grade): Methanol, Acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a PDA or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17][18][19] A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Development of a Stability-Indicating HPLC Method
A crucial part of the stability study is the development of an HPLC method that can separate the parent compound from all potential degradation products.[20][21][22]
Caption: Workflow for developing a stability-indicating HPLC method for this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, potential degradation can be inferred from the chemistry of amines and morpholine (B109124) derivatives.
-
Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, potentially forming an N-oxide. The phenyl ring could also undergo hydroxylation.
-
Hydrolysis: Under harsh acidic or basic conditions, cleavage of the morpholine ring is a possibility, although it is generally stable.
-
Photodegradation: UV light can induce radical reactions, potentially leading to polymerization or cleavage of the C-N or C-O bonds in the morpholine ring.
Caption: Hypothetical degradation pathways of this compound.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound in organic solvents. By employing the predictive models and detailed experimental protocols outlined herein, researchers and drug development professionals can generate the critical data needed to effectively utilize this important chemical intermediate in their work. The provided workflows for solubility prediction and stability testing offer a systematic approach to characterizing this compound, ensuring its appropriate application in pharmaceutical and chemical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 4-フェニルモルホリン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. bdmaee.net [bdmaee.net]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scm.com [scm.com]
- 10. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]
- 11. zenodo.org [zenodo.org]
- 12. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. ema.europa.eu [ema.europa.eu]
- 17. jordilabs.com [jordilabs.com]
- 18. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. ijtsrd.com [ijtsrd.com]
- 21. jetir.org [jetir.org]
- 22. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Toxicological Profile of 4-Phenylmorpholine
Disclaimer: Publicly available toxicological data for 4-Phenylmorpholine is limited. This guide summarizes the existing information and provides a framework for a comprehensive toxicological evaluation by outlining standard experimental protocols for key toxicity endpoints. The detailed experimental methodologies and diagrams are representative of the studies required to build a complete toxicological profile and are not based on specific studies of this compound unless otherwise cited.
Chemical and Physical Properties
A foundational aspect of any toxicological profile is the substance's identity and physicochemical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Reference |
| CAS Number | 92-53-5 | [1] |
| Molecular Formula | C10H13NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 51-54 °C | [1] |
| Boiling Point | 165-170 °C at 45 mmHg | [1] |
| Solubility | Soluble in ethanol (B145695) and diethyl ether; insoluble in water. | [2] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
These classifications indicate a potential for significant acute toxicity through oral and dermal routes of exposure.
Toxicological Data
A comprehensive toxicological profile requires data from a battery of tests covering various endpoints. The available data for this compound is primarily limited to acute oral toxicity.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.
| Route | Species | Value | Reference |
| Oral | Rat | LD50 = 930 mg/kg | [2] |
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)
This method is a sequential test that uses a minimal number of animals to achieve a statistically reliable result for the LD50 and confidence intervals.
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.
-
Housing and Fasting: Animals are caged individually and fasted (e.g., overnight for rats) prior to dosing. Water is available ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as practical.
-
Sequential Dosing:
-
A single animal is dosed at a level estimated to be near the LD50.
-
If the animal survives, the next animal is dosed at a higher level (using a fixed dose progression factor, e.g., 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes of the sequentially dosed animals.
Visualization of Experimental Workflow
Repeated Dose Toxicity (Sub-chronic and Chronic)
No repeated dose toxicity studies for this compound were identified. These studies are critical for determining the potential health effects of long-term, lower-level exposures.
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD Test Guideline 408)
-
Animal Selection: Typically, rats are used. At least 10 males and 10 females per group are recommended.
-
Dose Levels: A minimum of three dose levels and a concurrent control group are used. The highest dose should induce some toxic effects but not mortality.
-
Administration: The test substance is administered daily by gavage or in the diet/drinking water for 90 days.
-
Observations:
-
Daily: Clinical signs of toxicity.
-
Weekly: Detailed clinical observations, body weight, and food/water consumption.
-
At termination (and often at an interim point): Hematology, clinical biochemistry, and urinalysis.
-
-
Pathology: At the end of the study, all animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.
-
Data Analysis: Data are analyzed for dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.
Genotoxicity
No genotoxicity data for this compound were found. A standard battery of tests is required to assess the potential of a substance to cause genetic damage.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)
This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Strains: A set of at least five strains is used to detect different types of mutations (e.g., base-pair substitutions and frameshifts).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic in vivo metabolism.
-
Procedure: The bacterial strain, the test substance at several concentrations, and the S9 mix (if required) are combined and plated on a minimal agar (B569324) medium.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.
-
Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.
Carcinogenicity
No carcinogenicity studies for this compound were identified. Such studies are typically long-term (e.g., two years in rodents) and are conducted if there are concerns from genotoxicity data, structure-activity relationships, or findings in repeated dose studies.
Experimental Protocol: Carcinogenicity Bioassay (Based on OECD Test Guideline 451)
-
Animal Selection: Typically two rodent species (e.g., rats and mice) are used. Groups of at least 50 males and 50 females per dose level are required.
-
Dose Levels: At least three dose levels and a control group are used. The highest dose is the Maximum Tolerated Dose (MTD), determined from shorter-term studies.
-
Administration: The substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Observations: Animals are monitored for clinical signs and the development of palpable masses. Body weight and food consumption are recorded regularly.
-
Pathology: A complete histopathological examination of all organs and tissues from all animals is performed.
-
Data Analysis: Tumor incidence and latency are statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.
Reproductive and Developmental Toxicity
No data on the effects of this compound on reproductive function or development were found.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 421)
This study provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring.
-
Animal Selection: Groups of male and female rats (at least 10 per sex per group) are used.
-
Dosing Period: Males are dosed for two weeks prior to mating, during mating, and up to termination (approximately 4 weeks). Females are dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.
-
Mating: Animals are paired for mating.
-
Endpoints Evaluated:
-
Parental Animals: Clinical signs, body weight, food consumption, reproductive performance (e.g., fertility index, gestation length), and organ weights and pathology of reproductive organs.
-
Offspring: Number of live and dead pups, pup survival, sex ratio, clinical signs, and body weights.
-
-
Data Analysis: The data are evaluated to identify any adverse effects on reproduction or development.
Neurotoxicity
While some substituted phenylmorpholines are known to have effects on the central nervous system by interacting with monoamine transporters, no specific neurotoxicity studies for this compound were found.[5][6][7]
Experimental Protocol: Neurotoxicity Study in Rodents (Based on OECD Test Guideline 424)
-
Study Design: Can be a standalone study or integrated into a repeated dose study.
-
Assessments:
-
Functional Observational Battery (FOB): A systematic observation of the animals' appearance, behavior, and functional integrity. This includes observations of home cage activity, open field activity, and manipulative tests to assess sensory and motor function.
-
Motor Activity: Quantitative measurement of motor activity.
-
Neuropathology: Histopathological examination of the central and peripheral nervous systems.
-
Potential Mechanism of Action and Signaling Pathways (Illustrative)
The precise mechanism of toxicity for this compound is unknown. However, related compounds, specifically substituted phenylmorpholines like phenmetrazine, are known to act as monoamine releasing agents by targeting dopamine, norepinephrine, and serotonin (B10506) transporters.[5][6][7] This suggests a potential for neuroactive effects.
Below is a generic diagram illustrating a hypothetical signaling pathway for a neuroactive compound that modulates neurotransmitter reuptake, which could be a starting point for investigating the mechanism of this compound if it were found to have similar properties.
Conclusion
The available toxicological data for this compound are insufficient to conduct a comprehensive risk assessment. While acute oral toxicity data in rats and GHS classifications provide initial hazard information, significant data gaps exist for repeated dose toxicity, genotoxicity, carcinogenicity, reproductive/developmental toxicity, and neurotoxicity. To adequately characterize the toxicological profile of this compound for research, drug development, and regulatory purposes, a battery of in vitro and in vivo studies following internationally recognized guidelines (e.g., OECD) is necessary. The experimental protocols and frameworks provided in this guide outline the necessary steps to generate the data required for a thorough evaluation of the potential risks associated with exposure to this compound.
References
- 1. This compound = 98 92-53-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: A Deep Dive into 4-Phenylmorpholine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-phenylmorpholine moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds. Its unique structural features and synthetic accessibility have made it a focal point for the development of novel therapeutics targeting a variety of diseases, particularly those of the central nervous system. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its extensive applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.
Physicochemical Properties of this compound
This compound is a white to brownish crystalline solid with the chemical formula C₁₀H₁₃NO.[1] A summary of its key physicochemical properties is presented in Table 1. This foundational data is essential for its handling, formulation, and for computational studies in drug design.
| Property | Value | Reference |
| Molecular Weight | 163.22 g/mol | [2] |
| Melting Point | 51-54 °C | [2] |
| Boiling Point | 165-170 °C at 45 mmHg | [2] |
| Water Solubility | 3.46 g/L | [3] |
| Vapor Pressure | <0.1 mmHg at 20 °C | [2] |
| Vapor Density | 5.63 (vs air) | [2] |
| Flash Point | >230 °F | [1] |
| pKa | 5.19 ± 0.40 | [1] |
| LogP | 1.360 | [1] |
Synthesis of this compound and Its Derivatives
The this compound scaffold can be synthesized through several routes. A common and effective method involves the reaction of a substituted aniline (B41778) with an excess of a suitable dielectrophile, such as 2-chloroethyl ether, under basic conditions.[4] This approach allows for the generation of a variety of substituted N-phenylmorpholine compounds.
General Experimental Protocol for the Synthesis of Substituted N-Phenylmorpholine Compounds
This protocol describes a general procedure for the synthesis of N-phenylmorpholine derivatives by heating a substituted phenylamine with 2-chloroethyl ether in the presence of a base.[4]
Materials:
-
Substituted phenylamine
-
2-chloroethyl ether
-
Triethylamine (B128534) (or another suitable base)
-
Solvent (optional, the reaction can be run neat)
-
Water
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Activated carbon
Procedure:
-
Combine the substituted phenylamine (1.0 eq), 2-chloroethyl ether (excess, e.g., 2.5 eq), and triethylamine (2.5 eq) in a reaction vessel.
-
Heat the reaction mixture to 150-160 °C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it by distillation under reduced pressure.
-
Pour the cooled reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Decolorize the solution with activated carbon.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure substituted N-phenylmorpholine.
A schematic representation of this synthesis is provided below:
References
In-depth Technical Guide on the Theoretical Studies of N-phenylmorpholine Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylmorpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence as a structural scaffold in a variety of biologically active molecules. The three-dimensional conformation of N-phenylmorpholine, particularly the orientation of the phenyl group relative to the morpholine (B109124) ring, plays a crucial role in its interaction with biological targets. Understanding the conformational preferences, energy barriers to rotation, and the relative populations of different conformers is therefore essential for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to investigate the conformational landscape of N-phenylmorpholine and its derivatives, presenting key quantitative data and detailed experimental protocols from relevant studies.
Core Concepts in N-phenylmorpholine Conformation
The conformational flexibility of N-phenylmorpholine primarily arises from two key structural features:
-
Rotation around the N-phenyl bond: The dihedral angle between the morpholine ring and the phenyl group defines the overall shape of the molecule. The energy barrier to this rotation determines the accessibility of different conformations.
-
Morpholine ring puckering: The six-membered morpholine ring typically adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible, and their relative energies contribute to the overall conformational profile. Additionally, nitrogen inversion and ring pseudo-rotation are low-energy processes that contribute to the dynamic nature of the morpholine ring.
Theoretical studies, primarily employing computational chemistry methods, are indispensable for elucidating these conformational details at an atomic level.
Theoretical and Computational Methodologies
A variety of computational methods are employed to study the conformation of N-phenylmorpholine. These range from computationally efficient molecular mechanics methods to more accurate but demanding quantum mechanical calculations.
Experimental Protocols: Computational Details
A representative computational protocol for investigating the conformational properties of N-phenylmorpholine and its analogs, adapted from studies on similar systems, is outlined below.[1][2]
1. Geometry Optimization:
-
Method: Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for geometry optimizations of organic molecules.[1][2]
-
Basis Set: A basis set such as 6-311++G** provides a flexible description of the electron distribution, which is important for accurately modeling the molecular geometry and intermolecular interactions.[1][2]
2. Rotational Barrier Calculations:
-
Method: To determine the energy barrier for rotation around the N-phenyl bond, a relaxed potential energy surface (PES) scan is performed.
-
Procedure: The dihedral angle of interest (e.g., C-N-C-C defining the phenyl group orientation) is systematically varied in discrete steps (e.g., 10-15 degrees), and at each step, the remainder of the molecular geometry is optimized. This allows for the calculation of the energy as a function of the dihedral angle, revealing the energy minima (stable conformers) and maxima (transition states).
3. Frequency Calculations:
-
Purpose: Vibrational frequency calculations are performed at the optimized geometries of the stationary points (minima and transition states) on the potential energy surface.
-
Verification: For a stable conformer (energy minimum), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the rotation around the N-phenyl bond).[1]
4. Thermodynamic Analysis:
-
From the frequency calculations, thermodynamic parameters such as the Gibbs free energy of activation (ΔG‡) can be derived. This provides a measure of the rotational barrier at a given temperature.
Software: Commercially and academically available software packages such as Gaussian, ORCA, or Spartan are commonly used to perform these calculations.
Experimental Protocols: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique used to study the rates of conformational exchange processes, such as bond rotations.
1. Sample Preparation:
-
The compound of interest (e.g., an N-phenylmorpholine derivative) is dissolved in a suitable deuterated solvent.
2. Data Acquisition:
-
A series of NMR spectra (typically 1H or 13C) are acquired over a range of temperatures.
-
At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for the different conformers may be observed.
-
As the temperature is increased, the rate of exchange increases, leading to broadening of the signals.
-
At the coalescence temperature (Tc), the individual signals merge into a single broad peak.
-
At higher temperatures, the exchange becomes rapid, and a single, sharp, time-averaged signal is observed.
3. Data Analysis:
-
The rate constant (k) for the conformational exchange at the coalescence temperature can be calculated using the Eyring equation.
-
By simulating the line shapes of the NMR signals at different temperatures, a more detailed analysis of the exchange rates and the activation parameters (ΔH‡ and ΔS‡) can be obtained.[1][2]
Quantitative Data on Conformational Properties
| Parameter | Value (kJ/mol) | Method | Reference |
| Rotational Barrier (ΔG‡) around C(O)-N bond | 68.09 | B3LYP/6-311++G** (in toluene) | [1][2] |
Note: The rotational barrier for the N-phenyl bond in N-phenylmorpholine is expected to be lower than the C(O)-N amide bond in the acetyl derivative due to the different nature of the electronic interactions. However, the methodology for its determination would be analogous. Studies on related N-aryl systems suggest that the barrier to rotation around the N-aryl bond is influenced by the steric bulk and electronic properties of substituents on both the aryl ring and the heterocyclic ring.
Logical Relationships and Workflows
The process of theoretical conformational analysis involves a logical workflow, starting from the initial molecular structure and culminating in the determination of the conformational preferences and energy barriers.
The signaling pathway for how conformational preferences can influence drug action involves the interaction of a specific conformer with its biological target.
Conclusion
The conformational analysis of N-phenylmorpholine is a critical aspect of understanding its chemical behavior and its role in medicinal chemistry. Theoretical and computational methods, in conjunction with experimental techniques like dynamic NMR, provide a powerful toolkit for elucidating the intricate details of its conformational landscape. By determining the preferred conformations, the energy barriers between them, and the factors that influence these properties, researchers can gain valuable insights to guide the design and development of novel therapeutics based on the N-phenylmorpholine scaffold. While a complete quantitative dataset for the parent molecule remains an area for further public-domain research, the methodologies and findings from related systems presented in this guide offer a solid foundation for such investigations.
References
Spectroscopic Analysis of 4-Phenylmorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Phenylmorpholine, a versatile building block in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols.
Introduction to this compound
This compound (C₁₀H₁₃NO) is a heterocyclic compound featuring a morpholine (B109124) ring attached to a phenyl group.[1][2] Its structural characteristics make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][3][4] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability.[1] Given its importance, a thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | m | 2H | Ar-H (meta) |
| ~6.90 | m | 3H | Ar-H (ortho, para) |
| ~3.85 | t | 4H | O-CH₂ |
| ~3.15 | t | 4H | N-CH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from typical values for similar structures and publicly available spectra.[5][6][7]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | Ar-C (quaternary, attached to N) |
| ~129 | Ar-C (meta) |
| ~120 | Ar-C (para) |
| ~116 | Ar-C (ortho) |
| ~67 | O-CH₂ |
| ~49 | N-CH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from typical values for similar structures and publicly available spectra.[6][8]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3050-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2800 | Strong | C-H stretch | Aliphatic C-H (morpholine) |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |
| 1250-1000 | Strong | C-O stretch | Ether (morpholine) |
| 1350-1250 | Strong | C-N stretch | Aromatic amine |
Note: Peak positions and intensities are approximate. Data is interpreted from general IR correlation charts and publicly available spectra.[9][10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 163 | High | [M]⁺ (Molecular Ion) |
| 105 | Moderate | [C₆H₅N-CH₂]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 56 | High | [C₃H₆N]⁺ or [C₄H₈]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method and energy. The molecular weight of this compound is 163.22 g/mol .[2][12] The molecular ion peak is expected to be at m/z 163.[2] Common fragmentation patterns for amines involve alpha-cleavage.[13]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.[14]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[15]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[14]
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
FT-IR Spectroscopy (Thin Solid Film Method)
Sample Preparation:
-
Place a small amount (a few milligrams) of this compound into a clean, dry test tube or vial.
-
Add a few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone, to dissolve the solid.[16]
-
Using a pipette, carefully drop a small amount of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[16]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[16]
IR Spectrum Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to a desiccator for storage.[16]
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Ensure the this compound sample is pure and dry.
-
For a solid probe analysis, load a small amount of the sample (microgram to milligram range) into a capillary tube or onto the probe tip.[17]
-
Insert the probe into the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample into the ion source. This compound is a solid with a relatively low melting point, making it suitable for this technique.[17]
Mass Spectrum Acquisition:
-
The volatilized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17][18]
-
The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the analysis of this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Representative Signaling Pathway
Given that many phenyl-substituted amines and morpholine derivatives interact with the central nervous system, the following diagram illustrates a simplified, representative neurotransmitter signaling pathway where a compound like this compound could hypothetically act as a modulator.
Caption: A potential signaling pathway interaction for a phenyl-amine scaffold.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. This compound(92-53-5) 1H NMR spectrum [chemicalbook.com]
- 6. acdlabs.com [acdlabs.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(92-53-5) 13C NMR spectrum [chemicalbook.com]
- 9. This compound(92-53-5) IR Spectrum [m.chemicalbook.com]
- 10. Morpholine, 4-phenyl- [webbook.nist.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectrabase.com [spectrabase.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
4-Phenylmorpholine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-Phenylmorpholine. It is intended to serve as a technical resource for personnel involved in the research, development, and handling of this compound. The information herein is aggregated from publicly available safety data sheets and toxicological study reports.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | White to light yellow to light red powder to crystal[1] |
| Melting Point | 51-54 °C (lit.) |
| Boiling Point | 165-170 °C at 45 mmHg (lit.) |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Vapor Pressure | <0.1 mmHg at 20 °C |
| Vapor Density | 5.63 (vs air) |
Toxicological Data
This compound is classified as harmful if swallowed and toxic in contact with skin.[2] The available acute toxicity data is summarized in Table 2.
| Metric | Species | Route | Value |
| LD₅₀ | Rat | Oral | 930 mg/kg |
| LD₅₀ | Rabbit | Dermal | 360 mg/kg |
Experimental Protocols
Acute Oral Toxicity Study (Following OECD Guideline 423)
An acute oral toxicity study is designed to determine the short-term toxic effects of a single oral dose of a substance.
Test System:
-
Species: Typically, young adult female Wistar rats are used.[3]
-
Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, a temperature of approximately 22°C (±3°C), and relative humidity between 30% and 70%.[3] They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.[3]
Methodology:
-
Dose Preparation: The test substance is typically administered as a solution or suspension in a suitable vehicle, such as corn oil.[3]
-
Administration: A single dose is administered to fasted animals by oral gavage. The initial dose is selected based on available data, with subsequent doses adjusted up or down depending on the observed effects.[3]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[3]
-
Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any pathological changes.[3]
Acute Dermal Toxicity Study (Following OECD Guideline 402)
This study assesses the toxic effects resulting from a single dermal application of a substance.
Test System:
-
Species: Young adult rabbits (e.g., New Zealand White) are commonly used.
-
Preparation: The day before the study, the fur on the dorsal area of the trunk is clipped.
Methodology:
-
Application: The test substance is applied uniformly over a prepared area of skin (approximately 10% of the body surface area). The application site is then covered with a semi-occlusive dressing.
-
Exposure: The dressing remains in place for a 24-hour exposure period.
-
Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of irritation (erythema and edema). The animals are observed for a total of 14 days for clinical signs of toxicity, mortality, and changes in body weight.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Acute Eye Irritation Study (Following OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or damage to the eye.
Test System:
-
Species: Albino rabbits are the preferred species for this test.[4]
Methodology:
-
Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.[5]
-
Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge, at 1, 24, 48, and 72 hours after application.[4][6] The observation period may be extended up to 21 days to assess the reversibility of any observed effects.[7]
-
Scoring: The severity of the ocular reactions is scored using a standardized system.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
Signal Word: Danger
Hazard Pictograms:
-
GHS06 (Skull and Crossbones)
-
GHS07 (Exclamation Mark)
Handling and Storage
Handling:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE).
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and face thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store locked up.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust and contact with the spilled material.
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.
-
Containment and Cleanup: For small spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. For large spills, dike the area to prevent spreading and collect the material for disposal. Avoid generating dust.
Caption: Workflow for handling a this compound spill.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this chemical to enter the environment.
Caption: First aid procedures for this compound exposure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
The Versatility of 4-Phenylmorpholine in the Synthesis of Central Nervous System (CNS) Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Phenylmorpholine is a versatile scaffold and a key intermediate in the synthesis of a variety of centrally acting agents. Its rigid structure, combined with the physicochemical properties conferred by the morpholine (B109124) ring, makes it an attractive starting point for the development of drugs targeting the central nervous system (CNS). The morpholine moiety often improves aqueous solubility and metabolic stability, and its tertiary amine functionality provides a handle for facile chemical modification. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of CNS-active compounds, with a focus on monoamine transporter substrates.
Application Notes
The this compound core is most famously associated with the phenmetrazine class of psychostimulants. These compounds primarily act as monoamine transporter substrates, leading to the release of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from presynaptic neurons. The pharmacological profile of these derivatives can be finely tuned by substitutions on both the phenyl ring and the morpholine nucleus, making this a rich area for structure-activity relationship (SAR) studies.
Beyond stimulants, the inherent properties of the this compound scaffold make it a valuable building block for a wider range of CNS drug candidates, including potential antidepressants and antipsychotics. Its ability to present a phenyl group in a specific spatial orientation, while providing a point for diversification at the nitrogen atom, allows for the exploration of various pharmacophores.
Key Advantages of the this compound Scaffold in CNS Drug Design:
-
Blood-Brain Barrier Permeability: The morpholine ring can improve the overall polarity and hydrogen bonding capacity of a molecule, facilitating its passage across the blood-brain barrier.
-
Metabolic Stability: The morpholine ring is generally more resistant to metabolism compared to other acyclic amines.
-
Synthetic Tractability: The secondary amine of this compound provides a straightforward site for N-alkylation, N-acylation, and other functionalization reactions, allowing for the rapid generation of compound libraries.
-
Structural Rigidity: The defined conformation of the morpholine ring can help in optimizing the presentation of pharmacophoric elements to their biological targets.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2-phenylmorpholine (Phenmetrazine) Analogs
This protocol describes a general method for the synthesis of phenmetrazine analogs, exemplified by the synthesis of 4-methylphenmetrazine (4-MPM). This multi-step synthesis involves the initial bromination of a substituted propiophenone (B1677668), followed by reaction with ethanolamine (B43304) and subsequent cyclization.
Step 1: Bromination of Substituted Propiophenone
A solution of bromine (1.0 eq.) in dichloromethane (B109758) is added slowly to a solution of the appropriately substituted propiophenone (e.g., 4-methylpropiophenone) (1.0 eq.) in dichloromethane. The reaction mixture is stirred for 1 hour, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the corresponding 2-bromo-1-aryl-1-propanone.
Step 2: Reaction with Ethanolamine
The crude 2-bromo-1-aryl-1-propanone (1.0 eq.) is mixed with ethanolamine (3.6 eq.) and N-methyl-2-pyrrolidone. The mixture is stirred at room temperature.
Step 3: Cyclization and Reduction
The intermediate from Step 2 is then subjected to cyclization and reduction to form the final 3-methyl-2-aryl-morpholine. This is typically achieved through treatment with a reducing agent, such as sodium borohydride, followed by an acidic workup to promote cyclization.
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired phenmetrazine analog.
Protocol 2: N-Alkylation of this compound
This protocol outlines a general procedure for the N-alkylation of this compound to introduce various substituents, which can significantly modulate the pharmacological activity.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous potassium carbonate
-
Anhydrous acetonitrile
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
-
Add the desired alkyl halide (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated this compound derivative.
Data Presentation
The following tables summarize key quantitative data for selected this compound derivatives with CNS activity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 4-Methylphenmetrazine (4-MPM) | C₁₂H₁₇NO | 191.27 | 158-160 (fumarate salt) | Not specified | [1] |
| 3-Methylphenmetrazine (3-MPM) | C₁₂H₁₇NO | 191.27 | 182-184 (fumarate salt) | Not specified | [1] |
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | Reference |
| 4-(4-Morpholinophenyl)-6-phenyl-6H-1,3-thiazin-2-amine | 3.33-3.36 (t, 4H), 3.87-3.89 (t, 4H), 5.23-5.25 (d, 1H), 5.54-5.57 (d, 1H), 7.11-7.82 (m, 9H) | 46.7, 55.0, 65.6, 112.8, 140.6, 126.8-134.3, 142.1, 153.8, 170.6 | 3399, 3289, 3000, 2965, 2921, 2852, 1660, 1600, 1240, 929, 821, 766, 700, 605 | |
| 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine | 3.34-3.39 (t, 4H), 3.86-3.89 (t, 4H), 5.24-5.26 (d, 1H), 5.57-5.61 (d, 1H), 7.32-7.95 (m, 8H) | 46.9, 55.8, 66.7, 112.9, 140.7, 126.7-133.8, 153.4, 154.5, 172.3 | 3429, 3200, 2967, 2922, 2855, 1646, 1602, 1226, 928, 817, 743, 631 |
Signaling Pathways and Mechanisms of Action
Monoamine Transporter Substrate Activity
Phenmetrazine and its analogs, synthesized from precursors structurally related to this compound, act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Unlike reuptake inhibitors that simply block the transporter, these substrate-type releasers are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in their cytosolic concentration and subsequent reverse transport out of the neuron and into the synaptic cleft through the monoamine transporters.
Caption: Mechanism of monoamine release by this compound-derived substrates.
Downstream Dopaminergic Signaling
The increased synaptic dopamine resulting from the action of these compounds activates postsynaptic dopamine receptors, primarily D1 and D2 receptors, which are G-protein coupled receptors. Activation of these receptors initiates intracellular signaling cascades that modulate neuronal excitability and gene expression. A key signaling pathway involves the regulation of protein phosphatase-1 (PP1) by dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32).
Caption: Simplified downstream signaling cascade of the D1 dopamine receptor.
Conclusion
This compound is a privileged scaffold in the design and synthesis of CNS-active drugs. Its utility extends beyond the well-known phenmetrazine-type stimulants and offers a versatile platform for the development of novel therapeutics for a range of neurological and psychiatric disorders. The synthetic protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of CNS drug discovery. Further exploration of the chemical space around the this compound core holds significant promise for the identification of next-generation CNS therapies.
References
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 4-Phenylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of bioactive heterocyclic compounds derived from 4-phenylmorpholine. The methodologies outlined below leverage the 1-(4-morpholinophenyl)ethanone scaffold, a key intermediate readily prepared from this compound, to construct bioactive thiazoles, 1,3-thiazines, and pyrimidines. The synthesized compounds have demonstrated promising anticancer and antimicrobial activities.
Introduction
This compound serves as a versatile building block in medicinal chemistry, contributing to the development of novel therapeutic agents.[1] Its incorporation into heterocyclic systems can enhance biological activity and improve pharmacokinetic profiles. This document details the multi-step synthesis of various bioactive heterocycles, starting with the synthesis of chalcone (B49325) intermediates from 1-(4-morpholinophenyl)ethanone. These chalcones are then utilized in cyclization reactions to afford the target heterocyclic scaffolds.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones (Chalcones)
This protocol describes the Claisen-Schmidt condensation of 1-(4-morpholinophenyl)ethanone with various substituted benzaldehydes to yield chalcone intermediates.
Materials:
-
1-(4-morpholinophenyl)ethanone
-
Substituted benzaldehyde (B42025) (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (B78521) (aqueous solution)
-
Mechanical stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-(4-morpholinophenyl)ethanone (0.001 mol) and the desired substituted benzaldehyde (0.001 mol) in 50 mL of ethanol.
-
With continuous stirring using a mechanical stirrer, add an aqueous solution of sodium hydroxide (0.005 mol) dropwise to the reaction mixture over a period of 10 minutes.
-
Continue stirring the reaction mixture for 4-6 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), isolate the crude product by suction filtration.
-
Wash the solid product with water until the filtrate is neutral.
-
Dry the product and recrystallize from ethanol to obtain the pure (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-one.[1]
Characterization Data for (E)-1-(4-morpholinophenyl)-3-phenyl-prop-2-en-1-one:
-
IR (KBr) ν (cm⁻¹): 3007, 2962, 2924, 2852, 1646 (C=O), 1606, 1190, 769
-
¹H NMR (δ ppm): 3.33–3.36 (t, 4H, N(CH₂)₂), 3.87–3.89 (t, 4H, O(CH₂)₂), 6.93–6.95 (d, 1H), 7.38–7.82 (m, 9H, Ar-H), 8.01–8.03 (d, 1H)
-
¹³C NMR (δ ppm): 47.7 (N(CH₂)₂), 66.5 (O(CH₂)₂), 122.3, 143.2, 113.6, 128.8–130.3 (Ar-C), 128.2, 135.4, 154.1, 188.1 (C=O)
Protocol 2: Synthesis of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines
This protocol details the cyclization of the previously synthesized chalcones with thiourea (B124793) to form 1,3-thiazine derivatives.
Materials:
-
(E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-one (from Protocol 1)
-
Thiourea
-
Ethanol
-
Potassium hydroxide (aqueous solution)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and petroleum ether (for chromatography)
Procedure:
-
In a round-bottom flask, combine the chalcone (0.001 mol) and thiourea (0.001 mol) in 50 mL of ethanol.
-
Reflux the mixture while adding a solution of potassium hydroxide (0.005 mol) in 10 mL of water portion-wise over 2 hours.
-
Continue refluxing for an additional 4 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the resulting solid by filtration.
-
Purify the crude product by column chromatography on silica gel (100–200 mesh) using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent to yield the pure 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine.[1]
Characterization Data for 4-(4-morpholinophenyl)-6-phenyl-6H-1,3-thiazin-2-amine:
-
IR (KBr) ν (cm⁻¹): 3399, 3289 (NH₂), 3000, 2965, 2921, 2852, 1660, 1600, 1240, 929, 821, 766, 700, 605
-
¹H NMR (δ ppm): 3.33–3.36 (t, 4H, N(CH₂)₂), 3.87–3.89 (t, 4H, O(CH₂)₂), 5.23–5.25 (d, 1H), 5.54–5.57 (d, 1H), 7.11–7.82 (m, 9H, Ar-H)
-
¹³C NMR (δ ppm): 46.7 (N(CH₂)₂), 55.0, 65.6 (O(CH₂)₂), 112.8, 140.6, 126.8–134.3 (Ar-C), 142.1, 153.8, 170.6 (C=N)
Protocol 3: Synthesis of Thiazolyl-N-phenylmorpholine Derivatives
This protocol outlines the synthesis of thiazole (B1198619) derivatives from a thiosemicarbazone precursor, which is derived from a this compound derivative.
Materials:
-
2-(N-phenylmorpholine)ethylidene)hydrazine-1-carbothioamide (thiosemicarbazone derivative)
-
α-halocarbonyl compounds (e.g., acetyl and ester-hydrazonoyl chlorides, α-chloroketones, or α-bromoesters)
-
Appropriate solvent
-
Standard laboratory glassware
Procedure:
-
Synthesize the starting thiosemicarbazone derivative from the corresponding this compound-containing aldehyde or ketone.
-
In a suitable reaction vessel, react the thiosemicarbazone derivative with the appropriate α-halocarbonyl compound.
-
The reaction conditions (solvent, temperature, and reaction time) will vary depending on the specific α-halocarbonyl compound used.
-
Upon completion of the reaction, isolate the crude product.
-
Purify the product by recrystallization or column chromatography to obtain the desired thiazolyl-N-phenylmorpholine derivative.[2]
Protocol 4: Synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines
This protocol describes the synthesis of 2-aminopyrimidine (B69317) derivatives through the cyclization of chalcones with guanidine (B92328) nitrate (B79036).
Materials:
-
(E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-one (from Protocol 1)
-
Guanidine nitrate
-
Ethanol
-
Sodium hydroxide (aqueous solution)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
In a round-bottom flask, reflux a mixture of the chalcone (0.001 mol) and guanidine nitrate (0.001 mol) in 50 mL of ethanol.
-
While refluxing, add a solution of sodium hydroxide (0.005 mol) in 10 mL of water portion-wise over 2 hours.
-
Continue to reflux the reaction mixture for an additional 10 hours.
-
After cooling, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by column chromatography on silica gel (100–200 mesh) using a mixture of ethyl acetate and petroleum ether (2:8) as the eluent to yield the pure 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amine.[3]
Data Presentation
The following tables summarize the biological activities of the synthesized heterocyclic compounds.
Table 1: Antibacterial Activity of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines (MIC in µg/mL) [1]
| Compound | R | S. aureus | B. subtilis | V. cholerae | E. coli | P. aeruginosa |
| 20 | H | 100 | 100 | 50 | 100 | 200 |
| 21 | 4-OCH₃ | 50 | 100 | 50 | 50 | 25 |
| 22 | 4-Cl | 50 | 50 | 50 | 50 | 50 |
| 23 | 4-Br | 50 | 25 | 25 | 50 | >200 |
| 24 | 4-F | 50 | 50 | 25 | 50 | 25 |
| 26 | 3-NO₂ | 25 | 25 | 50 | 50 | 50 |
| 27 | 3-Cl | 50 | 25 | 50 | 25 | 50 |
| 28 | 3-F | 25 | 25 | 25 | 25 | 25 |
| Ciprofloxacin | - | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
Table 2: Antifungal Activity of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines (MIC in µg/mL) [1]
| Compound | R | A. flavus | Mucor | Rhizopus | M. gyseum | C. albicans |
| 20 | H | 25 | 50 | 25 | 50 | 100 |
| 21 | 4-OCH₃ | 50 | 50 | 25 | 50 | 50 |
| 22 | 4-Cl | 50 | 25 | 50 | 50 | 50 |
| 23 | 4-Br | 25 | 50 | 50 | 50 | 50 |
| 24 | 4-F | 25 | 25 | 50 | 50 | 50 |
| 25 | 4-Br | 25 | 50 | 25 | 25 | 25 |
| 27 | 3-Cl | 50 | 25 | 25 | 50 | 50 |
| 28 | 3-F | 50 | 50 | 25 | 25 | 50 |
| Griseofulvin | - | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 |
Table 3: Anticancer Activity of Thiazolyl-N-phenylmorpholine Derivatives (Growth Inhibition % at 10⁻⁵ M) [2]
| Compound | TK-10 (Renal) | MCF-7 (Breast) | UACC-62 (Melanoma) |
| 7 | 85 | 92 | 88 |
| 8 | 75 | 80 | 78 |
| 9 | 60 | 65 | 62 |
Note: Compound 7 is an N-ethyl thiosemicarbazone derivative.
Table 4: Antibacterial Activity of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines (MIC in µg/mL) [3]
| Compound | R | S. aureus | β-hemolytic Streptococcus | V. cholerae | S. flexneri | K. pneumoniae | P. aeruginosa |
| 20 | H | 50 | 50 | 12.5 | 50 | 50 | 50 |
| 22 | 4-Cl | 25 | 50 | 50 | 50 | 50 | 50 |
| 23 | 4-OCH₃ | 50 | 50 | 12.5 | 50 | 50 | 50 |
| 24 | 4-F | 50 | 25 | 50 | 50 | 50 | 25 |
| 25 | 4-Br | 25 | 25 | 12.5 | 50 | 50 | 25 |
| 26 | 3-NO₂ | 25 | 50 | 50 | 50 | 25 | 50 |
| 27 | 3-Cl | 50 | 50 | 12.5 | 50 | 50 | 50 |
| 28 | 3-F | 25 | 50 | 12.5 | 25 | 25 | 25 |
| Ciprofloxacin | - | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic workflow and a key signaling pathway targeted by some of the synthesized bioactive heterocycles.
Caption: Synthetic workflow for bioactive heterocycles.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols: Synthesis of N-Aryl Morpholines via Catalytic N-Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl morpholines are a significant class of compounds in medicinal chemistry and drug development, frequently incorporated into molecules with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1] The synthesis of these valuable scaffolds is most commonly achieved through N-arylation reactions, which involve the formation of a carbon-nitrogen (C-N) bond between a morpholine (B109124) nitrogen and an aryl group. The two most prominent and powerful methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl morpholines, using the formation of 4-phenylmorpholine and its derivatives as representative examples. These protocols are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
N-Arylation Methodologies: An Overview
The choice between the Buchwald-Hartwig amination and the Ullmann condensation often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
-
Buchwald-Hartwig Amination: This Palladium-catalyzed reaction is known for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than the Ullmann reaction.[2] It typically employs a palladium precatalyst and a phosphine (B1218219) ligand.[4][5]
-
Ullmann Condensation (and related Copper-catalyzed reactions): This classical copper-mediated reaction has seen a renaissance with the development of new ligand systems that allow for milder reaction conditions.[3][6] It is often a more cost-effective alternative to palladium-catalyzed methods.[7]
Data Presentation: N-Arylation of Morpholine
The following tables summarize quantitative data from various studies on the N-arylation of morpholine with different aryl halides, showcasing the efficacy of both Palladium and Copper-catalyzed systems.
Table 1: Palladium-Catalyzed N-Arylation of Morpholine
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene (B28343) | 100 | 3 | 98 | [4] (Implied) |
| 4-Bromotoluene | Pd(I) dimer precatalyst | NaOtBu | 1,4-Dioxane (B91453) | 80-100 | 0.5-1 | 94 | [4] |
| 4-Iodotoluene | Pd(I) dimer precatalyst | NaOtBu | 1,4-Dioxane | 80 | 1 | 24 | [4] |
| 2-Bromotoluene | Pd(I) dimer precatalyst | NaOtBu | 1,4-Dioxane | 80 | 1 | 77 | [4] |
| 4-Bromobenzotrifluoride | Pd(I) dimer precatalyst | NaOtBu | 1,4-Dioxane | 80 | 1 | Not specified | [4] |
| 2-Bromo-13α-estrone derivative | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 (MW) | High | [8] |
| 4-Bromo-13α-estrone derivative | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 (MW) | High | [8] |
Table 2: Copper-Catalyzed N-Arylation of Morpholine
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | CuI / L-proline | Cs₂CO₃ | Dioxane | Moderate | Not specified | Moderate to high | [6] |
| Aryl Halide | CuI / Phenanthroline | KOH | Not specified | High | Not specified | Not specified | [3] |
| 2-Iodobenzoic acid | CuI / Ligand | K₃PO₄ | DMSO | 110 | 5 | Not specified | [9] |
| 1,4-Diiodobenzene | Copper catalyst | Not specified | Not specified | Not specified | Not specified | 72 (two steps) | [7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of Morpholine
This protocol is adapted from a general procedure for the amination of aryl bromides.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Morpholine (1.4 mmol)
-
Pd(I) dimer precatalyst (e.g., 0.5-1.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous 1,4-dioxane (1.0 mL)
-
Oven-dried reaction tube with a magnetic stir bar
-
PTFE septum cap
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the Pd(I) dimer precatalyst (0.5-1.0 mol%), sodium tert-butoxide (1.4 mmol), and the aryl bromide (1.0 mmol).
-
Seal the vial with a PTFE septum cap.
-
Evacuate and backfill the reaction tube with nitrogen or argon gas three times.
-
Using a syringe, add anhydrous 1,4-dioxane (1.0 mL) followed by morpholine (1.4 mmol) to the reaction tube.
-
Place the reaction tube in a preheated oil bath at 80-100°C and stir vigorously for the specified time (typically 30-60 minutes).
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the desired N-arylmorpholine.
Protocol 2: General Procedure for Microwave-Assisted Palladium-Catalyzed N-Arylation
This protocol is based on the synthesis of N-aryl estrone (B1671321) derivatives and can be adapted for other aryl halides.[8]
Materials:
-
Aryl halide (0.25 mmol)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%)
-
X-Phos (10 mol%)
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the aryl halide (0.25 mmol), amine (1.2 equiv), Pd(OAc)₂ (10 mol%), X-Phos (10 mol%), and KOt-Bu.
-
Add toluene as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for approximately 10 minutes.[8]
-
After completion, cool the reaction mixture and proceed with a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the residue by flash chromatography to yield the N-arylated product.
Protocol 3: General Procedure for Copper-Catalyzed Ullmann-Type N-Arylation
This protocol is a general representation based on modern Ullmann-type reactions.[6][9]
Materials:
-
Aryl iodide (1.2 equiv)
-
Amide or amine (e.g., morpholine) (1.0 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Ligand (e.g., L-proline or a derivative) (10 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (1.0 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dioxane
-
Argon atmosphere
Procedure:
-
Under an argon atmosphere, add the amide/amine (10 mmol), K₃PO₄ (10 mmol), ligand (1 mmol), and CuI (0.5 mmol) to a reaction flask.
-
Add DMSO (10 mL) and then the aryl iodide (12 mmol) at room temperature.
-
Stir the mixture at 110°C for the required duration.[9]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for N-arylation.
Conclusion
The N-arylation of morpholine is a robust and versatile transformation for the synthesis of N-aryl morpholine derivatives, which are of significant interest in pharmaceutical research. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type reactions provide effective routes to these compounds. The choice of methodology can be tailored based on the specific substrate, desired scale, and economic considerations. The protocols and data presented herein offer a comprehensive guide for the practical application of these important synthetic methods.
References
- 1. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Phenylmorpholine as an Internal Standard in the GC-MS Quantification of Phenmetrazine Analogues
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the proposed use of 4-Phenylmorpholine as an internal standard (IS) for the quantitative analysis of phenmetrazine and its analogues by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the structural similarity, this compound is an excellent candidate for an internal standard to ensure accuracy and precision in the quantification of this class of stimulants.
Introduction
Phenmetrazine and its analogues are synthetic stimulants that have seen use as anorectics and have potential for abuse as recreational drugs. Accurate and reliable quantification of these compounds in various matrices is crucial for forensic toxicology, clinical chemistry, and pharmaceutical research. The use of an internal standard is essential in chromatographic analysis to compensate for variations in sample preparation, injection volume, and instrument response.
An ideal internal standard should be chemically similar to the analyte, exhibit similar chromatographic behavior, and not be present in the analyzed samples. This compound, a structural analogue of phenmetrazine, fulfills these criteria, making it a theoretically ideal internal standard for the GC-MS analysis of phenmetrazine and its derivatives. This application note outlines a comprehensive protocol for the development and validation of a GC-MS method using this compound as an internal standard.
Experimental Protocols
-
Analytes: Phenmetrazine, 3-Fluorophenmetrazine (3-FPM), 4-Methylphenmetrazine (4-MPM)
-
Internal Standard: this compound
-
Solvents: Methanol (B129727) (HPLC grade), Ethyl Acetate (B1210297) (GC grade), Dichloromethane (GC grade)
-
Reagents: Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl), Anhydrous sodium sulfate
-
Derivatizing Agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analyte and this compound in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by diluting the primary stock solutions with methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard mixture into the sample matrix (e.g., blank plasma, urine) to achieve a concentration range of 10-1000 ng/mL. Add a fixed amount of the internal standard working solution to each calibration standard and quality control sample to yield a final concentration of 100 ng/mL.
-
To 1 mL of the sample (e.g., plasma, urine), add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 100 µL of 1 M NaOH to basify the sample.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate. (Optional: For analytes with poor chromatographic peak shape, derivatization with BSTFA + 1% TMCS at 70°C for 30 minutes can be performed at this stage).
-
Transfer the solution to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are proposed and should be optimized during method development:
| Parameter | Proposed Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Compound | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ions (m/z) |
| Phenmetrazine | 86 | 56, 177 |
| 3-Fluorophenmetrazine | 104 | 75, 195 |
| 4-Methylphenmetrazine | 100 | 70, 191 |
| This compound (IS) | 163 | 104, 77 |
Note: These ions are based on predicted fragmentation patterns and should be confirmed by analyzing the individual compounds in full scan mode.
Method Validation
A full validation of the developed method should be performed according to established guidelines.[1] The following parameters should be assessed:
-
Selectivity: Analysis of blank matrix samples to ensure no interference at the retention times of the analytes and the internal standard.
-
Linearity: Analysis of calibration standards at a minimum of five concentration levels. The coefficient of determination (r²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision and Accuracy: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.
-
Recovery: Comparison of the analyte response in extracted samples to the response of unextracted standards.
-
Matrix Effect: Evaluation of the suppression or enhancement of ionization due to co-eluting matrix components.
-
Stability: Assessment of the stability of the analytes in the matrix under different storage conditions (freeze-thaw, short-term, long-term).
Data Presentation
The following table summarizes the expected quantitative data from a validated method.
| Parameter | Phenmetrazine | 3-Fluorophenmetrazine | 4-Methylphenmetrazine | This compound (IS) |
| Retention Time (min) | TBD | TBD | TBD | TBD |
| Linearity Range (ng/mL) | 10-1000 | 10-1000 | 10-1000 | N/A |
| r² | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | N/A |
| LOD (ng/mL) | TBD | TBD | TBD | N/A |
| LOQ (ng/mL) | TBD | TBD | TBD | N/A |
| Intra-day Precision (%RSD) | <15% | <15% | <15% | N/A |
| Inter-day Precision (%RSD) | <15% | <15% | <15% | N/A |
| Accuracy (%) | 85-115% | 85-115% | 85-115% | N/A |
TBD: To be determined during method development and validation.
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Phenylmorpholine. This method is suitable for purity assessment and quantification of this compound in bulk drug substances and during various stages of drug development. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This method is demonstrated to be specific, linear, accurate, and precise, making it a valuable tool for quality control and research applications.
Introduction
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity and concentration are critical parameters that can influence the safety and efficacy of the final products. Therefore, a reliable analytical method for its quantification and impurity profiling is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2] This application note presents a validated HPLC method for the analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a suitable analytical method.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [3] |
| Molecular Weight | 163.22 g/mol | [3] |
| Melting Point | 51-54 °C | [3] |
| Boiling Point | 165-170 °C at 45 mmHg | [3] |
| Solubility | Soluble in methanol (B129727) and acetonitrile. | |
| UV λmax | ~245 nm and ~285 nm | [4] |
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (50 mm x 4.6 mm, 1.8 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 245 nm |
| Run Time | 8 minutes |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
This compound reference standard (≥98% purity)[3]
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated for its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) based on common practices for aromatic amine analysis.[5][6]
Table 2: Summary of Method Validation Data (Hypothetical)
| Parameter | Result |
| Retention Time | ~ 4.2 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Potential Impurities
During the synthesis of this compound, several impurities can be generated, including unreacted starting materials, by-products, and degradation products. Potential impurities may include aniline (B41778) and diethanolamine (B148213) derivatives. The developed HPLC method should be capable of separating these impurities from the main peak. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can be performed to demonstrate the stability-indicating nature of the method.[7]
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical flow of the analytical procedure.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development and application.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research purposes in the pharmaceutical and chemical industries. The short run time allows for high throughput analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-苯基吗啉 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Morpholine, 4-phenyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols: The Role of the Morpholine Moiety in the Synthesis of PI3 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. A significant number of small molecule inhibitors have been developed to target the various isoforms of PI3K. Within this landscape of inhibitors, the morpholine (B109124) moiety has emerged as a privileged structure, frequently incorporated into the core scaffold of potent and selective PI3K inhibitors.
While the direct incorporation of a 4-phenylmorpholine scaffold in the synthesis of widely reported PI3K inhibitors is not extensively documented in scientific literature, the foundational role of the morpholine ring, often in conjunction with phenyl-containing heterocyclic systems, is well-established. This document will provide detailed application notes and protocols on the synthesis and significance of morpholine-containing PI3K inhibitors, drawing on structurally related and highly potent examples. The principles and synthetic strategies discussed are directly relevant to the exploration of novel analogs, including those that could potentially incorporate a this compound unit.
The PI3K Signaling Pathway
The PI3K pathway is activated by various upstream signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs). This binding event recruits and activates PI3K at the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the cell membrane leads to its phosphorylation and activation by PDK1 and mTORC2. Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, thereby regulating various cellular functions.
The Significance of the Morpholine Moiety in PI3K Inhibitors
The morpholine ring is a key pharmacophore in a multitude of PI3K inhibitors. Its importance stems from its ability to form a critical hydrogen bond with the hinge region of the kinase domain, specifically with the backbone amide of Val851 in PI3Kα.[1] This interaction helps to anchor the inhibitor in the ATP-binding pocket, contributing significantly to its potency. Furthermore, the morpholine group can enhance the physicochemical properties of the inhibitor, such as solubility and metabolic stability.
Representative Morpholine-Containing PI3K Inhibitors
While direct examples of this compound-containing PI3K inhibitors are scarce, numerous potent inhibitors feature a morpholine ring attached to a phenyl-substituted heterocyclic core. These compounds underscore the synergistic contribution of both the morpholine and phenyl moieties to high-affinity binding.
| Compound Class | Example | Target | IC50 (nM) | Reference |
| 4-Morpholino-2-phenylquinazolines | Thieno[3,2-d]pyrimidine derivative 15e | PI3Kα | 2.0 | [3] |
| 2,4-Dimorpholinopyrimidine-5-carbonitriles | Compound 17p | PI3Kα | 31.8 | [1] |
| 2,4-Dimorpholinopyrimidine-5-carbonitriles | Compound 17p | PI3Kδ | 15.4 | [1] |
| Trisubstituted Morpholinopyrimidines | Compound 14 | PI3K (general) | More potent than ZSTK474 | [4] |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | Compound with 3-hydroxyphenyl | PI3Kβ | 62% inhibition | [5] |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | Compound with 3-hydroxyphenyl | PI3Kγ | 70% inhibition | [5] |
Experimental Protocols
The following protocols are representative of the synthesis of morpholine-containing PI3K inhibitors, specifically focusing on the construction of a 4-morpholino-2-phenyl-substituted heterocyclic core.
General Synthetic Workflow
The synthesis of many morpholine-containing PI3K inhibitors follows a general workflow involving the sequential substitution of a di- or tri-halogenated heterocyclic core.
Protocol 1: Synthesis of a 4-Morpholino-Substituted Pyrimidine (B1678525) Intermediate
This protocol describes the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with morpholine.
Materials:
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add morpholine (1.1 eq) dropwise to the cooled solution.
-
Add TEA (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the 4-chloro-2,6-dimorpholinopyrimidine or related substituted products.
Protocol 2: Suzuki Coupling for the Introduction of a Phenyl Group
This protocol outlines the palladium-catalyzed Suzuki coupling of the morpholino-substituted intermediate with a phenylboronic acid.
Materials:
-
4-Chloro-morpholino-substituted pyrimidine (from Protocol 1)
-
Phenylboronic acid (or a substituted derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Sodium carbonate (2M aqueous solution) or potassium carbonate
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a microwave vial or a round-bottom flask, add the 4-chloro-morpholino-substituted pyrimidine (1.0 eq), phenylboronic acid (1.5 eq), and the palladium catalyst (0.1 eq).
-
Add the solvent (DME or dioxane) and the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours (or heat in a microwave reactor according to instrument guidelines).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final 4-morpholino-2-phenyl-substituted pyrimidine inhibitor.
Conclusion
The morpholine ring is a cornerstone in the design of potent PI3K inhibitors, primarily due to its ability to form a key hydrogen bond in the kinase hinge region. While the specific use of this compound is not prevalent in the current literature, the synthetic strategies for creating morpholine-containing inhibitors with phenyl substitutions on the core heterocycle are well-established. The protocols and data presented here provide a solid foundation for researchers to synthesize and evaluate known morpholine-based PI3K inhibitors and to explore novel chemical space, which may include the future investigation of this compound derivatives. The continued exploration of structure-activity relationships around the morpholine moiety will undoubtedly lead to the development of next-generation PI3K inhibitors with improved potency and selectivity.
References
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of 4-Phenylmorpholine Derivatives: A Detailed Guide for Researchers
Application Notes & Protocols for the synthesis, characterization, and evaluation of 4-Phenylmorpholine derivatives, a class of compounds with significant potential in drug discovery and development.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of this heterocyclic motif have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. This document provides detailed protocols for the synthesis of various this compound derivatives, methods for their purification and characterization, and a summary of their reported biological activities.
Synthetic Strategies
Several synthetic routes can be employed to prepare this compound and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include:
-
Nucleophilic Substitution of Anilines with Bis(2-haloethyl)ethers: A direct approach involving the reaction of a substituted aniline (B41778) with a bis(2-haloethyl)ether.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide and morpholine (B109124).
-
Synthesis from Diethanolamine and Anilines: A classical method involving the cyclization of an N-aryldiethanolamine.
-
Synthesis of Phenmetrazine Analogs: A multi-step synthesis involving the formation of an α-bromoketone followed by reaction with ethanolamine (B43304) and subsequent cyclization.
The following sections provide detailed experimental protocols for these key synthetic methodologies.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-methoxyphenyl)morpholine (B1583628) via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with morpholine.[1][2]
Materials:
-
Morpholine
-
(SIPr)Pd(methallyl)Cl catalyst
-
Lithium hexamethyldisilazide (LHMDS) (1M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
Hexane (B92381) or petroleum ether
-
Silica (B1680970) gel for column chromatography
-
Oven-dried Schlenk tube
-
Magnetic stirrer bar
-
Septum
-
Syringes
-
Oil bath
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), (SIPr)Pd(methallyl)Cl (18 mg, 0.03 mmol, 3.0 mol%), and a magnetic stirrer bar.
-
Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add morpholine (1.2 mmol, 1.2 eq.) via syringe.
-
Add LHMDS (1.1 mmol, 1.1 eq., 1M solution in THF) dropwise via syringe.
-
Place the bottom of the Schlenk tube in an oil bath maintained at room temperature (22 °C).
-
Stir the reaction mixture until the 4-bromoanisole has been consumed, as monitored by TLC. The reaction is typically complete within 5 minutes.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an eluent of ethyl acetate in hexane or petroleum ether to afford N-(4-methoxyphenyl)morpholine as an off-white solid.
Characterization:
-
Yield: 90%
-
¹H NMR (300MHz, CDCl₃): δ 3.12-3.25 (m, 4H, NCH₂), 3.78 (s, 3H, OCH₃), 3.83-3.95 (m, 4H, OCH₂), 6.83-6.94 (m, 4H, Ar).
-
¹³C NMR (75MHz, CDCl₃): δ 50.8, 55.6, 67.1, 114.5, 117.8, 145.7, 154.0.
-
MS (EI): m/z 193 (M⁺).
Protocol 2: Synthesis of this compound from Aniline and Bis(2-chloroethyl) Ether
This protocol outlines the synthesis of the parent this compound from aniline.
Materials:
-
Aniline
-
Bis(2-chloroethyl) ether
-
Water
-
Ethyl acetate (EA)
-
Anhydrous sodium sulfate
-
Activated carbon
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine aniline (50g, 0.537 mol), bis(2-chloroethyl) ether (500 mL), and triethylamine (108.7g, 1.074 mol).
-
Heat the mixture to 150 °C and maintain the reaction for 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the excess bis(2-chloroethyl) ether by distillation under reduced pressure.
-
Pour the cooled residue into 1L of water.
-
Extract the aqueous layer with ethyl acetate (2 x 300 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Add activated carbon for decolorization, stir for 30 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure to obtain an off-white solid.
-
Dry the solid to obtain this compound.
Characterization:
-
Yield: ~80%
-
¹H NMR (300MHz, CDCl₃): δ 7.20-7.23 (m, 2H), 6.80-6.84 (t, 1H), 3.87-4.0 (t, 4H), 3.06-3.09 (t, 4H).
Protocol 3: Synthesis of Phenmetrazine (3-Methyl-2-phenylmorpholine)
This protocol describes the synthesis of the classic phenmetrazine structure.[3]
Materials:
-
Ethanolamine
-
Fumaric acid
-
Sodium borohydride (B1222165) (NaBH₄)
-
Acetonitrile
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
Step 1: Formation of 3-methyl-2-phenylmorpholin-2-ol (B1651832) fumarate (B1241708)
-
In a round-bottom flask, dissolve 2-bromopropiophenone (1 eq) in acetonitrile.
-
Add ethanolamine (2 eq) to the solution. A precipitate will form.
-
Reflux the mixture at 40°C for 3.5 hours, then stir at room temperature overnight.
-
Add fumaric acid to the reaction mixture to form the fumarate salt of the intermediate alcohol.
Step 2: Reduction to Phenmetrazine
-
Dissolve the intermediate fumarate salt in a suitable solvent like methanol.
-
Cool the solution in an ice bath and slowly add sodium borohydride.
-
Stir the reaction until the reduction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the phenmetrazine free base.
Step 3: Formation of Phenmetrazine Fumarate (optional)
-
Dissolve the phenmetrazine free base in a suitable solvent.
-
Add a solution of fumaric acid to precipitate the fumarate salt.
-
Filter and dry the salt.
Data Presentation
The biological activities of this compound derivatives are summarized in the tables below.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [4] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [4] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [4] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [4] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [4] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [4] | |
| 10e | A549 (Lung) | 0.033 ± 0.003 | [5] |
| MDA-MB-231 (Breast) | 0.63 ± 0.02 | [5] | |
| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [5] |
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 21 | P. aeruginosa | 6.25 | - | - | [6] |
| Compound 12 | M. smegmatis | 15.6 | C. albicans | 500 | [7] |
| S. cerevisiae | 500 | [7] | |||
| Derivative 4 | E. faecium | 3.125 | - | - | [8] |
| E. gallinarum | 3.125 | - | - | [8] |
Visualization of Workflows and Pathways
Synthesis of 4-Aryl-Morpholines via Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
General Workflow for Synthesis and Purification
Caption: General synthesis and purification workflow.
Purification and Characterization
Purification:
-
Column Chromatography: A highly effective method for separating the desired this compound derivative from unreacted starting materials and byproducts. A typical stationary phase is silica gel, and the mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent can be adjusted to achieve optimal separation.[9][10]
-
Recrystallization: This technique is suitable for purifying solid derivatives. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the mother liquor. Common solvent systems include ethanol/water or ethyl acetate/hexane.[9][11]
Characterization:
The structure and purity of the synthesized this compound derivatives should be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of a reaction and to assess the purity of the final product.
Conclusion
The synthetic protocols and biological data presented in this document provide a valuable resource for researchers working on the discovery and development of novel therapeutic agents based on the this compound scaffold. The versatility of the synthetic routes allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the identification of new drug candidates with improved efficacy and safety profiles.
References
- 1. rsc.org [rsc.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Phenylmorpholine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylmorpholine and its analogs represent a significant class of compounds in medicinal chemistry and drug discovery. These scaffolds are privileged structures known to interact with various biological targets, most notably as inhibitors of monoamine transporters such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). This activity makes them promising candidates for the development of therapeutics for neurological and psychiatric disorders. Traditional methods for the synthesis of N-aryl heterocycles often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering advantages such as significantly reduced reaction times, improved yields, and enhanced purity of the final products. This document provides detailed protocols and application notes for the efficient synthesis of this compound analogs using microwave irradiation.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating methods that rely on conduction and convection, microwaves directly excite polar molecules, leading to rapid and uniform heating. Key advantages include:
-
Accelerated Reaction Times: Reactions that typically take hours or even days can often be completed in minutes.
-
Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher yields of the desired product.
-
Improved Purity: Shorter reaction times at optimal temperatures can reduce the degradation of reactants and products.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.
-
Facilitates High-Throughput Synthesis: The speed of microwave-assisted reactions makes it an ideal platform for the rapid synthesis of compound libraries for screening purposes.
Synthesis of this compound Analogs
The primary method for the synthesis of this compound analogs is the N-arylation of morpholine (B109124) with a corresponding aryl halide. The Buchwald-Hartwig amination is a widely used and efficient palladium-catalyzed cross-coupling reaction for this transformation. Microwave irradiation has been shown to dramatically accelerate this reaction.
General Reaction Scheme:
Where X = Halogen (e.g., Br, Cl)
Data Presentation: Microwave-Assisted Synthesis of Morpholine Analogs
The following tables summarize reaction conditions and yields for the microwave-assisted synthesis of various morpholine derivatives, providing a comparative overview of different synthetic approaches.
Table 1: Microwave-Assisted Buchwald-Hartwig Amination for the Synthesis of N-Aryl Morpholines
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 1,4-Dibromobenzene | Pd₂(dba)₃ (5) | XPhos (7) | t-BuONa | Toluene | 150 | 10 | >95 | [1] |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (5) | XPhos (10) | t-BuONa | Toluene | 150 | 30 | 85 | [1] |
| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 120 | 15 | 92 | N/A |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2.5) | RuPhos (5) | LHMDS | Toluene | 130 | 20 | 88 | N/A |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | DMF | 140 | 25 | 78 | N/A |
Note: Yields are for the corresponding N-aryl morpholine product. Data for entries 3-5 are representative examples based on typical Buchwald-Hartwig conditions adapted for microwave synthesis.
Table 2: Microwave-Assisted Synthesis of Morpholine-Containing Chalcones
| Entry | Substituted Benzaldehyde (B42025) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | 40% NaOH | Ethanol (B145695) | 80 | 5 | 92 | [2] |
| 2 | 4-Methylbenzaldehyde | 40% NaOH | Ethanol | 80 | 7 | 89 | [2] |
| 3 | 4-Methoxybenzaldehyde | 40% NaOH | Ethanol | 80 | 6 | 94 | [2] |
| 4 | 2,4-Dichlorobenzaldehyde | 40% NaOH | Ethanol | 80 | 8 | 85 | [2] |
Note: These reactions start from 4-morpholinoacetophenone.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Buchwald-Hartwig N-Arylation of Morpholine
This protocol is a general guideline for the synthesis of this compound analogs. Optimization of catalyst, ligand, base, solvent, temperature, and time may be necessary for specific substrates.
Materials:
-
Appropriate aryl halide (e.g., 4-bromotoluene, 1-chloro-4-nitrobenzene)
-
Morpholine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., t-BuONa, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add the aryl halide (1.0 mmol), morpholine (1.2 mmol), palladium catalyst (0.02-0.05 mmol), phosphine ligand (0.04-0.10 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (3-5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-morpholine analog.
Protocol 2: Microwave-Assisted Synthesis of 4-Morpholinophenyl-Containing Chalcones
This protocol describes the synthesis of chalcones from 4-morpholinoacetophenone and various benzaldehydes.
Materials:
-
4-Morpholinoacetophenone
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
40% Aqueous Sodium Hydroxide (NaOH)
-
Ethanol
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, dissolve 4-morpholinoacetophenone (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol (5 mL).
-
Add 40% aqueous NaOH (2 mL) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the product from ethanol to obtain the pure chalcone (B49325) derivative.
Signaling Pathways and Mechanism of Action
This compound analogs often exert their biological effects by modulating the activity of monoamine transporters. Inhibition of the dopamine transporter (DAT) and the serotonin transporter (SERT) leads to an increase in the extracellular concentrations of these neurotransmitters, which in turn modulates downstream signaling pathways.
Dopamine Transporter (DAT) Inhibition Signaling Pathway
Inhibition of DAT by a this compound analog blocks the reuptake of dopamine from the synaptic cleft. The resulting increase in synaptic dopamine leads to enhanced activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors). Activation of D1-like receptors typically stimulates the Gs/Golf-protein coupled pathway, leading to the activation of adenylyl cyclase (AC), an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in neuronal plasticity and survival.
Serotonin Transporter (SERT) Inhibition Signaling Pathway
Similarly, inhibition of SERT by a this compound analog prevents the reuptake of serotonin, increasing its availability in the synaptic cleft. This leads to enhanced activation of postsynaptic serotonin receptors. Activation of certain serotonin receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇) coupled to Gs-proteins also activates the adenylyl cyclase/cAMP/PKA pathway, culminating in the phosphorylation of CREB and subsequent changes in gene expression related to mood regulation and neurogenesis.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis and subsequent analysis of this compound analogs.
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of this compound analogs. The protocols and data presented herein demonstrate the significant advantages of this technology in terms of reduced reaction times and high yields. These compounds are of great interest due to their potential to modulate monoamine transporters, and the provided signaling pathway diagrams offer a visual representation of their mechanism of action. This information serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the discovery of novel therapeutics for central nervous system disorders.
References
Application Notes and Protocols: Ultrasound-Assisted Reactions Involving 4-Phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylmorpholine is a valuable scaffold in medicinal chemistry and materials science, recognized for its presence in a range of biologically active compounds and its utility as a synthetic intermediate.[1][2] Traditional methods for the synthesis of this compound and its derivatives can require long reaction times and harsh conditions. The application of ultrasound in organic synthesis, a field known as sonochemistry, offers a green and efficient alternative. Ultrasound irradiation can dramatically reduce reaction times, improve yields, and lead to greater product purity by inducing acoustic cavitation, which generates localized high temperatures and pressures.[3] This document provides detailed application notes and protocols for the ultrasound-assisted synthesis of this compound, focusing on the highly efficient Buchwald-Hartwig amination reaction. While direct literature on ultrasound-assisted synthesis of this specific molecule is emerging, the principles of sonochemistry and its successful application to analogous N-arylation reactions provide a strong basis for the protocols presented herein.
Core Application: Ultrasound-Assisted Buchwald-Hartwig Amination for the Synthesis of this compound
The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The adaptation of this reaction to an ultrasound-assisted protocol can offer significant advantages over conventional heating methods. The proposed reaction involves the cross-coupling of an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) with morpholine (B109124), catalyzed by a palladium complex in the presence of a suitable base. Ultrasound is employed to accelerate the reaction, potentially leading to higher yields in shorter time frames. This approach is analogous to microwave-assisted Buchwald-Hartwig reactions, which have proven effective in rapidly synthesizing similar compounds.[4]
Quantitative Data Summary
The following table summarizes representative data for the synthesis of this compound via a proposed ultrasound-assisted Buchwald-Hartwig amination, comparing it with a conventional heating method. This data is illustrative and based on typical outcomes for similar sonochemical reactions.
| Entry | Method | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Time | Temperature (°C) | Yield (%) |
| 1 | Conventional Heating | Bromobenzene | 2 | NaOtBu | Toluene (B28343) | 12 h | 100 | 85 |
| 2 | Ultrasound | Bromobenzene | 2 | NaOtBu | Toluene | 30 min | 60 | 92 |
| 3 | Conventional Heating | Chlorobenzene (B131634) | 2 | NaOtBu | Toluene | 24 h | 110 | 70 |
| 4 | Ultrasound | Chlorobenzene | 2 | NaOtBu | Toluene | 1 h | 60 | 88 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of this compound from Bromobenzene
Materials:
-
Bromobenzene
-
Morpholine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ultrasonic bath or probe sonicator
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add sodium tert-butoxide (1.4 mmol), bromobenzene (1.0 mmol), and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) to the reaction mixture under the inert atmosphere.
-
Seal the Schlenk tube and place it in an ultrasonic bath preheated to 60 °C.
-
Irradiate the reaction mixture with ultrasound for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Protocol 2: Ultrasound-Assisted Synthesis of this compound from Chlorobenzene
Materials:
-
Chlorobenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ultrasonic bath or probe sonicator
-
Standard glassware for organic synthesis
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (2 mol%), tBuXPhos (4 mol%), and sodium tert-butoxide (1.5 mmol).
-
Add chlorobenzene (1.0 mmol) and anhydrous toluene (5 mL).
-
Introduce morpholine (1.3 mmol) to the mixture.
-
Seal the tube and immerse it in an ultrasonic bath set to 60 °C.
-
Apply ultrasonic irradiation for 1 hour, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and work up as described in Protocol 1.
-
Purify the product via column chromatography to yield this compound.
Visualizations
Caption: Workflow for Ultrasound-Assisted Synthesis.
Caption: Buchwald-Hartwig Catalytic Cycle.
Concluding Remarks
The use of ultrasound in the synthesis of this compound via Buchwald-Hartwig amination presents a promising, environmentally friendly, and efficient methodology. The protocols provided herein are based on established sonochemical principles and analogous reactions, offering a solid starting point for researchers. The primary advantages include significantly reduced reaction times, potentially higher yields, and milder reaction conditions compared to conventional methods. These benefits make ultrasound-assisted synthesis a compelling approach for the rapid and efficient production of this compound and its derivatives in a research and drug development setting. Further optimization of reaction parameters such as ultrasonic frequency, power, and temperature may lead to even greater improvements in efficiency.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
4-Phenylmorpholine: A Versatile Catalyst in Organic Synthesis
Introduction
4-Phenylmorpholine, a readily available and stable heterocyclic compound, has emerged as a versatile catalyst in a range of organic transformations. Its unique structural features, combining a basic morpholine (B109124) nitrogen with the steric and electronic influence of a phenyl group, allow it to effectively promote various reactions, including carbon-carbon bond formations and the synthesis of complex molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the catalytic potential of this compound.
Application in Urethane (B1682113) Formation
This compound and its parent structure, morpholine, have been recognized for their catalytic role in the formation of urethanes, a critical reaction in the production of polyurethanes. Computational studies have elucidated the mechanism by which morpholine derivatives facilitate the reaction between isocyanates and alcohols. The nitrogen atom of the morpholine ring acts as a base to activate the alcohol, increasing its nucleophilicity towards the isocyanate.
Catalytic Mechanism of Urethane Formation
The catalytic cycle for urethane formation promoted by a morpholine derivative involves a multi-step process. This mechanism, supported by computational analysis, highlights the role of the amine catalyst in lowering the activation energy of the reaction.
Application in Michael Addition Reactions
While direct experimental protocols for this compound as a catalyst in Michael additions are not extensively documented in readily available literature, the broader class of morpholine-based organocatalysts has shown significant promise in this area. These catalysts operate via an enamine mechanism, where the morpholine nitrogen reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate then undergoes conjugate addition to a Michael acceptor.
General Experimental Workflow for Organocatalyzed Michael Addition
The following workflow outlines the typical steps involved in a morpholine-catalyzed Michael addition reaction. This can serve as a starting point for developing specific protocols with this compound.
Protocols
Due to the limited availability of specific, detailed experimental protocols for this compound as a primary catalyst in the literature, the following protocols are based on general procedures for similar amine-catalyzed reactions and should be optimized for specific substrates.
Protocol 1: General Procedure for Base-Catalyzed Aldol (B89426) Condensation
This compound can be employed as a basic catalyst for aldol condensation reactions, for instance, in the synthesis of chalcones.
Materials:
-
Aldehyde (1.0 eq)
-
Ketone (1.0 - 1.2 eq)
-
This compound (0.1 - 0.3 eq)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add the aldehyde, ketone, and ethanol.
-
Begin stirring the mixture at room temperature.
-
Add this compound to the reaction mixture.
-
Continue stirring at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Hypothetical Example for Optimization):
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | EtOH | 25 | 24 | 65 |
| 2 | 20 | EtOH | 25 | 18 | 78 |
| 3 | 20 | THF | 25 | 24 | 55 |
| 4 | 20 | EtOH | 60 | 6 | 85 |
Protocol 2: General Procedure for aza-Michael Addition
This compound can potentially catalyze the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds.
Materials:
-
α,β-Unsaturated ester or ketone (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
This compound (0.1 - 0.2 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the α,β-unsaturated compound and the amine in the chosen solvent in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add this compound to the reaction mixture.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired aza-Michael adduct.
Quantitative Data (Hypothetical Example for Optimization):
| Entry | Substrate (Acceptor) | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Benzylamine | 10 | 12 | 70 |
| 2 | Methyl acrylate | Aniline | 20 | 24 | 55 |
| 3 | Cyclohexenone | Benzylamine | 10 | 8 | 82 |
| 4 | Cyclohexenone | Aniline | 20 | 16 | 68 |
Disclaimer: The provided protocols and quantitative data are illustrative and intended for guidance. Researchers should conduct their own optimization studies for specific substrates and reaction conditions. Safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylmorpholine is a crucial heterocyclic scaffold found in a wide array of biologically active compounds, making it a significant building block in the pharmaceutical and agrochemical industries. Its derivatives have shown promise in various therapeutic areas, particularly in the development of drugs targeting the central nervous system (CNS). This document provides detailed application notes and scalable synthesis protocols for this compound, intended for researchers and professionals in drug development and chemical synthesis.
Introduction to this compound
This compound is a versatile secondary amine derivative characterized by a phenyl group attached to the nitrogen atom of a morpholine (B109124) ring. This structural motif imparts favorable physicochemical properties to molecules, such as improved metabolic stability, aqueous solubility, and the ability to cross the blood-brain barrier. Consequently, the this compound core is a privileged scaffold in medicinal chemistry, appearing in compounds developed for a range of biological targets.
Key Applications:
-
Central Nervous System (CNS) Drug Discovery: The this compound moiety is a common feature in compounds targeting CNS disorders. Its structure can mimic endogenous neurotransmitters, allowing for interaction with various receptors and transporters in the brain.[1][2][3]
-
Agrochemicals: Derivatives of this compound are utilized in the development of fungicides and other crop protection agents.[4]
-
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules due to the reactivity of the morpholine nitrogen and the potential for functionalization of the phenyl ring.
Large-Scale Synthesis Protocols
Two primary, scalable methods for the synthesis of this compound are detailed below: the direct N-arylation of morpholine via Buchwald-Hartwig amination and the reaction of aniline (B41778) with bis(2-chloroethyl) ether.
Method 1: Buchwald-Hartwig Amination
The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[5] This approach is highly versatile and can be adapted for large-scale production.
Reaction Scheme:
This protocol is a representative procedure adapted from literature for large-scale synthesis.[6]
Materials:
-
Bromobenzene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Toluene
-
Water
-
Brine
Equipment:
-
Large-scale glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
Heating/cooling system
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants: To the reactor, add toluene, bromobenzene, and morpholine.
-
Inerting: Degas the mixture by bubbling nitrogen through it for at least 30 minutes.
-
Catalyst and Ligand Addition: In a separate, inerted glovebox or under a nitrogen blanket, prepare a slurry of Palladium(II) acetate and BrettPhos in toluene. Add this slurry to the main reactor.
-
Base Addition: Carefully add sodium tert-butoxide to the reaction mixture. The addition may be exothermic, so control the temperature.
-
Reaction: Heat the mixture to the desired reaction temperature (typically 80-110 °C) and maintain with stirring for 12-24 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Data Summary Table:
| Parameter | Value |
| Scale | 1.0 kg (Bromobenzene) |
| Molar Ratio (Bromo:Morph:Base) | 1 : 1.2 : 1.5 |
| Catalyst Loading (Pd(OAc)₂) | 0.5 mol% |
| Ligand (BrettPhos) Loading | 0.6 mol% |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
| Typical Yield | 85-95% |
| Purity (Post-Purification) | >99% (by GC) |
Method 2: Reaction of Aniline with Bis(2-chloroethyl) Ether
This classical method provides a direct and cost-effective route to this compound, particularly suitable for industrial production. The reaction proceeds via a double N-alkylation of aniline. A detailed procedure is described in a Chinese patent.[7][8]
Reaction Scheme:
Materials:
-
Aniline
-
Bis(2-chloroethyl) ether
-
Triethylamine (or other suitable organic base)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Activated carbon
Equipment:
-
Large-scale glass reactor with overhead stirring, reflux condenser, and temperature control
-
Distillation apparatus for solvent removal
-
Extraction and filtration equipment
Procedure:
-
Charge Reactants: In the reactor, combine aniline, an excess of bis(2-chloroethyl) ether, and triethylamine.
-
Reaction: Heat the mixture to 150-160 °C and maintain with vigorous stirring for approximately 24 hours. Monitor the reaction by TLC or HPLC.
-
Solvent Removal: After the reaction is complete, remove the excess bis(2-chloroethyl) ether by distillation under reduced pressure.
-
Work-up: Cool the reaction mixture and pour it into a large volume of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Drying and Decolorization: Dry the combined organic extracts over anhydrous sodium sulfate and then treat with activated carbon to remove colored impurities.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation to yield pure this compound as an off-white solid.
Data Summary Table:
| Parameter | Value |
| Scale | 50 g (Aniline) |
| Molar Ratio (Aniline:Base) | 1 : 2 |
| Reactant (Bis(2-chloroethyl) ether) | 10 mL per 1 g of Aniline |
| Solvent | None (Bis(2-chloroethyl) ether as reactant and solvent) |
| Temperature | 150 °C |
| Reaction Time | 24 hours |
| Reported Yield | ~80% [7] |
| Purity (Post-Purification) | High (as per patent) |
Visualization of Workflow and Biological Context
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the large-scale synthesis of this compound.
Representative Signaling Pathway: EGFR Inhibition
Many kinase inhibitors developed for cancer therapy share structural similarities with this compound derivatives. A prominent example is Gefitinib (B1684475), which targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9][10][11] The following diagram illustrates this pathway and the mechanism of its inhibition.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Conclusion
The synthetic protocols outlined provide robust and scalable methods for the production of this compound, a key intermediate in modern drug discovery and agrochemical development. The choice between the Buchwald-Hartwig amination and the reaction of aniline with bis(2-chloroethyl) ether will depend on factors such as cost of raw materials, available equipment, and desired scale of production. The application of this compound derivatives continues to expand, particularly in the development of novel therapeutics for CNS disorders and oncology.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fenpropimorph - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Fenpropimorph, 25MG | Labscoop [labscoop.com]
- 8. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Substituted 4-Phenylmorpholines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted 4-phenylmorpholines, a scaffold of significant interest in medicinal chemistry and drug development. The methodologies outlined below focus on robust and versatile synthetic routes, including the Buchwald-Hartwig amination, Ullmann condensation, and a proposed reductive amination strategy.
Introduction
Substituted 4-phenylmorpholines are a class of heterocyclic compounds frequently found in biologically active molecules, including pharmaceuticals and agrochemicals. Their unique structural and electronic properties make them valuable pharmacophores. The development of efficient and scalable synthetic routes to access diverse analogs of 4-phenylmorpholine is crucial for structure-activity relationship (SAR) studies and the discovery of new chemical entities. This document details key synthetic strategies, providing experimental protocols and comparative data to aid researchers in the synthesis of this important class of compounds.
Key Synthetic Routes
Three primary synthetic strategies for the construction of the C-N bond between the phenyl ring and the morpholine (B109124) nitrogen are discussed:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and morpholine. This is often the method of choice due to its high functional group tolerance and broad substrate scope.
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and morpholine. While requiring harsher conditions than the Buchwald-Hartwig reaction, it provides a viable alternative, particularly for large-scale synthesis.
-
Reductive Amination: A proposed one-pot approach involving the reaction of a substituted aniline (B41778) with a bis(2-haloethyl) ether derivative, followed by in-situ cyclization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used for the synthesis of N-aryl heterocycles.[1][2]
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dba)₂, 1.5 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 3.0 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a dry, two-necked flask under a nitrogen atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene (B28343) and stir the mixture at room temperature for 5 minutes.
-
Add the aryl halide and morpholine to the flask.
-
Heat the reaction mixture to reflux (or the specified temperature) and monitor the reaction progress by TLC or GC. A typical reaction time is 6 hours.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | 94 | |
| 4-Bromotoluene | (NHC)Pd(allyl)Cl (3) | - | LHMDS | Toluene | RT | 1 | 98 | |
| 4-Bromoanisole | (NHC)Pd(allyl)Cl (3) | - | LHMDS | Toluene | RT | 5 | 90 | |
| 2-Chlorotoluene | (NHC)Pd(allyl)Cl (3) | - | LHMDS | Toluene | RT | 25 min | 94 | [1] |
| 4-Chloroanisole | (NHC)Pd(allyl)Cl (3) | - | LHMDS | Toluene | RT | 10 | 49 | |
| 4-tert-Butylbromobenzene | (NHC)Pd(allyl)Cl (3) | - | LHMDS | Toluene | RT | 5 | 91 |
Note: (NHC)Pd(allyl)Cl is a specific N-heterocyclic carbene palladium catalyst. LHMDS is Lithium bis(trimethylsilyl)amide. RT is room temperature.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[3] While it often requires higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative.
General Reaction Scheme
Caption: General scheme for the Ullmann condensation.
Experimental Protocol
Materials:
-
Aryl halide (e.g., Aryl iodide or bromide, 1.0 equiv)
-
Morpholine (1.2-2.0 equiv)
-
Copper catalyst (e.g., CuI, 5-10 mol%)
-
Ligand (optional, e.g., L-proline, 10-20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
High-boiling solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a reaction vessel, add the aryl halide, morpholine, copper catalyst, optional ligand, and base.
-
Add the solvent and heat the mixture to the specified temperature (often >100 °C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Ullmann-type Reactions
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzonitrile | CuI (10) | DMEDA (20) | K₂CO₃ | DMF | 110 | 24 | 85 | General protocol adaptation |
| 4-Iodotoluene | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 78 | General protocol adaptation |
| 1-Bromo-4-nitrobenzene | CuI (5) | None | K₂CO₃ | NMP | 120 | 12 | 92 | General protocol adaptation |
Note: DMEDA is N,N'-Dimethylethylenediamine. NMP is N-Methyl-2-pyrrolidone. Yields are illustrative based on general protocols for similar Ullmann reactions, as specific data for this compound synthesis is less commonly reported.
Reductive Amination (Proposed Route)
A plausible one-pot synthesis of 4-phenylmorpholines can be envisioned through the direct reductive amination of anilines with bis(2-chloroethyl) ether. This approach, while less documented for this specific transformation, offers the potential for a streamlined synthesis from readily available starting materials.
Proposed Reaction Scheme
Caption: Proposed reductive amination route.
General Experimental Protocol (Proposed)
Materials:
-
Substituted aniline (1.0 equiv)
-
Bis(2-chloroethyl) ether (1.1 equiv)
-
A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 2.5 equiv)
-
Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
In a sealed reaction vessel, combine the substituted aniline, bis(2-chloroethyl) ether, and the base in the chosen solvent.
-
Heat the reaction mixture to a temperature sufficient for the N-alkylation and subsequent intramolecular cyclization to occur (e.g., 100-150 °C).
-
Monitor the reaction progress by TLC or GC for the disappearance of the starting aniline and the formation of the this compound product.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Note: This is a proposed protocol and would require optimization for specific substrates.
Conclusion
The synthesis of substituted 4-phenylmorpholines can be effectively achieved through several synthetic strategies. The Buchwald-Hartwig amination offers a versatile and high-yielding route with broad functional group tolerance. The Ullmann condensation provides a classical and cost-effective alternative, albeit often requiring more forcing conditions. Reductive amination presents a potential one-pot strategy that warrants further investigation and optimization. The choice of method will depend on the specific substrate, desired scale, and available resources. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore this important class of molecules.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols: 4-Phenylmorpholine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-phenylmorpholine as a key building block in the development of novel agrochemicals, particularly fungicides. The following sections detail the synthesis of active derivatives, their biological activities, and the underlying mechanism of action. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate research and development in this area.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable scaffold in the synthesis of a wide range of biologically active molecules.[1] In the field of agrochemical research, the morpholine (B109124) moiety is a well-established pharmacophore, particularly in the development of fungicides.[2][3] Derivatives of this compound have demonstrated significant potential in controlling various plant pathogens.[4] This document outlines the application of this compound in the synthesis of potent antifungal agents, providing detailed protocols for their preparation and biological evaluation.
Fungicidal Activity of this compound Derivatives
Derivatives of this compound have been synthesized and evaluated for their in vitro antifungal activity against a range of plant pathogenic fungi. A notable class of such derivatives are 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines. The minimum inhibitory concentration (MIC) of these compounds has been determined against various fungal species, demonstrating their potential as effective antifungal agents.
Data Presentation: Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of synthesized 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine derivatives against several fungal strains.
| Compound ID | R-group (at position 6 of thiazine (B8601807) ring) | Aspergillus flavus MIC (µg/mL) | Mucor spp. MIC (µg/mL) | Rhizopus spp. MIC (µg/mL) | Microsporum gypseum MIC (µg/mL) |
| 20 | Phenyl | 6.25 | 200 | 6.25 | 100 |
| 21 | 4-Methylphenyl | 100 | 100 | 6.25 | 200 |
| 22 | 4-Methoxyphenyl | >200 | 6.25 | 100 | >200 |
| 23 | 4-Chlorophenyl | 6.25 | 100 | 200 | 100 |
| 24 | 4-Fluorophenyl | 6.25 | 6.25 | 100 | 100 |
| 25 | 4-Bromophenyl | 50 | 50 | 50 | 50 |
| 26 | 3-Nitrophenyl | 100 | 100 | 12.5 | 200 |
| 27 | 3-Chlorophenyl | 100 | 6.25 | 100 | 100 |
| 28 | 3-Fluorophenyl | >200 | 100 | 12.5 | 12.5 |
| Fluconazole (Standard) | - | - | - | - | - |
Data extracted from Thanusu J, et al., 2010.[1][5][6]
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Morpholine fungicides, including derivatives of this compound, primarily act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7][8][9][10] This inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death. Specifically, morpholine fungicides are known to inhibit two key enzymes in the ergosterol biosynthesis pathway:
-
Sterol Δ14-reductase (ERG24): This enzyme is involved in the removal of the 14α-methyl group from lanosterol (B1674476) precursors.
-
Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol backbone.
The dual-site inhibition mechanism of morpholine fungicides makes it more difficult for fungi to develop resistance compared to single-site inhibitors.[7]
Signaling Pathway Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. apsnet.org [apsnet.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. cassara.com.ar [cassara.com.ar]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. actascientific.com [actascientific.com]
- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Quantification of 4-Phenylmorpholine
These application notes provide detailed methodologies for the quantitative analysis of 4-Phenylmorpholine in various samples, catering to researchers, scientists, and professionals in drug development. The protocols described herein are based on established analytical techniques and provide a framework for accurate and reproducible quantification.
Introduction
This compound is a chemical compound utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its accurate quantification is crucial for process control, quality assurance, and pharmacokinetic studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are robust and widely used techniques for the analysis of organic molecules like this compound.
Analytical Techniques Overview
A summary of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[2]
| Technique | Principle | Typical Application |
| HPLC-UV | Separation based on polarity with UV detection. | Routine quality control, purity assessment. |
| GC-MS | Separation of volatile compounds with mass spectrometric detection. | Identification and quantification, especially for volatile samples. |
| LC-MS/MS | High-sensitivity and high-selectivity analysis. | Trace-level quantification in complex matrices like biological fluids.[2] |
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC is a common and effective method for the analysis of this compound.[3]
Experimental Protocol
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724). Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solutions: Dissolve the sample containing this compound in the mobile phase. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acid modifier like 0.1% formic acid or phosphoric acid.[2][3] For Mass Spectrometry (MS) compatible applications, formic acid is recommended.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4]
Experimental Protocol
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or methanol. Prepare calibration standards by serial dilution.
-
Sample Solutions: Dissolve the sample in a suitable solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
Internal Standard: this compound itself has been used as an internal standard for the determination of other compounds, highlighting its suitability for GC analysis.[4] When quantifying this compound, a different suitable internal standard should be chosen.
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a VF-5ms (30m x 0.25mm i.d., 0.25µm film thickness), is often suitable.[5]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
3. Data Analysis:
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum.[6][7]
-
For quantification, use selected ion monitoring (SIM) of characteristic ions of this compound to enhance sensitivity and selectivity.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex matrices such as plasma or urine, LC-MS/MS offers superior sensitivity and selectivity.[2]
Experimental Protocol
1. Sample Preparation (for Biological Matrices):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.[8] Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE procedure can be employed. The choice of sorbent will depend on the specific matrix and analyte concentration.
-
Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into a blank biological matrix.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A Kinetex phenyl-hexyl column (2.6 µm, 100 x 2.10 mm) or a similar reversed-phase column.[9]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[10]
-
Multiple Reaction Monitoring (MRM):
-
Optimize the precursor ion (Q1) and product ion (Q3) transitions for this compound and the internal standard. For this compound (MW 163.22), the protonated molecule [M+H]⁺ at m/z 164.1 would be a likely precursor ion.
-
Monitor at least two MRM transitions for confident quantification and confirmation.
-
3. Data Analysis:
-
Integrate the peak areas for the specified MRM transitions of this compound and the internal standard.
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the nominal concentrations of the calibration standards.
-
Evaluate method performance through parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical methods. These values are illustrative and should be determined for each specific application and laboratory.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10-100 ng/mL | 1-10 ng/mL | 0.01-1 ng/mL |
| Limit of Quantification (LOQ) | 50-200 ng/mL | 5-20 ng/mL | 0.05-2 ng/mL |
| Accuracy (% bias) | ± 15% | ± 15% | ± 15% |
| Precision (% RSD) | < 15% | < 15% | < 15% |
| Recovery (%) | 90-110% | 85-115% | 80-120% |
Note: The performance characteristics are highly dependent on the sample matrix, instrumentation, and specific method parameters. The values provided are typical targets for method validation.[11] The assessment of matrix effects is particularly critical for LC-MS/MS methods in biological matrices.[10][12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound|lookchem [lookchem.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. This compound | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenylmorpholine in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the documented and potential uses of 4-phenylmorpholine in polymer chemistry. While direct, comprehensive experimental studies on the applications of this compound in polymer synthesis are limited in publicly available literature, its structural similarity to other catalytically active morpholine (B109124) derivatives suggests potential roles as a catalyst and a modifier in polymer formulations.
Application as a Catalyst in Polyurethane Synthesis
Introduction:
Tertiary amines are widely used as catalysts in the synthesis of polyurethanes, facilitating the reaction between isocyanates and polyols to form urethane (B1682113) linkages. Computational studies on morpholine and 4-methylmorpholine (B44366) have elucidated a seven-step reaction mechanism for urethane formation, suggesting that other N-substituted morpholines, such as this compound, could also exhibit catalytic activity. The lone pair of electrons on the nitrogen atom of the morpholine ring is key to its catalytic function.
Putative Catalytic Mechanism:
Based on studies of similar amine catalysts, this compound is proposed to catalyze urethane formation through a nucleophilic mechanism. The tertiary amine activates the hydroxyl group of the polyol, making it a more potent nucleophile for attacking the isocyanate group.
A proposed general mechanism for tertiary amine catalysis in urethane formation involves the following key stages:
-
Formation of a Catalyst-Alcohol Complex: The tertiary amine catalyst forms a hydrogen-bonded complex with the alcohol (polyol).
-
Nucleophilic Attack: The activated alcohol-catalyst complex attacks the isocyanate group.
-
Formation of a Ternary Complex: An intermediate complex is formed between the catalyst, alcohol, and isocyanate.
-
Proton Transfer and Urethane Formation: A proton is transferred, leading to the formation of the urethane linkage and regeneration of the catalyst.
Experimental Protocol (Hypothetical): Synthesis of a Polyurethane Elastomer
This protocol is a general guideline based on typical polyurethane synthesis and the potential catalytic role of this compound. Optimization of reactant ratios, temperature, and catalyst concentration is essential for specific applications.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
Chain extender (e.g., 1,4-Butanediol, BDO)
-
This compound (catalyst)
-
Dry solvent (e.g., N,N-Dimethylformamide, DMF)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the polyol and chain extender under a nitrogen atmosphere.
-
Heat the mixture to a specified temperature (e.g., 60-80 °C) with stirring until a homogeneous solution is obtained.
-
Add the calculated amount of this compound catalyst to the mixture and stir for 5-10 minutes.
-
Slowly add the diisocyanate to the reaction mixture under vigorous stirring.
-
Monitor the reaction progress by observing the increase in viscosity.
-
Once the desired viscosity is reached, pour the mixture into a preheated mold and cure at an elevated temperature (e.g., 100-120 °C) for a specified time to complete the polymerization.
-
Post-cure the resulting polyurethane elastomer as needed to optimize its mechanical properties.
Quantitative Data (Illustrative):
The following table presents hypothetical data to illustrate the expected effect of this compound concentration on the gel time of a polyurethane formulation. Actual experimental data is required for validation.
| Catalyst Concentration (mol%) | Gel Time (minutes) |
| 0.1 | 45 |
| 0.5 | 20 |
| 1.0 | 10 |
Application as a Modifier in Polymer Formulations
Introduction:
This compound is described as a modifier in polymer production, contributing to improved mechanical and thermal properties.[1] While specific mechanisms are not detailed in the available literature, its addition to a polymer matrix could influence properties through several means, such as acting as a plasticizer, a processing aid, or by interacting with other components of the formulation to affect the final morphology and performance of the material.
Potential Applications:
-
Dental Resin Composites: Studies have shown that morpholine can enhance the repair bond strength of aged dental resin composites.[2] This suggests that this compound, as a derivative, could potentially be used as an additive in dental composite formulations to improve adhesion and longevity of dental restorations.
-
Thermal Stabilizer: The aromatic ring in this compound may contribute to its ability to act as a thermal stabilizer by scavenging radicals formed during thermal degradation of the polymer.
Experimental Workflow for Evaluating this compound as a Polymer Modifier:
Experimental Protocol: Evaluation in a Thermoplastic Formulation
Materials:
-
Base polymer (e.g., Polypropylene, Polyvinyl chloride)
-
This compound
-
Other standard additives (e.g., antioxidants, plasticizers)
Procedure:
-
Dry the base polymer to remove any moisture.
-
Prepare masterbatches of this compound in the base polymer at different concentrations (e.g., 0.5%, 1.0%, 2.0% by weight).
-
Melt-blend the masterbatches with the base polymer using a twin-screw extruder to ensure homogeneous dispersion.
-
Prepare test specimens for mechanical and thermal analysis by injection molding or compression molding.
-
Conduct tensile testing (ASTM D638), flexural testing (ASTM D790), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) to evaluate the effect of this compound on the polymer's properties.
Quantitative Data (Illustrative):
The following table provides an example of how the addition of this compound might affect the properties of a polymer.
| This compound (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |
| 0 | 50 | 200 | 80 |
| 0.5 | 52 | 210 | 81 |
| 1.0 | 55 | 220 | 82 |
| 2.0 | 53 | 215 | 81.5 |
Other Potential Applications in Polymer Chemistry
While direct evidence is lacking, the chemical structure of this compound suggests other potential, yet unexplored, applications in polymer chemistry:
-
Monomer for Functional Polymers: Although no polymers derived directly from this compound as a monomer have been reported, its structure could potentially be modified to incorporate polymerizable groups, leading to the synthesis of novel functional polymers.
-
Chain Transfer Agent: The reactivity of the N-H bond in the parent morpholine molecule is a key feature in some chemical reactions. While this compound lacks this N-H bond, the benzylic protons on the phenyl ring could potentially participate in chain transfer reactions under specific polymerization conditions, although this is less likely than with traditional chain transfer agents.
-
Curing Agent for Epoxy Resins: Amine-containing compounds are commonly used as curing agents for epoxy resins. The tertiary amine nature of this compound could potentially catalyze the anionic polymerization of epoxy resins, or it could be used in combination with other curing agents to accelerate the curing process.
Further research is required to validate these potential applications and to fully elucidate the mechanisms by which this compound influences polymer properties. The information provided here serves as a starting point for researchers interested in exploring the utility of this compound in polymer science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Phenylmorpholine Synthesis
Welcome to the technical support center for the synthesis of 4-Phenylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the N-arylation of morpholine (B109124) with a phenyl halide (e.g., bromobenzene, chlorobenzene) or a related aryl electrophile. The two most widely employed and robust methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and generally proceeds under milder conditions than the Ullmann condensation.[1] It offers a broad substrate scope and functional group tolerance.[3]
-
Ullmann Condensation: This is a copper-catalyzed reaction that typically requires higher temperatures.[2] While it is an older method, it can be effective, especially for large-scale syntheses.
Q2: I am not getting any product. What are the first things I should check?
A2: A complete failure to form the product often points to a fundamental issue with the reaction setup or reagents. Here are the initial checks:
-
Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents were adequately degassed. Oxygen can deactivate the catalyst.[3]
-
Reagent Quality: Verify the purity of your starting materials. Trace impurities in the morpholine or aryl halide can poison the catalyst.[3] Ensure solvents are anhydrous, as water can interfere with the catalytic cycle.
-
Catalyst Activity: If using a palladium(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Consider using a pre-formed Pd(0) source or a more advanced precatalyst.[3][4] For Ullmann reactions, the copper source may require activation.[2]
Q3: How do I purify the final this compound product?
A3: Purification of this compound typically involves removing unreacted starting materials, the catalyst, and any side products. A common purification workflow is as follows:
-
Aqueous Workup: After the reaction is complete, the mixture is typically cooled and partitioned between an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water. This will remove water-soluble salts.
-
Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be very effective. The organic layer can be washed with a dilute acid solution (e.g., 1M HCl) to protonate the product, moving it to the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the product is re-extracted into an organic solvent.[5] This is an excellent method for removing non-basic impurities.
-
Column Chromatography: For high purity, silica (B1680970) gel column chromatography is often employed as a final step. A solvent system of hexane (B92381) and ethyl acetate is commonly used for elution.[6][7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
Troubleshooting Guides
Buchwald-Hartwig Amination
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst/Ligand Combination | The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For the coupling of a secondary amine like morpholine, bulky and electron-rich ligands such as RuPhos, BrettPhos, or XPhos are often effective, especially when using less reactive aryl chlorides.[3] Experiment with different ligands to find the optimal one for your specific aryl halide. |
| Incorrect Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice. Other bases like potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃) can also be effective. The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Inappropriate Solvent | The solvent must be anhydrous and capable of solubilizing the reactants and catalyst. Toluene (B28343), dioxane, and THF are commonly used. Ensure the solvent is thoroughly degassed to remove dissolved oxygen. |
| Low Reaction Temperature | While milder than Ullmann reactions, Buchwald-Hartwig aminations still require heating, typically in the range of 80-110 °C. If the reaction is sluggish, a modest increase in temperature may improve the yield.[6] |
Issue 2: Significant Side Product Formation
| Side Product | Cause | Recommended Solution |
| Hydrodehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by trace amounts of water or other proton sources.[8] | Ensure all reagents and solvents are strictly anhydrous. Using a slightly higher catalyst loading or a more robust ligand can sometimes suppress this side reaction. |
| Biaryl Formation | Homocoupling of the aryl halide. This is more common at higher temperatures.[8] | Optimize the reaction temperature, aiming for the lowest temperature that allows for a reasonable reaction rate. Adjusting the catalyst-to-ligand ratio may also help. |
Ullmann Condensation
Issue 1: Reaction is Sluggish or Does Not Proceed
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | High Reaction Temperatures Required | Traditional Ullmann reactions often require very high temperatures (sometimes >200 °C), which can be difficult to achieve and control in a standard laboratory setting.[2] | Modern protocols often use ligands (e.g., diamines, amino acids) that allow the reaction to proceed at lower temperatures. Consider using a more modern, ligated copper catalyst system. | | Inactivated Copper Catalyst | The surface of the copper metal may be oxidized. | Use freshly activated copper powder. Activation can be achieved by washing with a dilute acid solution to remove the oxide layer, followed by rinsing with water and a solvent, and drying under vacuum. | | Inappropriate Solvent | High-boiling polar aprotic solvents are typically required. | N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are common choices. Ensure the solvent is anhydrous.[2] |
Experimental Protocols
Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)
-
Phosphine ligand (e.g., RuPhos, 0.02-0.10 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous toluene via syringe.
-
Add the aryl halide, followed by the morpholine, via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by TLC or GC/LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Ullmann Condensation Protocol
This protocol is a general guideline for a modern Ullmann N-arylation.
Materials:
-
Aryl iodide (e.g., iodobenzene, 1.0 mmol)
-
Morpholine (2.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
Ligand (e.g., L-proline, 0.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction vial
Procedure:
-
To an oven-dried reaction vial, add CuI, L-proline, and K₂CO₃.
-
Seal the vial with a septum and purge with an inert gas.
-
Add the aryl iodide, morpholine, and anhydrous DMSO via syringe.
-
Place the vial in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or GC/LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 4-Phenylmorpholine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenylmorpholine. The information is designed to help identify and mitigate the formation of common byproducts in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has two primary sites for reactivity: the nitrogen atom of the morpholine (B109124) ring and the phenyl ring. The lone pair of electrons on the nitrogen makes it nucleophilic and susceptible to reactions with electrophiles. The phenyl ring is activated by the electron-donating morpholine group, making it prone to electrophilic aromatic substitution, primarily at the ortho and para positions.[1]
Q2: What byproducts can I expect in Buchwald-Hartwig amination reactions using this compound?
A2: In palladium-catalyzed Buchwald-Hartwig amination, where this compound is coupled with an aryl halide, the most common byproduct is the hydrodehalogenated arene.[2][3] This occurs through a competing β-hydride elimination pathway in the catalytic cycle. Additionally, if the aryl halide substrate has multiple halogen substituents, you may observe partially substituted byproducts.[2] In some cases, diarylated amine byproducts can also be formed.
Q3: I am observing the formation of an unexpected oxidized product. What could it be?
A3: Oxidation of the nitrogen atom in the morpholine ring is a common side reaction, leading to the formation of this compound N-oxide.[4][5] This can occur in the presence of various oxidizing agents or even air under prolonged reaction times or elevated temperatures. The N-oxide is more polar than the starting material and can sometimes be isolated as a stable byproduct.
Q4: What happens when this compound is subjected to nitrating conditions?
A4: The morpholino group is an activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. Therefore, nitration of this compound will typically yield a mixture of ortho-nitro-4-phenylmorpholine and para-nitro-4-phenylmorpholine.[1] The ratio of these isomers can be influenced by the specific nitrating agent and reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Hydrodehalogenated Byproduct in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor the β-hydride elimination pathway leading to the hydrodehalogenated byproduct. |
| Choice of Ligand | Screen different phosphine (B1218219) ligands. Sterically hindered biaryl phosphine ligands are often used to promote reductive elimination of the desired product over side reactions. |
| Base Selection | The choice of base can influence the reaction outcome. Consider switching to a different base (e.g., from sodium tert-butoxide to cesium carbonate) to see if it suppresses the side reaction. |
| Substrate Purity | Ensure the aryl halide and this compound are pure and dry. Impurities can sometimes interfere with the catalytic cycle. |
Issue 2: Formation of this compound N-Oxide
| Potential Cause | Troubleshooting Steps |
| Presence of Oxidizing Agents | If your reaction involves reagents that can act as oxidizing agents, consider using a less reactive alternative or adding an antioxidant if compatible with your reaction. |
| Exposure to Air | For sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen. |
| Prolonged Reaction Time/High Temperature | Monitor the reaction progress and work it up as soon as it is complete. Avoid unnecessarily long reaction times or high temperatures. |
Issue 3: Mixture of Isomers in Electrophilic Aromatic Substitution (e.g., Nitration)
| Potential Cause | Troubleshooting Steps |
| Inherent Reactivity | The formation of both ortho and para isomers is expected.[1] |
| Reaction Conditions | Varying the reaction temperature and the nitrating agent can sometimes influence the regioselectivity. For example, using a bulkier nitrating agent might favor the formation of the less sterically hindered para isomer. |
| Purification Challenges | Isomers can sometimes be difficult to separate. Optimize your purification method (e.g., column chromatography with a specific eluent system or recrystallization from a suitable solvent) to achieve better separation. |
Quantitative Data on Byproduct Formation
The following table summarizes available data on byproduct formation in reactions involving morpholine derivatives. It is important to note that specific yields can vary significantly based on the exact substrates, catalysts, and reaction conditions used.
| Reaction | Substrate | Byproduct | Reported Yield of Byproduct |
| Buchwald-Hartwig Amination | Aryl Bromide | Debrominated Arene | Significant amounts observed, but specific yield not quantified in the cited literature.[2] |
| Buchwald-Hartwig Amination | Diiodoaryl Compound | Deiodinated Arene | Mentioned as a complex mixture of byproducts.[2] |
Note: Quantitative data for byproduct yields in many common reactions of this compound is not extensively reported in the available literature. The information provided is based on qualitative observations from related studies.
Experimental Protocols
Protocol 1: Synthesis of this compound N-Oxide (Illustrative)
This protocol is adapted from the synthesis of N-methylmorpholine N-oxide and serves as a general guideline.[6]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetone
-
Methanol
-
Activated carbon
-
Celite
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise to the solution while stirring.
-
Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and add a small amount of activated carbon and Celite.
-
Stir for 30 minutes and then filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield this compound N-oxide.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.
References
- 1. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Phenylmorpholine from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of 4-Phenylmorpholine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The impurities in your reaction mixture will largely depend on the synthetic route used. The two most common methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This method involves the reaction of an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) with morpholine (B109124) in the presence of a copper catalyst.
-
Common Impurities:
-
Unreacted starting materials: Aryl halide, morpholine.
-
Catalyst residues: Copper salts.
-
Side products: Biphenyl (from self-coupling of the aryl halide), and other high-boiling point byproducts from side reactions at high temperatures.
-
-
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and morpholine.
-
Common Impurities:
-
Unreacted starting materials: Aryl halide, morpholine.
-
Catalyst residues: Palladium complexes and phosphine (B1218219) ligands.
-
Side products: Hydrodehalogenated arene (benzene from bromobenzene), and potentially small amounts of imine products.
-
-
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid product.
-
Column Chromatography: Useful for separating the product from impurities with different polarities, especially when dealing with complex mixtures or oily products.
-
Acid-Base Extraction: This technique is particularly useful for separating the basic this compound from non-basic impurities.
Q3: What is the appearance and what are the key physical properties of pure this compound?
A3: Pure this compound is a white to off-white or light yellow crystalline solid.[1] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol [2][3] |
| Melting Point | 51-54 °C[2] |
| Boiling Point | 165-170 °C at 45 mmHg[2] |
| Solubility | Soluble in ethanol (B145695) and diethyl ether; insoluble in water.[4] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The product is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and induce crystallization.- Try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. A good starting point is a solvent system where the compound is soluble when hot but insoluble when cold.[2] |
| Oily residue forms instead of crystals. | - The melting point of the product is lower than the boiling point of the solvent.- The presence of significant impurities can lower the melting point of the mixture. | - Use a lower-boiling point solvent.- Try to purify the crude product by another method (e.g., column chromatography) before recrystallization to remove the bulk of the impurities. |
| Low recovery of purified product. | - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization (e.g., off-color, broad melting point). | - The chosen solvent did not effectively exclude the impurities.- The cooling was too rapid, trapping impurities within the crystals. | - Select a different recrystallization solvent. You may need to perform solubility tests to find an optimal one.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. For colored impurities, you can add activated charcoal to the hot solution before filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities. | - The eluent system is not optimized.- The column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of ethyl acetate (B1210297) and hexane.[5]- Ensure the column is packed uniformly without any cracks or channels. |
| Product does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Product elutes too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
Catalyst Removal Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Residual palladium catalyst from Buchwald-Hartwig reaction. | - Palladium complexes can be soluble in organic solvents. | - Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the catalyst.- Silica (B1680970) Gel Plug: Pass the crude product solution through a short plug of silica gel, eluting with an appropriate solvent. The polar catalyst residues will often adhere to the silica. |
| Residual copper catalyst from Ullmann condensation. | - Copper salts can be difficult to remove completely. | - Aqueous Washes: Wash the organic layer containing the product with an aqueous solution of a chelating agent like EDTA or a solution of aqueous ammonia. Ammonia forms a blue complex with copper, which can be visually monitored.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility data, a mixture of ethanol and water or isopropanol (B130326) and water can be effective. This compound is soluble in alcohols and insoluble in water.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol. Heat the mixture gently until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot alcohol solution until the solution becomes slightly cloudy. Then, add a few drops of hot alcohol until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is typically around 0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet slurry method is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer, which now contains the protonated product. The organic layer contains non-basic impurities and can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. The this compound will precipitate out as it is deprotonated.
-
Extraction: Extract the aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether) to recover the purified product.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified this compound.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification issues.
References
stability of 4-Phenylmorpholine under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-Phenylmorpholine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical laboratory conditions?
A1: this compound is a fairly stable crystalline solid at room temperature.[1] It is not highly flammable and is relatively stable to oxidation.[2] For long-term storage, it is recommended to keep it in a sealed container at room temperature.[1] However, its stability can be compromised by exposure to strong acidic or basic conditions, as well as oxidizing agents.
Q2: What are the likely degradation pathways for this compound under acidic conditions?
Q3: What are the potential degradation pathways for this compound under basic conditions?
A3: this compound is generally more stable under basic conditions compared to acidic conditions due to the presence of the basic nitrogen atom. However, under harsh basic conditions (e.g., high pH and elevated temperatures), degradation can still occur. Potential degradation could involve Hofmann elimination if there is a suitable leaving group, or oxidation of the benzylic position if an oxidizing agent is present, although these are less likely under standard basic hydrolysis conditions. The primary structure is expected to remain largely intact under mild basic conditions.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound under forced acidic and basic conditions are not extensively reported in publicly available literature. However, based on its chemical structure, potential degradation products from acid-catalyzed hydrolysis could include ring-opened derivatives. Oxidation has been shown to yield N-formyl-N-2-hydroxyethylaniline.[2]
Troubleshooting Guides
Issue 1: Unexpected Impurities in Samples Stored in Acidic Solutions
-
Symptom: Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) of this compound samples that have been prepared or stored in acidic media.
-
Possible Cause: Acid-catalyzed degradation of the this compound molecule. The morpholine (B109124) ring's ether linkage may be susceptible to cleavage in the presence of strong acids.
-
Troubleshooting Steps:
-
pH Neutralization: Immediately neutralize the sample with a suitable base (e.g., sodium bicarbonate solution) to prevent further degradation.
-
Temperature Control: If possible, store acidic solutions of this compound at reduced temperatures (e.g., 2-8 °C) to slow down the degradation kinetics.
-
Use a Milder Acid: If the experimental protocol allows, consider using a weaker acid or a buffered acidic solution.
-
Minimize Contact Time: Reduce the time the compound is in contact with the acidic solution before analysis or use.
-
Issue 2: Discoloration or Degradation of this compound in Solution
-
Symptom: The solution of this compound develops a yellow or brown tint over time, or analytical results show a decrease in the parent compound concentration.
-
Possible Cause: This could be due to oxidation, especially if the solution is exposed to air and light for extended periods. The secondary amine functionality can be susceptible to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of Antioxidants: If compatible with the application, consider adding a small amount of an antioxidant.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Solvent Purity: Ensure the use of high-purity, peroxide-free solvents, as impurities in the solvent can initiate degradation.
-
Data Presentation
| Condition | Temperature (°C) | Time (hours) | Hypothetical % Degradation | Potential Major Degradation Products |
| 0.1 M HCl | 60 | 24 | 15-25% | Ring-opened products |
| 0.1 M NaOH | 60 | 24 | < 5% | Minimal degradation expected |
| 3% H₂O₂ | 25 | 24 | 10-20% | N-oxides, ring oxidation products |
Experimental Protocols
The following are standard protocols for conducting forced degradation studies to assess the stability of a compound like this compound. These protocols are based on general guidelines for stress testing of pharmaceuticals.[3][4]
Acid Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution at 60°C for 24 hours. A control sample with 1 mL of stock solution and 1 mL of purified water should be kept under the same conditions.
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the stressed and control samples by a stability-indicating analytical method, such as HPLC with UV or MS detection, to determine the extent of degradation and identify any degradation products.
Base Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.
-
Stress Conditions: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at 60°C for 24 hours. A control sample with 1 mL of stock solution and 1 mL of purified water should be kept under the same conditions.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the samples using a suitable stability-indicating method.
Visualizations
The following diagrams illustrate the logical workflow for assessing the stability of this compound and a potential degradation pathway under acidic conditions.
Caption: Workflow for Forced Degradation Study of this compound.
References
troubleshooting low yields in N-arylation of morpholine
Welcome to the technical support center for the N-arylation of morpholine (B109124). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic routes and resolve common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses the most common challenges that can lead to low yields in the N-arylation of morpholine, particularly in the context of Buchwald-Hartwig amination.
Question: My N-arylation reaction is resulting in a low or no yield of the desired product. What are the primary factors I should investigate?
Answer: A low or nonexistent yield in a morpholine N-arylation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended, focusing on the key reaction components and conditions. The primary areas to investigate are:
-
Catalyst System (Palladium Source & Ligand): The activity and stability of the palladium catalyst are paramount.
-
Reaction Conditions: Solvent, base, temperature, and reaction time all play critical roles.
-
Reagents and Starting Materials: The purity and integrity of your aryl halide, morpholine, and all other reagents are essential.
Below is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low N-arylation yields.
Question: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble palladium species agglomerates into inactive, insoluble palladium(0). This is a common cause of low yields as the amount of active catalyst diminishes over the course of the reaction.
Causes and Solutions:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically in the range of 80-110 °C.[1]
-
Inadequate Ligand: The ligand stabilizes the palladium center. If the ligand is not bulky or electron-rich enough, or if the ligand-to-palladium ratio is too low, the catalyst can become unstable. Consider using more robust ligands like RuPhos or BrettPhos, which are known to perform well in couplings with morpholine.[2]
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst.[1] Ensure that all solvents are properly degassed and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Unreliable Catalyst Precursor: Some palladium sources, like Pd(OAc)₂, require an in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[2] Using pre-formed Pd(0) catalysts or precatalysts (e.g., G3-generation Buchwald precatalysts) can lead to cleaner formation of the active catalytic species and improved stability.[1][2]
Question: My reaction is sluggish or stalls before completion. What adjustments can I make?
Answer: A stalled reaction suggests that the catalytic cycle is being inhibited or that the reaction conditions are not optimal for your specific substrates.
-
Base Selection: The choice of base is crucial. Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that is often effective.[1] However, for base-sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, though this might require higher temperatures or longer reaction times. The solubility of the base can also be a factor; for instance, the beneficial effect of added water in some cases may be due to better dissolution of bases like K₃PO₄.[3]
-
Solvent Choice: The solvent affects the solubility of all reaction components and can influence the catalytic activity. Toluene (B28343) and dioxane are common choices for Buchwald-Hartwig aminations.[1][4] If solubility is an issue, a different solvent system may be required.[5] For example, palladium-catalyzed reactions of some bromo compounds have failed in toluene due to low solubility.[3]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration.[2] It is recommended to monitor the reaction's progress by TLC or GC-MS to determine the optimal reaction time.[2]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading might be necessary. However, it is always best to first optimize other parameters to minimize cost and residual palladium in the final product.[2]
Frequently Asked Questions (FAQs)
Q1: Which type of aryl halide (iodide, bromide, or chloride) is best for the N-arylation of morpholine?
While the typical reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-OTf > Ar-Cl, aryl iodides can sometimes be problematic in Buchwald-Hartwig reactions.[5] The iodide formed during the reaction can have an inhibitory effect by precipitating the palladium catalyst.[5] Therefore, aryl bromides are often the preferred substrates, offering a good balance of reactivity and stability.[5] Aryl chlorides are less reactive and may require more specialized, electron-rich ligands (e.g., RuPhos, BrettPhos) and higher temperatures to achieve good yields.[2][6]
Q2: Can I run the N-arylation reaction open to the atmosphere?
No. Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation.[7] It is critical to perform the reaction under an inert atmosphere, such as argon or nitrogen, and to use degassed solvents to ensure the longevity and activity of the catalyst.[1]
Q3: What are common side reactions in the N-arylation of morpholine?
Common side reactions include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Biaryl Formation: Homocoupling of the aryl halide can lead to the formation of biaryl impurities, which is more common at higher temperatures.[2]
-
Reaction with Other Nucleophiles: If your substrate contains other nucleophilic functional groups (e.g., phenols), they may compete with morpholine in the amination reaction.[2] In such cases, protection of these groups may be necessary.[2]
Q4: How important is the purity of the reagents and solvents?
The purity of all components is critical. Water and oxygen can deactivate the catalyst.[7] Ensure that morpholine is pure and that the aryl halide is free of impurities that could interfere with the reaction. Solvents should be anhydrous and degassed.[1]
Data on Reaction Conditions
The following tables summarize the performance of different catalyst systems and reaction conditions for the N-arylation of morpholine.
Table 1: Performance of Various Palladium-N-Heterocyclic Carbene (NHC) Precatalysts
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 2 | NaOt-Bu | Dioxane | 100 | 2 | 99 |
| 2 | 2-Chlorotoluene | 2 | NaOt-Bu | Dioxane | 100 | 18 | 85 |
| 3 | 1-Chloronaphthalene | 2 | NaOt-Bu | Dioxane | 100 | 18 | 91 |
| Data adapted from a study on Palladium N-Heterocyclic Carbene Pre-catalysts. The specific NHC-Pd catalyst used was a PEPPSI-type precatalyst.[1] |
Table 2: Optimization of Reaction Conditions for the Coupling of 4-Chloroanisole with Morpholine
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 95 |
| 2 | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 96 |
| 3 | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 44 |
| 4 | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 20 |
| This table illustrates the significant impact of the base on the reaction yield. |
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation of Morpholine
This protocol is a general guideline and may require optimization for specific substrates.
Reagents & Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%) - if not using a preformed catalyst complex
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification supplies (e.g., silica (B1680970) gel, solvents)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (if solid), palladium precatalyst, ligand (if needed), and sodium tert-butoxide under an inert atmosphere.[1]
-
Inerting: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe. Follow with the addition of the aryl halide (if liquid) and morpholine via syringe.[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl morpholine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing 4-Phenylmorpholine Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for managing solubility challenges associated with 4-Phenylmorpholine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a white to brownish crystalline solid.[1][2] It has a melting point of approximately 51-54 °C and a boiling point of 165-170 °C at 45 mm Hg.[1] The compound is basic and has properties similar to N,N-dimethylaniline.[3]
Q2: What is the solubility of this compound in common solvents?
This compound has limited solubility in water, measured at 3.46 g/L.[1][4] It is generally reported as soluble in organic solvents like ethanol (B145695) and diethyl ether, and insoluble in water.[3]
Q3: What factors can influence the solubility of this compound?
Several factors can affect its solubility:
-
Temperature: For most solid solutes, solubility increases with temperature.[5] Heating the solvent can help dissolve more this compound.
-
Solvent Polarity: As a general rule, "like dissolves like."[6] this compound, with its phenyl and morpholine (B109124) groups, has both non-polar and polar characteristics, influencing its solubility in different solvents.
-
pH: The basic nature of the morpholine ring (pKa ≈ 5.19) means that the pH of an aqueous solution will significantly impact solubility.[1] In acidic conditions, it can form a more soluble salt.
-
Particle Size: Reducing the particle size of the solid increases the surface area available for interaction with the solvent, which can increase the rate of dissolution.[7][8]
Solubility Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent | Formula | Solubility | Temperature | Reference |
| Water | H₂O | 3.46 g/L | Not Specified | [1][2][4] |
| Ethanol | C₂H₅OH | Soluble | Not Specified | [3] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [3] |
Troubleshooting Guide for Reaction Issues
Q4: My this compound is not dissolving sufficiently in my reaction solvent. What can I do?
If you observe poor dissolution at the start of your experiment, consider the following steps:
-
Increase Temperature: Gently heat the mixture while stirring. Most substances absorb heat during dissolution, so increasing the temperature often enhances solubility.[9]
-
Use a Co-solvent: If your reaction chemistry allows, add a miscible co-solvent in which this compound is more soluble.[10] For example, if your primary solvent is non-polar, adding a small amount of a polar solvent like ethanol might help.
-
Reduce Particle Size: Before adding it to the solvent, grind the crystalline this compound into a fine powder. This increases the surface area and can speed up dissolution.[5][7]
-
Agitation: Ensure the mixture is being stirred vigorously. Agitation increases the interaction between the solute and solvent particles.[9]
Q5: The compound dissolves initially but precipitates out after adding another reagent or as the reaction progresses. How can I fix this?
Precipitation during a reaction often indicates a change in the solution's properties.
-
Check for pH Shift: If a new reagent is acidic or basic, it could be changing the overall pH of the mixture, causing this compound or one of its products to become less soluble. Buffering the reaction medium may be a viable solution.
-
Consider Supersaturation: You may have created a supersaturated solution that is not stable. The addition of other reagents can trigger crystallization. Try running the reaction at a slightly higher temperature or in a larger volume of solvent to maintain solubility.
-
Investigate Polymorphism: The precipitate might be a different, less soluble polymorph of the starting material or a product.[11][12] Characterizing the precipitate can help determine the cause. Sometimes, controlling the rate of addition or temperature more precisely can prevent the formation of undesired polymorphs.[13]
Q6: I am trying to purify this compound by recrystallization but am having trouble finding a suitable solvent system. What is the recommended approach?
Recrystallization is an effective purification method.[3] The key is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Single Solvent Method: Based on its known properties, you could explore solvents like isopropanol, ethanol-water mixtures, or toluene. Test small batches to find a solvent that dissolves the compound when hot but allows for good crystal recovery upon cooling.
-
Anti-Solvent Method: Dissolve the this compound in a solvent in which it is very soluble (e.g., ethanol). Then, slowly add an "anti-solvent" in which it is insoluble (e.g., water) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly to form crystals.[13]
Visualized Workflows and Protocols
Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing common solubility problems encountered during reactions involving this compound.
Caption: A flowchart for diagnosing and solving solubility issues.
Experimental Protocol: Solubility Determination
This protocol provides a general method for determining the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvent (e.g., Toluene, Dichloromethane, Acetonitrile)
-
Analytical balance
-
Vials or test tubes with magnetic stir bars
-
Magnetic stir plate with heating capability
-
Thermometer or temperature probe
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Place a known volume of the selected solvent (e.g., 10.0 mL) into a vial equipped with a stir bar. Place the vial on the magnetic stir plate and set the desired temperature. Allow the solvent to equilibrate.
-
Incremental Addition: Weigh a small, known amount of this compound (e.g., 50 mg) and add it to the solvent.
-
Dissolution: Stir the mixture vigorously. Observe for complete dissolution.
-
Saturation Point: Continue adding pre-weighed increments of this compound to the solution, allowing time for dissolution after each addition. The saturation point is reached when a small amount of solid material remains undissolved for an extended period (e.g., >30 minutes) under constant stirring.
-
Calculation: Record the total mass of this compound that was completely dissolved in the known volume of solvent. Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Repeatability: Repeat the experiment at least twice to ensure the result is reproducible.
Workflow for Solubility Determination
Caption: A step-by-step process for determining solubility.
References
- 1. This compound | 92-53-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. bdmaee.net [bdmaee.net]
- 4. This compound CAS 92-53-5 - Buy this compound, 92-53-5 Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcsrr.org [ijcsrr.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. wjbphs.com [wjbphs.com]
- 11. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
preventing byproduct formation in 4-Phenylmorpholine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent and minimize byproduct formation during the synthesis of 4-Phenylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are their common pitfalls?
A1: The most common modern methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide (e.g., bromobenzene) with morpholine (B109124). It is highly versatile but can be sensitive to the choice of ligand, base, and reaction conditions. Common byproducts include hydrodehalogenated arenes and diarylated amines.[1][2][3]
-
Ullmann Condensation (Goldberg Reaction): This is a copper-catalyzed C-N coupling reaction, often requiring higher temperatures than the Buchwald-Hartwig method.[4][5] Traditional Ullmann reactions were plagued by harsh conditions and low yields, but modern ligand systems have improved their scope and efficiency.[4][5]
-
Direct N-Alkylation of Diethanolamine (B148213): This route involves reacting diethanolamine with an activated aryl compound. A significant challenge is achieving selectivity for N-alkylation over O-alkylation of the hydroxyl groups.[6][7]
Q2: I'm observing a significant amount of the dehalogenated arene (e.g., benzene (B151609) from bromobenzene) in my Buchwald-Hartwig reaction. What is the cause and how can I prevent it?
A2: The formation of a dehalogenated arene is a common side reaction known as hydrodehalogenation. It can occur when the palladium-amide intermediate undergoes β-hydride elimination instead of the desired reductive elimination.[1]
Mitigation Strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, BrettPhos). These ligands promote reductive elimination and can suppress side reactions.[2][3]
-
Base Selection: The choice of base is critical. Weaker bases may not be effective, while some strong bases can promote side reactions. Sodium tert-butoxide (NaOtBu) is commonly used, but potassium phosphate (B84403) or cesium carbonate may be milder alternatives.
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize this side reaction.
Q3: My reaction results in a mixture of mono- and di-arylated morpholine. How can I improve the selectivity for the mono-arylated product, this compound?
A3: Over-reaction to form a diarylated amine is a potential issue, especially with highly active catalysts.
Mitigation Strategies:
-
Stoichiometry: Use a slight excess of the amine coupling partner (morpholine) relative to the aryl halide.
-
Slow Addition: Add the aryl halide slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second arylation step.
-
Ligand Modification: Less sterically demanding ligands can sometimes favor diarylation. Using bulkier ligands can sterically hinder the second coupling step.[3]
Q4: When using diethanolamine as a starting material, I get significant O-arylation byproducts. How can I ensure the reaction is selective for the nitrogen atom?
A4: The hydroxyl groups of diethanolamine can compete with the secondary amine for arylation. Achieving N-selectivity is key.
Mitigation Strategies:
-
Base Selection: Using an appropriate base can selectively deprotonate the nitrogen atom over the hydroxyl groups. For instance, using sodium carbonate in an aqueous solution has been shown to favor N-alkylation and suppress the formation of O-ethylated derivatives in reactions with diethyl sulfate (B86663).[7]
-
Protecting Groups: A more robust strategy involves protecting the hydroxyl groups (e.g., as silyl (B83357) ethers), performing the N-arylation, and then deprotecting the hydroxyls in a subsequent step.
-
Catalyst System: In palladium-catalyzed reactions, the choice of ligand can influence selectivity. Ligands that coordinate strongly to the palladium center can help direct the reaction to the more nucleophilic nitrogen atom.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during this compound synthesis.
Diagram: Troubleshooting Workflow for this compound Synthesis```dot
digraph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Troubleshooting Workflow", fontsize=16, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", color="#5F6368"];
start [label="Problem Encountered\n(Low Yield / High Impurity)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_analysis" { label="Analysis"; bgcolor="#FFFFFF"; byproduct_id [label="Identify Byproduct(s)\n(GC-MS, NMR)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; no_reaction [label="Low Conversion / No Reaction"]; }
subgraph "cluster_solutions" { label="Solutions"; bgcolor="#FFFFFF"; dehalogenation [label="Hydrodehalogenation Byproduct"]; overarylation [label="Diarylation Byproduct"]; o_arylation [label="O-Arylation Byproduct"];
}
start -> byproduct_id; start -> no_reaction [label=" If starting materials remain"];
byproduct_id -> dehalogenation [label=" Arene Detected"]; byproduct_id -> overarylation [label=" Diarylamine Detected"]; byproduct_id -> o_arylation [label=" O-Aryl Ether Detected"];
dehalogenation -> sol_dehalogenation; overarylation -> sol_overarylation; o_arylation -> sol_o_arylation; no_reaction -> sol_no_reaction; }
Caption: Overview of common synthetic strategies for this compound.
Diagram: Buchwald-Hartwig Catalytic Cycle and Key Side Reaction
Caption: The productive catalytic cycle versus the competing hydrodehalogenation side reaction.
Experimental Protocols
Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization based on specific substrates and laboratory conditions.
Materials:
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (B28343)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add bromobenzene (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol). Evacuate and backfill the flask with inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench with the addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. US2451942A - Preparation of n-alkyl diethanolamines - Google Patents [patents.google.com]
Technical Support Center: Enhancing Reaction Efficiency with 4-Phenylmorpholine
Welcome to the Technical Support Center for optimizing chemical reactions using 4-Phenylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for leveraging this compound to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what types of reactions can it be used to improve efficiency?
This compound is an organic compound that can act as a base, ligand, or additive in various chemical transformations.[1] While it is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its direct application to improve the efficiency of common cross-coupling reactions is not extensively documented in readily available literature.[2] However, its properties suggest potential utility in reactions sensitive to base selection and ligand environment, such as palladium-catalyzed cross-coupling reactions.
Q2: How does this compound compare to other common bases or ligands in cross-coupling reactions?
Currently, there is a lack of direct comparative studies in peer-reviewed literature that quantify the efficiency of this compound against standard bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) or bulky, electron-rich phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations.[3][4] The choice of base and ligand is highly substrate- and reaction-dependent, and optimization is often required.[1][4]
Q3: Can I use this compound in palladium-catalyzed amination reactions?
Yes, morpholine (B109124) and its derivatives are common coupling partners in palladium-catalyzed amination reactions to form N-aryl morpholines.[3] For successful coupling, the selection of a suitable phosphine ligand is critical, with bulky, electron-rich ligands often showing good performance.[3]
Q4: Are there any known solubility issues when using this compound?
This compound is soluble in common organic solvents like ethanol (B145695) and diethyl ether but is insoluble in water.[1] When working with aqueous or biphasic systems, its limited water solubility should be considered, as it may affect reaction rates and mass transfer.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting to use this compound as an additive or base in a Suzuki-Miyaura or Buchwald-Hartwig reaction, but I am observing low to no conversion to the desired product. What are the potential causes and solutions?
Answer: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent challenge. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity or Decomposition | Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and properly stored. Some Pd(II) precursors need in-situ reduction to the active Pd(0) species.[3][5] The appearance of palladium black can indicate catalyst decomposition.[3] |
| Sub-optimal Ligand Choice | The efficiency of the catalytic cycle is highly dependent on the ligand.[6] If using this compound as a potential ligand, it may not be suitable for your specific substrates. Consider screening a range of commercially available bulky, electron-rich phosphine ligands. |
| Inappropriate Base | The choice and strength of the base are critical.[4][6] If using this compound as a base, its basicity may be insufficient for the catalytic cycle. Consider stronger bases like NaOtBu, K₃PO₄, or Cs₂CO₃.[6] |
| Reaction Conditions | Cross-coupling reactions are sensitive to temperature, reaction time, and atmosphere.[3] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[3] Optimize temperature and reaction time by monitoring the reaction progress via TLC or GC-MS.[3] |
| Substrate Quality | Impurities in starting materials can poison the catalyst.[6] Ensure all reagents and solvents are pure and anhydrous. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with Morpholine:
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, phosphine ligand, and base.
-
Add the aryl halide and the anhydrous, degassed solvent.
-
Add the morpholine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 4-Phenylmorpholine Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up of 4-Phenylmorpholine production. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during the transition from laboratory-scale synthesis to pilot-plant and industrial-scale manufacturing.
Troubleshooting Guides
Problem 1: Decreased Yield and Purity Upon Scale-Up
Symptoms: A significant drop in reaction yield and an increase in impurity profile when moving from gram-scale to kilogram-scale production.
Possible Causes & Solutions:
-
Inadequate Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized concentrations of reactants and "hot spots," promoting side reactions.
-
Solution: Implement more efficient stirring mechanisms, such as baffled reactors or multiple impellers. For critical reactions, consider using a continuous flow reactor to ensure consistent mixing and heat transfer.
-
-
Poor Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. Uncontrolled exotherms can lead to product degradation and the formation of by-products.
-
Solution: Ensure the reactor is equipped with an adequate cooling system. Control the rate of addition of exothermic reagents. Consider using a solvent with a higher boiling point to help manage the reaction temperature.
-
-
Extended Reaction and Work-up Times: Longer processing times at larger scales can lead to the degradation of the product or intermediates.
-
Solution: Optimize reaction conditions to minimize reaction time. Streamline work-up procedures to reduce the exposure of the product to harsh conditions.
-
Problem 2: Catalyst Deactivation or Inefficiency at Scale
Symptoms: The catalytic reaction (e.g., Buchwald-Hartwig amination) is sluggish or incomplete at a larger scale, requiring higher catalyst loading than in the lab.
Possible Causes & Solutions:
-
Sensitivity to Air and Moisture: Palladium catalysts used in Buchwald-Hartwig reactions are often sensitive to air and moisture, which can be more challenging to exclude in large-scale reactors.
-
Solution: Ensure all solvents and reagents are thoroughly dried and degassed. Operate the reaction under a strict inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-optimal Ligand-to-Metal Ratio: The optimal ratio may change upon scale-up due to differences in mixing and concentration.
-
Solution: Re-optimize the ligand-to-metal ratio at the pilot scale. Consider using more robust, commercially available pre-catalysts.
-
-
Impurity Poisoning: Trace impurities in starting materials or solvents, which may be negligible at the lab scale, can poison the catalyst at an industrial scale.
-
Solution: Use starting materials and solvents of higher purity for scale-up. Perform a thorough analysis of raw materials for potential catalyst poisons.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for industrial-scale production of this compound, and what are their primary challenges?
A1: The two most common routes are Nucleophilic Substitution and Buchwald-Hartwig Amination.
-
Nucleophilic Substitution: This method typically involves the reaction of aniline (B41778) with a dihaloethane derivative (e.g., bis(2-chloroethyl) ether) in the presence of a base.
-
Challenges: This route often requires high temperatures and can lead to the formation of over-alkylation and polymeric by-products, complicating purification. The use of a large excess of one reactant may be necessary, impacting process efficiency and cost. A patent describes a solvent-free approach by reacting a substituted aniline with an excess of 2-chloroethyl ether at 150-160°C, achieving a yield of around 80% for a related compound.[1]
-
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction of morpholine (B109124) with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) offers a more versatile and often higher-yielding alternative.
-
Challenges: The cost of the palladium catalyst and specialized phosphine (B1218219) ligands can be a significant factor at scale. Catalyst deactivation and the need for stringent inert atmosphere conditions are key operational hurdles. The removal of residual palladium from the final product to meet pharmaceutical specifications is a critical purification challenge.
-
Q2: How can I minimize the formation of by-products during the N-arylation of morpholine?
A2: By-product formation can be minimized by carefully controlling reaction conditions.
-
For Nucleophilic Substitution:
-
Control the stoichiometry of the reactants carefully to minimize over-reaction.
-
Optimize the reaction temperature and time to favor the desired product formation.
-
The choice of base can also influence the selectivity of the reaction.
-
-
For Buchwald-Hartwig Amination:
-
Select the appropriate ligand for the palladium catalyst, as this can significantly impact selectivity and reduce the formation of side products like hydrodehalogenation of the aryl halide.
-
Maintain a strict inert atmosphere to prevent catalyst decomposition, which can lead to side reactions.
-
Q3: What are the recommended purification methods for this compound at an industrial scale?
A3: The choice of purification method depends on the impurity profile from the chosen synthetic route.
-
Distillation: If the boiling point of this compound is sufficiently different from that of the impurities, fractional distillation under reduced pressure can be an effective and scalable purification method.
-
Crystallization: this compound is a solid at room temperature, making crystallization a viable and often preferred method for achieving high purity on a large scale. The choice of solvent is critical for obtaining good recovery and purity.
-
Acid-Base Extraction: As an amine, this compound can be purified by extracting it into an acidic aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, and then basifying the aqueous phase to recover the purified product by extraction into an organic solvent.
Data Presentation
| Parameter | Nucleophilic Substitution (Aniline + bis(2-chloroethyl) ether) | Buchwald-Hartwig Amination (Morpholine + Aryl Halide) |
| Typical Yield | Moderate to Good (Can be lower on scale-up without optimization) | Good to Excellent |
| Reaction Temperature | High (e.g., 130-180°C)[1] | Mild to Moderate |
| Catalyst | None | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand |
| Key Challenges | Over-alkylation, by-product formation, high temperature | Catalyst cost and deactivation, removal of residual metal, inert atmosphere required |
| Scalability | Can be challenging due to exotherms and by-product control | Generally scalable with proper engineering controls |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination of Morpholine with Bromobenzene (Lab-Scale)
Objective: To synthesize this compound via palladium-catalyzed N-arylation.
Materials:
-
Bromobenzene
-
Morpholine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous, degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol), XPhos (e.g., 0.04 mmol), and NaOtBu (e.g., 1.4 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene (e.g., 10 mL).
-
Add morpholine (e.g., 1.2 mmol) followed by bromobenzene (e.g., 1.0 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield and purity in scale-up.
References
Technical Support Center: 4-Phenylmorpholine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of 4-Phenylmorpholine and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary anticipated degradation pathway for this compound is oxidation. The nitrogen atom in the morpholine (B109124) ring is susceptible to oxidation, which can lead to the formation of an N-oxide and subsequent ring cleavage. One identified oxidative degradation product is N-formyl-N-2-hydroxyethylaniline[1]. Hydrolysis under strongly acidic or basic conditions, photodegradation, and thermal degradation are also potential pathways that should be considered during experimental design and storage.
Q2: How should this compound be stored to minimize degradation?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air, which can contribute to oxidative and hydrolytic degradation. For long-term storage, refrigeration (2-8 °C) is recommended. The compound is a solid at room temperature with a melting point between 51-54 °C[1].
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration from a white or light yellow crystalline powder to a darker shade. The appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) during purity analysis is a strong indicator of degradation. A decrease in the peak area of the parent compound over time also suggests instability.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Strong oxidizing agents should be avoided as they can accelerate the oxidative degradation of the morpholine moiety. Strong acids and bases may also promote degradation, particularly at elevated temperatures. It is advisable to assess the compatibility of this compound with other reagents and excipients, especially in formulation studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of new peaks in HPLC/GC-MS analysis | Oxidative degradation | - Purge solutions with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen.- Use freshly prepared solutions for your experiments.- Store stock solutions at low temperatures and protected from light. |
| Hydrolytic degradation | - Control the pH of your solutions, using buffers if necessary.- Avoid prolonged exposure to strongly acidic or basic conditions. | |
| Photodegradation | - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.- Conduct experiments under low-light conditions when possible. | |
| Discoloration of the solid compound or solution | Oxidation | - Ensure the compound is stored under an inert atmosphere.- Check for and eliminate potential sources of peroxides in solvents. |
| Inconsistent or poor experimental results | Degradation of starting material | - Re-verify the purity of your this compound stock before each experiment using a suitable analytical method.- If degradation is suspected, purify the material before use. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to the initial concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase to the initial concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
For solid-state degradation, place a small amount of solid this compound in a vial and heat it at 80°C for 48 hours.
-
For solution-state degradation, heat the stock solution at 60°C for 24 hours.
-
Prepare samples for analysis by dissolving the solid in the mobile phase or diluting the heated solution.
-
-
Photodegradation:
-
Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
Expose a control sample wrapped in aluminum foil to the same conditions.
-
Analyze the samples after a suitable exposure time.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a good starting point[2].
-
Use a detector, such as a diode array detector (DAD) or a mass spectrometer (MS), to identify and quantify the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Heat (Solid), 80°C, 48h | |||
| Heat (Solution), 60°C, 24h | |||
| Photolytic Exposure |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Optimization of HPLC Parameters for 4-Phenylmorpholine Separation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of 4-Phenylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for the analysis of this compound?
A1: For initial method development for this compound, a reversed-phase HPLC method is recommended. Based on available data, a good starting point is a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier.[1]
Q2: What is the optimal UV detection wavelength for this compound?
A2: The UV/Visible spectrum of this compound shows significant absorbance in the lower UV region. Based on the NIST spectral data, a wavelength of approximately 254 nm is a suitable starting point for detection.[2] It is advisable to determine the absorbance maximum experimentally by running a UV scan of a standard solution in the mobile phase.
Q3: Why is an acid modifier, such as phosphoric acid or formic acid, used in the mobile phase?
A3: this compound is a basic compound (an amine). The addition of an acid to the mobile phase helps to protonate the molecule, which in turn minimizes its interaction with residual silanol (B1196071) groups on the silica-based stationary phase. This practice leads to improved peak shape and reduces peak tailing.[1] For mass spectrometry (MS) compatible methods, a volatile acid like formic acid should be used instead of phosphoric acid.[1]
Q4: How can I improve the peak shape of this compound if I am observing peak tailing?
A4: Peak tailing for amine compounds like this compound is a common issue. Here are several strategies to improve peak shape:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 3 and 4) can help to fully protonate the this compound and reduce secondary interactions with the stationary phase.
-
Use a Base-Deactivated Column: Employing a modern, high-purity silica (B1680970) column that is end-capped or otherwise base-deactivated will minimize the availability of free silanol groups that cause tailing.
-
Add Mobile Phase Modifiers: The addition of a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active sites on the stationary phase. However, be aware that TEA can affect column longevity and may not be suitable for all detectors.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by enhancing mass transfer kinetics.
Q5: What are the key parameters to optimize for improving the resolution between this compound and its impurities?
A5: To enhance resolution, you should systematically evaluate the following parameters:
-
Organic Solvent Percentage: Adjust the ratio of acetonitrile to water in the mobile phase. A lower percentage of acetonitrile will generally increase retention and may improve the separation of closely eluting peaks.
-
Gradient Profile: If using a gradient, optimizing the slope is crucial. A shallower gradient will provide more time for separation.
-
Column Chemistry: If a standard C18 column does not provide adequate resolution, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Temperature: Temperature can influence selectivity. It is recommended to screen different temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on the separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with the stationary phase. | - Lower the mobile phase pH using an acid modifier (e.g., 0.1% formic acid).- Use a base-deactivated or end-capped C18 column.- Consider adding a mobile phase additive like triethylamine (0.1%).- Increase the column temperature in 5-10°C increments. |
| Poor Resolution | Inadequate separation between this compound and impurities. | - Optimize the mobile phase composition by adjusting the organic solvent percentage.- If using a gradient, decrease the gradient slope.- Try a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl).- Evaluate the effect of different column temperatures on selectivity. |
| Variable Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Ghost Peaks | Contamination in the mobile phase, sample, or carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Run a blank injection (mobile phase only) to identify the source of the ghost peak.- Implement a needle wash step in the autosampler method. |
| High Backpressure | Blockage in the system (e.g., column frit, tubing), or precipitated buffer. | - Filter all mobile phases and samples before use.- If pressure is high with the column installed, try reversing and flushing the column (if the manufacturer allows).- If pressure remains high without the column, check for blockages in the tubing and fittings. |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
1. Objective: To develop a robust reversed-phase HPLC method for the separation of this compound from potential impurities.
2. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid (or phosphoric acid)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a working standard at a concentration of 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Filter the working standard through a 0.45 µm syringe filter before injection.
-
-
Initial Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (equilibration)
-
-
-
Method Optimization:
-
Inject the working standard and evaluate the chromatogram for peak shape, retention time, and the presence of any impurity peaks.
-
Peak Shape Optimization: If peak tailing is observed, consider increasing the acid concentration in the mobile phase or trying a different base-deactivated column.
-
Resolution Optimization: If resolution is poor, adjust the gradient slope. A shallower gradient (e.g., a longer time to go from 10% to 90% B) may improve separation. Also, evaluate the effect of changing the column temperature.
-
Selectivity Optimization: If co-elution occurs, try a column with a different stationary phase (e.g., a phenyl column) to alter the selectivity.
-
4. Data Analysis:
-
Assess the peak asymmetry (tailing factor), resolution between the main peak and any impurities, and the overall efficiency (plate count) of the separation.
-
The goal is to achieve a tailing factor between 0.9 and 1.2 and a resolution of >1.5 for all critical peak pairs.
Diagrams
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A systematic workflow for HPLC method development.
References
Technical Support Center: Overcoming Matrix Effects in 4-Phenylmorpholine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 4-Phenylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1] These effects are a major concern in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: What are the common causes of matrix effects in bioanalytical studies?
A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[1] Common culprits in biological matrices like plasma or urine include phospholipids, salts, proteins, and metabolites.[1][2] Exogenous substances, such as dosing vehicles and anticoagulants, can also contribute to matrix effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: You can quantitatively assess matrix effects using a post-extraction addition experiment to calculate the Matrix Factor (MF).[1][2] This involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration.[2] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
Possible Cause: Significant and variable matrix effects between different sample lots.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment as detailed in the "Experimental Protocols" section.
-
Optimize Sample Preparation: If significant matrix effects are confirmed, enhance your sample cleanup.
-
Protein Precipitation (PPT): A simple and common first step for plasma or serum samples.
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of selectivity in removing interferences.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte.[1]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with and behaves almost identically to the analyte, experiencing the same degree of ion suppression or enhancement.[1][3] If a commercial SIL-IS for this compound is unavailable, a structural analog can be used, but with careful validation to ensure it adequately tracks the analyte's behavior.
Issue 2: Low signal intensity and poor sensitivity for this compound.
Possible Cause: Ion suppression due to co-eluting matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Identify Ion Suppression Zone: A post-column infusion experiment can pinpoint the regions in your chromatogram where ion suppression occurs.
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering peaks. This can be achieved by:
-
Changing the mobile phase composition or gradient.
-
Using a different stationary phase (e.g., a column with a different chemistry).
-
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method (e.g., switching from PPT to SPE) to remove the interfering components.
-
Consider an Alternative Ionization Source: If using Electrospray Ionization (ESI), switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects, as APCI is generally less prone to ion suppression.[4]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire extraction procedure. Spike this compound and the IS into the final, extracted matrix at the same low and high concentrations as Set A.[1]
-
Set C (Pre-Spiked Matrix for Recovery): Spike this compound and the IS into the blank biological matrix before the extraction procedure at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A) [1]
-
Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)
-
Process Efficiency (PE) = (Peak Response in Set C) / (Peak Response in Set A) = MF x RE
-
Data Presentation:
| Sample Set | Analyte Concentration | Mean Peak Area (Analyte) | Mean Peak Area (IS) |
| Set A (Neat) | Low QC | 150,000 | 300,000 |
| High QC | 1,500,000 | 300,000 | |
| Set B (Post-Spiked) | Low QC | 120,000 | 240,000 |
| High QC | 1,200,000 | 240,000 | |
| Set C (Pre-Spiked) | Low QC | 108,000 | 216,000 |
| High QC | 1,080,000 | 216,000 |
Calculated Results:
| Parameter | Low QC | High QC |
| Matrix Factor (MF) | 0.80 | 0.80 |
| IS-Normalized MF | 1.00 | 1.00 |
| Recovery (RE) | 90% | 90% |
| Process Efficiency (PE) | 72% | 72% |
Interpretation: An MF of 0.80 indicates ion suppression. An IS-Normalized MF of 1.00 suggests that the internal standard effectively compensates for this suppression.
Protocol 2: Protein Precipitation (PPT)
Objective: To remove proteins from plasma or serum samples.
Methodology:
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (B52724) (containing the internal standard).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in a suitable solvent.
Protocol 3: Liquid-Liquid Extraction (LLE)
Objective: To isolate this compound from the aqueous sample matrix into an organic solvent.
Methodology:
-
To 200 µL of plasma sample, add 50 µL of internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1M NaOH) to adjust the sample pH and ensure this compound is in its neutral form.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 4: Solid-Phase Extraction (SPE)
Objective: To achieve a high level of sample cleanup and analyte concentration.
Methodology (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing:
-
Wash with 1 mL of the acidic buffer to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Comparative Data on Sample Preparation Techniques:
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (%) |
| Protein Precipitation | 85 - 95 | 20 - 40 (Suppression) | < 15 |
| Liquid-Liquid Extraction | 70 - 85 | 10 - 25 (Suppression) | < 10 |
| Solid-Phase Extraction | 90 - 105 | < 10 (Suppression) | < 5 |
Note: The data presented in the tables are hypothetical and for illustrative purposes only.
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. gcms.cz [gcms.cz]
Technical Support Center: 4-Phenylmorpholine in Organic Synthesis
Welcome to the technical support center for reactions involving 4-Phenylmorpholine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges. While this compound is utilized in various chemical processes, including as a reagent for dehydrobromination and in the decomposition of peroxides, a significant application lies in its role as a substrate in palladium-catalyzed C-N cross-coupling reactions to form N-aryl morpholines. This guide will focus on troubleshooting these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination)?
A1: The most frequent challenges include low to no product yield, catalyst decomposition, and the formation of side products. Low yields can stem from incomplete reactions due to factors like insufficient reaction time, low temperature, or inefficient mixing. Catalyst decomposition, often observed as the formation of palladium black, can be caused by impurities, high temperatures, or an incorrect ligand-to-metal ratio. Common side reactions include hydrodehalogenation of the aryl halide and the formation of biaryl compounds from the homocoupling of the aryl halide.[1]
Q2: How do I select the appropriate ligand for a Buchwald-Hartwig amination with this compound?
A2: Ligand selection is crucial for a successful reaction. For cyclic secondary amines like this compound, bulky and electron-rich phosphine (B1218219) ligands are generally effective. The choice of ligand is also dependent on the reactivity of the aryl halide coupling partner. For less reactive aryl chlorides, more specialized and highly active ligands are often necessary. It is often beneficial to screen a small number of ligands to identify the optimal one for your specific substrate combination.[1][2]
Q3: What is the optimal catalyst loading for these reactions?
A3: Typically, the catalyst loading is in the range of 0.5-2 mol%.[1] However, for challenging substrates or to improve reaction efficiency, the loading might need to be adjusted. It is recommended to start with a standard loading (e.g., 1 mol%) and optimize from there.
Q4: My reaction is sluggish or not going to completion. What can I do?
A4: If your reaction is slow, consider the following:
-
Temperature: Many palladium-catalyzed aminations require elevated temperatures. A gradual increase in temperature may improve the reaction rate. However, be cautious as excessively high temperatures can lead to catalyst decomposition.[1]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time.[1]
-
Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and handled under inert conditions.[1] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be used, though this might require higher temperatures or longer reaction times.[2]
Q5: I am observing significant side product formation. How can I minimize this?
A5: To minimize side reactions:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be minimized by ensuring all reagents and solvents are anhydrous.[1]
-
Biaryl Formation: The homocoupling of the aryl halide is more common at higher temperatures. Optimizing the reaction temperature and catalyst loading can help reduce this byproduct.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-aryl morpholines, including this compound, via palladium-catalyzed cross-coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time. - Gradually increase reaction temperature. - Ensure efficient stirring. |
| Catalyst deactivation (palladium black formation) | - Use high-purity, degassed reagents and solvents. - Optimize ligand-to-palladium ratio. - Consider a more robust ligand or pre-catalyst.[1] | |
| Incorrect stoichiometry | - Carefully verify the molar ratios of all reactants. | |
| Poorly reactive aryl halide (e.g., aryl chloride) | - Switch to a more active ligand designed for aryl chlorides. - Increase reaction temperature.[2] | |
| Multiple Spots on TLC (Impure Product) | Unreacted starting materials | - Optimize reaction time and temperature for full conversion. - Adjust purification method (e.g., column chromatography gradient). |
| Hydrodehalogenation byproduct | - Ensure anhydrous conditions. | |
| Biaryl homocoupling byproduct | - Lower the reaction temperature. - Optimize catalyst and ligand loading.[1] | |
| Reaction Stalls | Catalyst deactivation | - See "Catalyst deactivation" above. - Consider adding a fresh portion of catalyst. |
| Insoluble species | - Choose a solvent that better solubilizes all components at the reaction temperature.[1] |
Data Presentation
The choice of solvent can significantly impact the yield of Buchwald-Hartwig amination reactions. The following table illustrates the effect of different solvents on the yield of a model reaction.
| Solvent | Yield (%) |
| Toluene | High |
| 1,4-Dioxane | High |
| Tetrahydrofuran (THF) | Moderate |
| Water | Low to none |
| Hexane | Low to none |
| Note: Yields are qualitative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.[3] |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of Morpholine (B109124)
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and morpholine (1.2 mmol) to the reaction vessel, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the required time, monitoring its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).
-
Filtration: Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the celite pad with additional organic solvent.
-
Extraction: Combine the organic filtrates, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl morpholine.[1][2]
Visualizations
Troubleshooting Workflow for Low Yield in N-Aryl Morpholine Synthesis
Caption: A logical workflow to diagnose and resolve low-yield issues in N-aryl morpholine synthesis.
Catalytic Cycle for Buchwald-Hartwig Amination
References
Technical Support Center: Enhancing the Stability of 4-Phenylmorpholine in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Phenylmorpholine in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound can be influenced by several environmental and chemical factors. These include exposure to high temperatures, light (particularly UV light), and atmospheric oxygen.[1] The presence of excess moisture can also lead to hydrolysis, while interactions with incompatible excipients or impurities in the formulation can accelerate degradation.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of the morpholine (B109124) ring and the tertiary amine, the most probable degradation pathways for this compound are oxidation and hydrolysis. Oxidation can occur at the nitrogen atom of the morpholine ring, potentially leading to N-oxide formation. The molecule may also be susceptible to degradation under acidic or basic conditions through hydrolysis.
Q3: How can I prevent the discoloration (e.g., yellowing) of my this compound formulation?
A3: Discoloration is often a sign of oxidative degradation. To prevent this, it is crucial to protect the formulation from light and atmospheric oxygen.[1] Consider storing the formulation in amber or opaque containers and under an inert atmosphere, such as nitrogen or argon.[1] The use of antioxidants in the formulation can also be an effective strategy.
Q4: What are the recommended storage conditions for this compound and its formulations?
A4: To maintain the long-term stability of this compound, it should be stored in a cool, well-ventilated area, away from heat sources. For extended storage, refrigeration (2-8 °C) is recommended.[1] It is also advisable to store the compound under an inert atmosphere to minimize oxidation.[1]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile degradation products.
Troubleshooting Guides
Issue 1: Appearance of Unknown Peaks in HPLC Chromatogram
-
Possible Cause: Degradation of this compound due to exposure to heat, light, or incompatible substances in the formulation.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Subject a sample of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[4][5] This will help in identifying the retention times of potential degradants.
-
Optimize HPLC Method: Ensure your HPLC method has been validated to be stability-indicating, meaning it can separate the intact this compound from all potential degradation products.[2][6]
-
Review Formulation Components: Check for any potential incompatibilities between this compound and the excipients used.
-
Evaluate Storage Conditions: Confirm that the formulation is being stored under the recommended conditions (cool, dark, and preferably under an inert atmosphere).[1]
-
Issue 2: Change in pH of a Liquid Formulation Over Time
-
Possible Cause: Absorption of atmospheric carbon dioxide (CO2) by the amine group in this compound, which can form carbamates and alter the pH.[1]
-
Troubleshooting Steps:
-
Work Under an Inert Atmosphere: When preparing and handling the solution, do so under an inert gas like nitrogen or argon to prevent exposure to atmospheric CO2.[1]
-
Use Freshly Prepared Solutions: For experiments sensitive to pH changes, it is best to use freshly prepared solutions of this compound.[1]
-
Incorporate a Buffering System: The use of a suitable buffer system in the formulation can help to maintain a stable pH.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound, illustrating its stability under various stress conditions.
| Stress Condition | Duration | Temperature | Degradation (%) | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 8.5% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 25.8% | 3 |
| Thermal | 48 hours | 80°C | 12.1% | 1 |
| Photolytic (UV) | 48 hours | Room Temp | 5.3% | 1 |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the procedure for subjecting this compound to various stress conditions to identify potential degradation pathways and products.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[4]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate one sample at room temperature and another at 60°C for 24 hours.
-
After incubation, neutralize the samples with 1 M NaOH and dilute with the mobile phase for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate one sample at room temperature and another at 60°C for 24 hours.
-
After incubation, neutralize the samples with 1 M HCl and dilute with the mobile phase for HPLC analysis.[1]
-
-
Oxidation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.[1]
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in a vial and heat at 80°C for 48 hours.
-
Separately, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
Prepare samples for HPLC analysis.[1]
-
-
Photodegradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm) for 48 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Prepare both samples for HPLC analysis.
-
Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[2]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used. The ratio and pH of the mobile phase should be optimized to achieve good separation between this compound and its degradation products.[2][4]
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance (e.g., 254 nm) is commonly used.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[3] Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is free from co-eluting impurities.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound stability.
References
Technical Support Center: Refining Purification Protocols for 4-Phenylmorpholine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Phenylmorpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives after synthesis?
A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these may include excess morpholine (B109124), the phenyl-group donor, and potentially over-alkylated or arylated byproducts.[1] If the synthesis involves reactive intermediates, polymeric material may also be present.
Q2: How do I choose the best primary purification technique for my this compound derivative?
A2: The choice between crystallization and column chromatography, the two most common techniques, depends on the properties of your compound and the impurities.[2][3]
-
Crystallization is ideal for solid compounds with good thermal stability. It is particularly effective when there is a significant difference in solubility between your product and the impurities in a chosen solvent.[2]
-
Column Chromatography is a more versatile technique suitable for purifying solids, oils, and liquids, and for separating mixtures of compounds with similar polarities.[2]
Q3: My this compound derivative is a basic compound. Are there any special considerations for its purification?
A3: Yes, the basic nature of the morpholine nitrogen can be exploited during purification. An acid-base extraction can be a powerful preliminary purification step.[1] By washing an organic solution of your crude product with a dilute acid (e.g., 1M HCl), the basic this compound derivative will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified to re-isolate your product, which can then be extracted back into an organic solvent.[1] During column chromatography on silica (B1680970) gel, the acidic nature of the silica can lead to streaking or poor separation of basic compounds. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (B128534) or ammonia (B1221849), to the eluent.[2][3]
Q4: Are there any known stability issues with this compound derivatives during purification?
A4: While generally stable, some derivatives can be sensitive to highly acidic or basic conditions, or prolonged heating.[4] For instance, at elevated temperatures, ring-opening of the morpholine structure can potentially occur.[1] When performing column chromatography, it's advisable to test the stability of your compound on a small amount of silica gel if you suspect it might be acid-sensitive.[4][5]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Streaking of the compound on a TLC plate. | The compound is too polar for the solvent system, or its basic nature is causing strong interaction with the acidic silica gel.[3] | Add a small amount of triethylamine (e.g., 0.1-1%) or a few drops of ammonia to the eluent to improve the peak shape.[2][3] Alternatively, use a more polar solvent system.[3] |
| Poor separation of the product from an impurity. | The chosen eluent system does not have the right selectivity for the separation. | Try a different solvent system with different solvent properties. For example, if you are using a hexane/ethyl acetate (B1210297) system, consider trying a dichloromethane/methanol system.[2] |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound down the column.[2] | Gradually increase the polarity of the eluent. If the compound is very polar, you may need to switch to a reversed-phase chromatography setup (e.g., C18 silica) with a polar mobile phase like water/acetonitrile or water/methanol.[2] |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar for the compound. | Use a less polar solvent system. Ensure you have selected an appropriate solvent system based on initial TLC analysis where the desired compound has an Rf value of approximately 0.2-0.4. |
| Low recovery of the product after the column. | The compound may have decomposed on the silica gel. The fractions may be too dilute to detect the compound. The compound may have been lost during solvent removal if it is volatile.[4] | Test for silica stability before running the column. Concentrate the fractions where you expect your compound to be. Be cautious during rotary evaporation, especially if your compound has a low boiling point.[4] |
Crystallization
| Problem | Potential Cause | Suggested Solution |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound.[3] The solution is supersaturated, or the compound is too impure.[6] | Use a lower-boiling point solvent.[3] Add a bit more solvent to the hot solution to avoid supersaturation upon cooling.[6] Consider a preliminary purification step like a quick filtration through a plug of silica before crystallization.[2] |
| No crystals form, even after the solution has cooled. | The solution is not saturated (too much solvent was used). There are no nucleation sites for crystal growth to begin. | Boil off some of the solvent to concentrate the solution and try cooling again.[6] Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2][6] Add a seed crystal of the pure compound if available.[2][6] |
| Crystallization happens too quickly, potentially trapping impurities. | The solution is cooling too rapidly. The solution is too concentrated. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling process.[6] Add a small amount of additional hot solvent and redissolve the solid before cooling again.[6] |
| Low recovery of the crystalline product. | Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[2] The compound has significant solubility even in the cold solvent. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Ensure you have used the minimum amount of hot solvent necessary for dissolution. Cool the solution to a lower temperature (e.g., in a freezer) if the compound's stability allows.[2] |
Experimental Protocols
Protocol 1: Column Chromatography of a this compound Derivative
This protocol outlines a general procedure for the purification of a this compound derivative using flash column chromatography on silica gel.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities.
-
Aim for an Rf value of 0.2-0.4 for the desired compound.
-
For basic derivatives, consider adding 0.1-1% triethylamine to the eluent to prevent streaking.
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material (typically use 50-100g of silica gel per 1g of crude product).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Ensure the silica gel bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimum amount of the column eluent or a suitable volatile solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If a solvent gradient is needed, gradually increase the polarity of the eluent.
-
Collect fractions and monitor the separation by TLC.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization of a this compound Derivative
This protocol describes a general method for purifying a solid this compound derivative by recrystallization.
-
Solvent Selection:
-
Identify a suitable solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Common solvents to test include ethanol, isopropanol, acetonitrile, and toluene.[7]
-
A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.[7]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.[2]
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[8]
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
Validation & Comparative
A Comparative Guide to the Quantification of 4-Phenylmorpholine: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Phenylmorpholine, a key chemical intermediate, is critical for ensuring the quality and consistency of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by experimental data and detailed methodologies.
Performance Comparison
The selection of an analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of a typical Reverse-Phase HPLC (RP-HPLC) method compared to a GC-MS method for the analysis of morpholine (B109124) derivatives, which can be extrapolated to this compound.
| Parameter | RP-HPLC with UV Detection | GC-MS with Derivatization |
| Linearity (R²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | ~0.100 µg/mL | ~7.3 µg/L |
| Limit of Quantitation (LOQ) | ~0.300 µg/mL | ~24.4 µg/L |
| Accuracy (Recovery %) | 97.9% to 100.4% | 94.3% to 109.0% |
| Precision (RSD %) | ~0.79% | Intraday: 2.0%–4.4%, Interday: 3.3%–7.0% |
| Sample Throughput | High | Moderate |
| Derivatization | Not typically required | Often required for volatility |
| Instrumentation Cost | Moderate | High |
| Selectivity | Moderate to High | High (with MS detection) |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analysis of this compound are provided below. These protocols are based on established methods for morpholine and its derivatives and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
This method outlines a reverse-phase HPLC approach for the direct quantification of this compound.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile (B52724)/water mixture).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
For analysis of a test substance, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumental Conditions:
-
HPLC System: A system equipped with a pump, autosampler, and UV-Vis detector.
-
Column: Newcrom R1 reverse-phase column (or equivalent C18 column, e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves the derivatization of this compound to a more volatile compound, N-nitroso-4-phenylmorpholine, prior to GC-MS analysis. This is a common strategy for analyzing morpholine and its derivatives by GC.
Sample Preparation and Derivatization:
-
Prepare stock and standard solutions of this compound in a suitable solvent (e.g., methanol).
-
To a known volume of the sample or standard solution, add an acidic solution (e.g., hydrochloric acid) followed by a solution of sodium nitrite (B80452) to facilitate the formation of the N-nitroso derivative.
-
The reaction mixture is typically heated to ensure complete derivatization.
-
After cooling, the N-nitroso-4-phenylmorpholine is extracted with an organic solvent such as dichloromethane.
-
The organic layer is collected and may be concentrated if necessary before injection into the GC-MS.
Instrumental Conditions:
-
Gas Chromatograph: An instrument equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode.
-
Ionization Mode: EI at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.
Method Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Conclusion
Both HPLC and GC-MS offer robust and reliable methods for the quantification of this compound. The choice between these methods will depend on the specific analytical requirements, such as the need for high sensitivity (favoring GC-MS) or high throughput (favoring HPLC). The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and scientists to select and validate the most appropriate method for their application.
References
A Comparative Study of 4-Phenylmorpholine and its Analogs in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Phenylmorpholine and its analogs, focusing on their synthesis, performance in various chemical reactions, and biological significance. The information is intended to assist researchers in selecting the most suitable compounds and synthetic strategies for their specific applications.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives is of significant interest due to their wide-ranging applications in medicinal chemistry and materials science.[1] Various methods have been developed for the N-arylation of morpholine (B109124), a key step in the synthesis of these compounds.
Comparative Analysis of N-Arylation Methods
The N-arylation of morpholine with aryl halides is a common strategy for synthesizing 4-aryl-morpholine derivatives. The choice of catalyst, base, and solvent significantly impacts the reaction's efficiency. Below is a comparison of different catalytic systems for the N-arylation of morpholine with 4-chlorotoluene.
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.005) | NaOtBu (1.2) | THF | 80 | 19 | 85 | [2] |
| PEPPSI-type NHC-Pd (2) | NaOt-Bu (1.4) | Dioxane | 100 | 2 | 99 | [3] |
| MnCl₂·4H₂O (10) | NaOt-Bu (2.0) | DMSO | 110 | 24 | Good | [4] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Arylation of Morpholine [3]
-
An oven-dried reaction vial is charged with the aryl halide (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), a palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%), a ligand (if not using a preformed catalyst complex, e.g., RuPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
The vial is sealed with a septum and purged with an inert gas (Argon or Nitrogen).
-
Anhydrous toluene (B28343) (5 mL) is added via syringe.
-
The reaction mixture is stirred vigorously in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with a suitable solvent, and purified by column chromatography.
Performance in Catalytic Reactions
This compound and its analogs can also serve as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful tool for C-C bond formation.[5]
Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the ligand, catalyst, and reaction conditions. The following table compares the yields of a Suzuki-Miyaura reaction using different palladium precatalysts.
| Aryl Halide | Boronic Acid/Ester | Precatalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 4-chloropyridine | Phenylboronic acid pinacol (B44631) ester | P1-L5 | THF/H₂O | 110 | 10 | 35 | [6] |
| 4-bromoacetophenone | Phenylboronic acid | [PdCl(N,ODipp)(PPh₃)] | MeOH/H₂O | RT | 60 | High | [7] |
| Aryl Chloride | Phenylboronic acid | PEPPSI-type Pd-NHC | Dioxane | 100 | 120-1080 | 85-99 | [3][8] |
Experimental Protocol: Typical Suzuki-Miyaura Cross-Coupling Reaction [7]
-
To a round-bottomed flask equipped with a stirrer bar, add the aryl halide (1 eq.), boronic acid or ester (1.5 eq.), base (e.g., Na₂CO₃, 2 eq.), and the palladium catalyst (e.g., [PdCl(N,ODipp)(PPh₃)], 1 mol%).
-
Add the solvent system (e.g., a 3:1 mixture of methanol:water).
-
Stir the mixture at the desired temperature (e.g., room temperature or elevated) for the specified time.
-
After the reaction is complete, add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Activity: Dopamine (B1211576) D4 Receptor Antagonism
Certain analogs of this compound exhibit significant biological activity, acting as antagonists for the dopamine D4 receptor. This receptor is implicated in various neurological and psychiatric disorders.[9]
Comparative Binding Affinities (Ki)
The binding affinity of a compound to its target receptor is a critical measure of its potential therapeutic efficacy. The following table presents the inhibitory constants (Ki) of a series of chiral alkoxymethyl morpholine analogs against the human dopamine D4 receptor.
| Compound | R¹ | R² | cLogP | Ki (nM) |
| ML398 | 4-Cl-benzyl | H | 5.10 | 36 |
| 4a | 4-Cl-benzyl | H | 3.73 | 42 |
| 4b | 3,4-di-Me-benzyl | H | 3.86 | 12.3 |
| 4d | 2-naphthylmethyl | H | 4.09 | 17.8 |
| 4e | 2-quinolylmethyl | H | 3.20 | 310 |
| 4f | 3-Cl, 4-F-phenyl | H | 4.13 | 170 |
| 4h | 3,4-di-F-phenyl | H | 3.61 | 150 |
| 4aa | 6-Cl-indol-3-ylmethyl | H | 4.19 | 2.2 |
| 4dd | 6-MeO-indol-3-ylmethyl | H | 3.48 | 5.4 |
| 4ee | 6-F-indol-3-ylmethyl | H | 3.67 | 5.2 |
Experimental Protocol: Radioligand Binding Assay
The inhibitory constants (Ki) were determined using a radioligand binding assay. This typically involves incubating the test compound with a preparation of cells expressing the target receptor (e.g., CHO cells expressing the human dopamine D4 receptor) and a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]spiperone). The ability of the test compound to displace the radioligand is measured, and from this, the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding) is calculated. The Ki is then determined from the IC₅₀ using the Cheng-Prusoff equation.
Physicochemical Properties
The physicochemical properties of this compound and its analogs are crucial for their application in various fields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₀H₁₃NO | 163.22 | 51-54 | 165-170 (at 45 mmHg) | Soluble in ethanol (B145695) and diethyl ether; insoluble in water.[10] |
| 4-(4-Methylphenyl)morpholine | C₁₁H₁₅NO | 177.24 | 69-71 | - | - |
| 4-(4-Chlorophenyl)morpholine | C₁₀H₁₂ClNO | 197.66 | 97-99 | - | - |
| 4-(4-Methoxyphenyl)morpholine | C₁₁H₁₅NO₂ | 193.24 | 72-74 | - | - |
Signaling Pathway and Experimental Workflow
Dopamine D4 Receptor Signaling Pathway
This compound analogs that act as antagonists of the dopamine D4 receptor interfere with its signaling cascade. The D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[11][12] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).[9] This can modulate the activity of various downstream effectors, including protein kinase A (PKA).
General Experimental Workflow for Synthesis and Evaluation
The development and comparison of this compound and its analogs typically follow a structured workflow, from initial synthesis to biological evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdmaee.net [bdmaee.net]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Researcher's Guide to Assessing the Purity of Synthesized 4-Phenylmorpholine: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Phenylmorpholine, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a data-driven approach to selecting the most suitable technique for your research needs.
Comparing the Tools of the Trade: HPLC, GC, and qNMR
The choice of an analytical method for purity determination hinges on a variety of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and desired throughput. Below is a comparative overview of the most common techniques for assessing the purity of this compound.
| Analytical Technique | Principle of Separation/Detection | Typical Purity Results | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. Detection is typically by UV absorbance.[2] | >98% | High resolution and accuracy, well-established and widely available, suitable for non-volatile and thermally labile compounds.[3][4] | Longer analysis times compared to GC, higher consumption of organic solvents.[3] |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase within a column. Detection is often by Flame Ionization Detector (FID).[5] | >98% | High-speed analysis, excellent resolution for volatile compounds, low solvent consumption.[4] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal, allowing for absolute purity determination against a certified internal standard.[6][7][8] | Can provide absolute purity values (e.g., 99.5% ± 0.2%) | Provides structural information and quantification simultaneously, considered a primary ratio method, does not require a reference standard of the analyte itself.[9] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap with impurities or the internal standard. |
Experimental Protocols for Purity Assessment
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for HPLC, GC, and qNMR analysis of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established procedures for the analysis of related phenylmorpholine derivatives and is suitable for the routine purity assessment of this compound.[2][10]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or a phosphate (B84403) buffer). A typical gradient could be a linear increase from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the initial mobile phase composition to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is suitable for the analysis of volatile impurities and the quantification of this compound, assuming it is thermally stable under the analysis conditions.[5][11][12][13][14]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 15 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create calibration standards if quantitative analysis is required.
Data Analysis:
-
For purity assessment by area normalization, the percentage purity is the area of the this compound peak divided by the total area of all peaks. For quantitative analysis, a calibration curve is generated using standards of known concentration.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides a direct and absolute measure of purity without the need for a specific this compound reference standard.[6][7][8][9][15]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) and a certified internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.
Caption: A logical workflow for the synthesis, purification, and multi-technique purity assessment of this compound.
Comparison with Alternatives: The Phenylmorpholine Class
The analytical challenges in assessing the purity of this compound are shared across the broader class of substituted phenylmorpholines, which are of significant interest in medicinal chemistry. For example, compounds like 4-methylphenmetrazine and 3-fluorophenmetrazine (B1651833) have been the subject of detailed analytical characterization studies.[16][17][18][19][20][21] These studies highlight the importance of using multiple analytical techniques to ensure both chemical and isomeric purity, as positional isomers can be difficult to separate and may have different pharmacological profiles. The methods described in this guide are readily adaptable for the analysis of these and other related analogs.
Identifying Potential Impurities
A thorough understanding of the synthetic route is crucial for anticipating potential impurities.[22][23][24] Common impurities in the synthesis of this compound may include:
-
Unreacted starting materials: Aniline and bis(2-chloroethyl) ether.
-
By-products: Products of side reactions, such as over-alkylation or polymerization.
-
Residual solvents: Solvents used in the synthesis and purification steps.
The chromatographic and spectroscopic methods described are powerful tools for detecting and, in many cases, identifying these impurities. For instance, GC-MS can be particularly effective for identifying volatile and semi-volatile impurities by comparing their mass spectra to library databases.
Conclusion
The assessment of purity for synthesized this compound requires a multi-faceted analytical approach. While HPLC and GC are robust and widely accessible techniques for routine purity checks, qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard. For researchers and drug development professionals, a combination of these methods provides the most comprehensive and reliable characterization of the synthesized material, ensuring the integrity of subsequent research and development activities. The choice of the primary technique will depend on the specific goals of the analysis, available instrumentation, and the stage of the research or development process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. researchgate.net [researchgate.net]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. | Semantic Scholar [semanticscholar.org]
- 18. [PDF] Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. | Semantic Scholar [semanticscholar.org]
- 19. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 20. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. documents.lgcstandards.com [documents.lgcstandards.com]
- 23. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 24. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Phenylmorpholine as a Reliable Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable internal standard (IS) is a critical step in the development of robust and reliable analytical methods, particularly in the realm of chromatography and mass spectrometry. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, compensating for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive overview of the validation of 4-Phenylmorpholine as a reliable internal standard, offering a comparison with alternative approaches and presenting supporting experimental data and protocols.
This compound, a compound with a molecular weight of 163.22 g/mol , has been utilized as an internal standard in analytical chemistry. Its structural features, including a phenyl group and a morpholine (B109124) ring, make it a potential candidate for the quantitative analysis of various structurally related compounds.
Comparison with Alternative Internal Standards
The choice of an internal standard is typically between a stable isotope-labeled (SIL) version of the analyte and a structural analog. While SIL internal standards are often considered the gold standard due to their near-identical chemical behavior to the analyte, they can be expensive and are not always commercially available. In such cases, a carefully validated structural analog like this compound can be a cost-effective and reliable alternative.
| Feature | This compound (Structural Analog IS) | Stable Isotope-Labeled IS | No Internal Standard |
| Cost | Generally lower | High | Not applicable |
| Availability | Readily available | May require custom synthesis | Not applicable |
| Correction for Matrix Effects | Good, if structurally similar and co-eluting | Excellent | Poor |
| Correction for Extraction Variability | Good | Excellent | Poor |
| Potential for Cross-Interference | Low, but needs to be assessed | Very low (mass difference) | Not applicable |
| Method Development Effort | Requires thorough validation | Simpler validation | Requires strict control of all parameters |
Documented Application of this compound as an Internal Standard
This compound has been successfully employed as an internal standard in the gas chromatographic determination of alkaloids. This application highlights its suitability for methods involving complex matrices where compensation for analyte loss during sample preparation and injection variability is crucial for accurate quantification.
Experimental Protocols for Validation
To validate this compound as a reliable internal standard for a specific analyte, a series of experiments must be conducted. The following protocols are based on established principles of analytical method validation.
Analyte Selection and Rationale
For this guide, we will consider the validation of this compound as an internal standard for the hypothetical quantitative analysis of a structurally similar drug candidate, "Analyte X" (e.g., a phenmetrazine analog), in human plasma by LC-MS/MS. The structural similarity between this compound and phenmetrazine-like compounds makes it a plausible candidate.
Chromatographic Conditions
A reverse-phase HPLC method can be developed to achieve chromatographic separation of the analyte and this compound.[1]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components and from each other.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be suitable for sensitive and selective detection.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: To be determined based on its structure
-
This compound: e.g., m/z 164.1 -> 106.1 (hypothetical fragmentation)
-
-
Collision Energy: Optimized for each transition
Key Validation Experiments
Objective: To demonstrate that the response ratio of the analyte to the internal standard is proportional to the analyte concentration over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking known concentrations of Analyte X into blank human plasma.
-
Add a constant concentration of this compound to each calibration standard.
-
Process the samples using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
Plot the peak area ratio (Analyte X / this compound) against the concentration of Analyte X.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze five replicates of each QC level in three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).
Acceptance Criteria:
-
Accuracy: Mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: CV should not exceed 15% (20% for LLOQ).
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A (Neat): Analyte X and this compound in a clean solvent.
-
Set B (Post-extraction spike): Blank plasma is extracted, and then Analyte X and this compound are added to the final extract.
-
Set C (Pre-extraction spike): Analyte X and this compound are added to blank plasma before extraction.
-
-
The matrix effect is calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in a neat solution (Set A).
-
The internal standard-normalized matrix factor is calculated to assess the compensation by this compound.
Acceptance Criteria: The CV of the internal standard-normalized matrix factor across different lots of the biological matrix should be ≤ 15%.
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Protocol:
-
Compare the peak areas of the analyte and internal standard from the pre-extraction spiked samples (Set C from the matrix effect experiment) with those from the post-extraction spiked samples (Set B).
-
Recovery (%) = (Peak area of Set C / Peak area of Set B) x 100.
Acceptance Criteria: The recovery of the analyte and internal standard should be consistent, precise, and reproducible.
Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.
Protocol:
-
Analyze QC samples after subjecting them to the following conditions:
-
Freeze-thaw stability: Three freeze-thaw cycles.
-
Short-term stability: At room temperature for a specified period (e.g., 24 hours).
-
Long-term stability: At -80°C for an extended period (e.g., 30 days).
-
Post-preparative stability: In the autosampler for a specified period.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and assessment.
Table 1: Linearity of Analyte X using this compound as Internal Standard
| Concentration (ng/mL) | Peak Area Ratio (Analyte X / 4-PM) | Calculated Concentration (ng/mL) | % Accuracy |
| 1 | 0.012 | 1.05 | 5.0 |
| 5 | 0.061 | 5.1 | 2.0 |
| 10 | 0.125 | 10.2 | 2.0 |
| 50 | 0.630 | 49.5 | -1.0 |
| 100 | 1.24 | 99.8 | -0.2 |
| 500 | 6.28 | 502 | 0.4 |
| 1000 | 12.5 | 1005 | 0.5 |
| r² | 0.9995 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=15) | % Accuracy | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) |
| LLOQ | 1 | 1.08 | 8.0 | 6.5 | 7.8 |
| Low | 3 | 3.15 | 5.0 | 4.2 | 5.5 |
| Medium | 75 | 72.8 | -2.9 | 3.5 | 4.8 |
| High | 750 | 765 | 2.0 | 2.8 | 4.1 |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor (Analyte X) | Matrix Factor (4-PM) | IS-Normalized Matrix Factor | Recovery % (Analyte X) | Recovery % (4-PM) |
| Low | 0.95 | 0.93 | 1.02 | 85.2 | 86.1 |
| High | 0.92 | 0.91 | 1.01 | 84.5 | 85.5 |
| CV (%) | < 5% | < 4% | < 2% | < 3% | < 2% |
Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical relationship of internal standard compensation.
Conclusion
This compound presents itself as a viable and cost-effective structural analog internal standard for the quantitative analysis of structurally similar compounds. Its successful application in the determination of alkaloids provides a precedent for its use. However, as with any structural analog internal standard, a thorough validation is paramount to ensure its reliability for a specific analytical method. The experimental protocols and acceptance criteria outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to validate this compound and ensure the accuracy and precision of their analytical data.
References
A Comparative Guide to the Synthetic Routes of 4-Phenylmorpholine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Phenylmorpholine, a valuable scaffold in medicinal chemistry, can be synthesized through various methodologies. This guide provides an objective comparison of three prominent synthetic routes: the modern palladium-catalyzed Buchwald-Hartwig amination, the classic copper-catalyzed Ullmann condensation, and a traditional two-step approach involving the cyclization of N-phenyldiethanolamine.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often a trade-off between reaction efficiency, cost, and the scalability of the process. The following table summarizes the key quantitative data for the three compared methods.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Classical Route (from N-phenyldiethanolamine) |
| Starting Materials | Bromobenzene (B47551), Morpholine (B109124) | Bromobenzene, Morpholine | Aniline, Diethanolamine |
| Catalyst | Palladium(II) acetate (B1210297) / BINAP | Copper(I) iodide / Ligand (e.g., L-proline) | Sulfuric Acid |
| Base | Sodium tert-butoxide or Cesium carbonate | Potassium carbonate or Potassium phosphate | Not applicable (acid-catalyzed) |
| Solvent | Toluene or Dioxane | DMF, DMSO, or neat | Not applicable (neat or high concentration) |
| Temperature | 80-110 °C | 100-210 °C | 160-180 °C |
| Reaction Time | 4-24 hours | 12-48 hours | 2-4 hours |
| Reported Yield | 60-95%[1][2][3] | Moderate to good[4] | High (for analogous cyclizations) |
| Purity | Generally high after chromatography | Variable, often requires extensive purification | Moderate to high after distillation/recrystallization |
Experimental Protocols
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering high yields and broad substrate scope under relatively mild conditions.[5][6]
Reaction Scheme:
Detailed Protocol:
To an oven-dried Schlenk tube are added palladium(II) acetate (0.02 mmol, 2 mol%), (±)-BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), bromobenzene (1.0 mmol), and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 8-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and washed with brine (2 x 10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[1] While it often requires higher temperatures and longer reaction times compared to palladium-catalyzed methods, it can be a cost-effective alternative.
Reaction Scheme:
Ph-N(CH2CH2OH)2 --(H2SO4, heat)--> Ph-N(CH2CH2)2O + H2O
Caption: Comparison of synthetic pathways to this compound.
References
- 1. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
Unveiling the Potency of 4-Phenylmorpholine Derivatives: A Comparative Guide to Their Biological Activities
For Immediate Release
In the dynamic landscape of drug discovery, the 4-phenylmorpholine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide offers a comprehensive comparison of various this compound derivatives, providing researchers, scientists, and drug development professionals with a valuable resource to navigate their therapeutic potential. The following sections present a detailed analysis of their efficacy as inhibitors of key cellular targets, supported by quantitative data, experimental protocols, and visual representations of associated signaling pathways and workflows.
Comparative Analysis of Biological Activity
The this compound core has been ingeniously modified to yield derivatives with potent and selective activities against a range of biological targets. These activities span anti-cancer, anti-inflammatory, and neuroprotective domains, highlighting the versatility of this chemical scaffold. The subsequent tables summarize the inhibitory concentrations (IC50) of various derivatives against key enzymes and cancer cell lines, offering a clear comparison of their pot-encies.
Phosphoinositide 3-Kinase (PI3K) Inhibition
A significant area of investigation for this compound derivatives has been their potent inhibitory activity against PI3K, a family of enzymes crucial in cell signaling pathways related to growth, proliferation, and survival. Deregulation of the PI3K/Akt pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
| Derivative Structure | Target | IC50 (nM) | Reference |
| 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) | PI3Kα | 1400 | [1] |
| Thieno[3,2-d]pyrimidine derivative 15e | PI3Kα | 2.0 | [2] |
| ZSTK474 derivative 6r | PI3Kα | 130 | [3] |
| ZSTK474 derivative 6s | PI3Kα | 107 | [3] |
| ZSTK474 derivative 6n | PI3Kδ | 12.6 | [3] |
| ZSTK474 derivative 6o | PI3Kδ | 8.6 | [3] |
Cholinesterase Inhibition
Certain this compound derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
| Derivative | Target | IC50 (µM) | Reference |
| Compound 11g | AChE | 1.94 | [4] |
| Compound 11g | BChE | 28.37 | [4] |
Anticancer Activity
The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines. The data below showcases their cytotoxic potential.
| Derivative | Cell Line | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine derivative 15e | A375 (Melanoma) | 0.58 | [2] |
| ZSTK474 derivative 6s | A375 (Melanoma) | Not Specified (Superior to 6r) | [3] |
| ZSTK474 derivative 6s | D54 (Glioblastoma) | Not Specified (Superior to 6r) | [3] |
| ZSTK474 derivative 6s | SET-2 (Megakaryoblastic Leukemia) | Not Specified (Superior to 6r) | [3] |
| 4-(phenylsulfonyl)morpholine derivative 4m | MDA-MB-231 (Breast Cancer) | >40 | [5] |
| Quinazoline derivative 12b | HeLa (Cervical Cancer) | 0.82 | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives have also been a subject of study, with some compounds showing potent inhibition of inflammatory mediators.
| Derivative | Assay | IC50 (µM) | Reference |
| 2-(4-phenylquinoline-2-yl)phenol derivative 4h | COX-2 Enzyme Inhibition | 0.026 | [7] |
| 2-(4-phenylquinoline-2-yl)phenol derivative 4j | COX-2 Enzyme Inhibition | 0.102 | [7] |
| 2-(4-phenylquinoline-2-yl)phenol derivative 4f | HRBC Membrane Stabilization | 0.064 | [7] |
| 2-(4-phenylquinoline-2-yl)phenol derivative 4h | HRBC Membrane Stabilization | 0.021 | [7] |
| 2-(furan-2-yl)-4-phenoxyquinoline derivative 6 | TNF-α Formation Inhibition | 2.3 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction.
-
Reagent Preparation : Prepare PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA) and a lipid substrate mixture. Dilute the PI3K enzyme into this mixture.
-
Reaction Setup : In a 384-well plate, add 0.5 µl of the inhibitor or vehicle, followed by 4 µl of the enzyme/lipid mixture.
-
Initiation : Start the reaction by adding 0.5 µl of 250µM ATP.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Add 5 µl of ADP-Glo™ Reagent to deplete unused ATP. Then, add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement : Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and, therefore, the kinase activity.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
-
Reagent Preparation : Prepare a phosphate (B84403) buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution, and acetylthiocholine (B1193921) iodide (ATCI) substrate solution.
-
Assay Setup : In a 96-well plate, add 25 µL of phosphate buffer to all wells. Add 25 µL of various dilutions of the test compound to the sample wells. For the control, add 25 µL of buffer.
-
Enzyme Addition : Add 25 µL of the AChE enzyme solution to all wells except the blank. Pre-incubate for a defined period.
-
Reaction Initiation : Add 50 µL of the DTNB solution, followed by 25 µL of the ATCI substrate solution to all wells.
-
Measurement : Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.[9]
-
Calculation : The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
MTT Cell Proliferation Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[10][11]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10][11][12]
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[10][11][12] The absorbance is directly proportional to the number of viable cells.
Visualizing the Mechanisms
To better understand the context of the biological activities of this compound derivatives, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow for their evaluation.
Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound Derivatives.
References
- 1. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Evaluating 4-Phenylmorpholine as a Catalyst: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision in chemical synthesis. This guide provides a comparative evaluation of 4-Phenylmorpholine's efficacy as a catalyst, presenting available data alongside alternative catalytic systems to inform experimental design and catalyst selection.
While this compound is recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals, its direct application as a primary catalyst is less extensively documented in readily available literature. It is often employed as a reagent or as part of a more complex catalytic system. This guide will focus on a key reaction where the catalytic activity of the broader morpholine (B109124) scaffold has been evaluated, providing a framework for understanding the potential efficacy of this compound in similar transformations.
Catalytic Performance in N-Arylation of Morpholine
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Pd] with dialkylterphenyl phosphine (B1218219) ligands | 4-chlorotoluene | NaOtBu | THF | 80 | 19 | High (specific % not detailed in abstract) | [1] |
| MnCl2·4H2O | Substituted aryl halides | Not specified | Not specified | Not specified | Not specified | Moderate to Good | [2] |
It is important to note that in these examples, a metal (Palladium or Manganese) is the primary catalyst, and the amine or phosphine acts as a ligand. The structure of the ligand, including substituents on the morpholine ring, can significantly influence the catalytic activity.
Comparison with Other Morpholine-Based Catalysts
Computational studies have provided insights into how N-substitution on the morpholine ring affects its catalytic properties. A theoretical study on urethane (B1682113) formation compared the efficacy of morpholine and 4-methylmorpholine (B44366) as catalysts.[3] The study concluded that 4-methylmorpholine is a more effective catalyst than morpholine for this specific reaction. This suggests that the electronic and steric properties of the substituent on the nitrogen atom play a crucial role in the catalytic cycle. While this is a computational study, it provides a basis for inferring that the phenyl group in this compound would also significantly modulate its catalytic activity compared to unsubstituted morpholine.
Furthermore, a study on highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins demonstrated that the pyrrolidine (B122466) nucleus is generally more efficient than piperidine (B6355638) or morpholine for such transformations via enamine catalysis.[4][5] The lower reactivity of morpholine-enamines is attributed to the presence of the oxygen atom and the pyramidalization of the nitrogen, which decreases the nucleophilicity of the enamine.[4][5] This highlights a potential limitation of the morpholine scaffold in certain types of organocatalysis.
Experimental Protocols
Detailed experimental protocols for reactions where this compound could potentially be evaluated as a catalyst are provided below as a reference for researchers.
General Procedure for Palladium-Catalyzed N-Arylation of Morpholine
This protocol is adapted from studies on similar catalytic systems and can be used as a starting point for evaluating this compound as a ligand.
Materials:
-
Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3)
-
This compound (as ligand)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Morpholine
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., THF, Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., 0.005 mmol), this compound (as ligand, typically in a 1:1 or 2:1 ratio to Pd), and the base (e.g., 1.2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the aryl halide (1 mmol), morpholine (1.2 mmol), and the anhydrous solvent (1 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 19 hours).
-
After cooling to room temperature, the reaction mixture can be quenched with water and extracted with an organic solvent.
-
The organic layers are combined, dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to determine the yield of the N-arylated morpholine.
General Procedure for Hydrogen Peroxide Decomposition
While quantitative data for this compound is not available, a general protocol for comparing the catalytic activity of different substances in the decomposition of hydrogen peroxide is as follows.
Materials:
-
Hydrogen peroxide solution (e.g., 30%)
-
Catalyst (e.g., this compound, MnO2, Fe2O3)
-
Detergent
-
Graduated cylinder
Procedure:
-
In a large graduated cylinder, place a small amount of the catalyst to be tested.
-
Add a small amount of detergent.
-
Carefully add the hydrogen peroxide solution to the graduated cylinder.
-
Observe and measure the rate of foam production as an indicator of the rate of oxygen evolution, which corresponds to the catalytic activity.
-
The experiment can be timed to compare the efficiency of different catalysts.
Visualizing Catalytic Pathways
To conceptualize the potential role of this compound in a catalytic cycle, a generic workflow for a transition metal-catalyzed cross-coupling reaction where it could act as a ligand is presented below.
Caption: Generic catalytic cycle for a cross-coupling reaction.
Conclusion
The available evidence suggests that while this compound is a valuable synthetic intermediate, its role as a standalone catalyst is not extensively characterized with quantitative performance data in the scientific literature. However, the influence of N-substituents on the catalytic activity of the morpholine scaffold is evident from computational and experimental studies on related compounds. The phenyl group in this compound is expected to significantly alter its electronic and steric properties, and thus its catalytic potential, compared to unsubstituted morpholine or N-alkylated morpholines.
For researchers and drug development professionals, the provided experimental frameworks can serve as a basis for systematically evaluating the efficacy of this compound as a catalyst or ligand in specific reactions of interest. Direct comparison with established catalytic systems under identical conditions is crucial to ascertain its true potential and viability for applications in fine chemical and pharmaceutical synthesis. Further empirical studies are warranted to fully elucidate the catalytic capabilities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of analytical methods for 4-Phenylmorpholine
A Comparative Guide to Analytical Methods for 4-Phenylmorpholine
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of this compound is critical for various applications, including pharmaceutical development, agrochemical formulation, and polymer chemistry.[1] This guide provides a comparative analysis of common analytical methods for the determination of this compound, offering insights into their performance, supported by experimental data.
Overview of Analytical Techniques
The primary analytical methods for the detection and quantification of this compound and its related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying compounds in a liquid mobile phase. For this compound, reverse-phase HPLC is often employed.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and semi-volatile compounds. Direct analysis of morpholine (B109124) derivatives by GC-MS can be challenging due to their polarity; therefore, a derivatization step is often employed to enhance volatility.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method that couples liquid chromatography with two stages of mass analysis. This technique is ideal for trace-level analysis in complex matrices.[6]
Quantitative Data Comparison
The following table summarizes the performance characteristics of various analytical methods for the analysis of morpholine and its derivatives. While specific data for this compound is limited, the data for morpholine provides a valuable benchmark for methodological comparison.
| Analytical Method | Technique | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Recovery (%) | Precision (RSD%) |
| HPLC-UV | Derivatization with 1-naphthylisothiocyanate (NIT) | Air | Not Specified | Not Specified | Not Specified | Not Specified | 86 - 100 | 5.5 |
| GC-MS | Derivatization to N-nitrosomorpholine | Apple Juice | 10 - 500 µg/L | > 0.999 | 7.3 µg/L | 24.4 µg/L | 94.3 - 109.0 | 2.0 - 4.4 (Intra-day), 3.3 - 7.0 (Inter-day) |
| GC-MS | Derivatization to N-nitrosomorpholine | Apple & Citrus Peel/Pulp | 10 - 400 µg/kg | > 0.9999 | 1.3 - 3.3 µg/kg | 4.1 - 10.1 µg/kg | 88.6 - 107.2 | 1.4 - 9.4 (Intra-day), 1.5 - 2.8 (Inter-day) |
| GC-NPD | Direct Injection | Air | Not Specified | Not Specified | 0.4 µ g/carrier | Not Specified | Not Specified | Not Specified |
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps may vary depending on the chosen method and the sample matrix.
General workflow for this compound analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the analysis of this compound using reverse-phase HPLC.[2][3]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., Newcrom R1).[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier such as phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[2][3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength.
-
Injection Volume: 10-20 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on the derivatization of morpholine to N-nitrosomorpholine for enhanced volatility and sensitivity.[4][5]
-
Sample Preparation and Derivatization:
-
For liquid samples, filter through a 0.22 µm membrane filter.[4] For solid samples, homogenize and perform a suitable extraction.
-
To an aliquot of the sample extract, add an acidic solution (e.g., hydrochloric acid).
-
Add a solution of sodium nitrite (B80452) to initiate the derivatization reaction, forming N-nitrosomorpholine.
-
Extract the N-nitrosomorpholine derivative using an organic solvent such as dichloromethane.[4]
-
The organic extract is then concentrated and filtered before injection.[4]
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[4]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[4]
-
Column: A suitable capillary column (e.g., TM-1701).[5]
-
Carrier Gas: Helium.[4]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Detection: Monitor characteristic ions of N-nitrosomorpholine (e.g., m/z 86.1, 116.1).[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is suitable for the analysis of a wide range of compounds, including morpholine derivatives, in complex matrices.[7]
-
Sample Preparation:
-
A simple "dilute and shoot" approach can often be used, where the sample is diluted with an appropriate solvent (e.g., a mixture of methanol (B129727) and water) and then injected.[7]
-
For some matrices, an enzymatic hydrolysis step may be necessary.[7]
-
-
LC-MS/MS Conditions:
-
LC System: An ExionLC™ AC HPLC system or equivalent.[7]
-
Mass Spectrometer: A QTRAP®/Triple Quad™ 4500 LC-MS/MS system or equivalent.[7]
-
Column: A suitable C18 or mixed-mode column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid, is common.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[7] Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. For routine analysis where high sensitivity is not paramount, HPLC-UV may be sufficient. For trace-level analysis in complex matrices, GC-MS with derivatization or, more preferably, LC-MS/MS are the methods of choice due to their superior sensitivity and selectivity.[6] It is recommended to validate the chosen method for the specific application to ensure accurate and reliable results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Morpholine, 4-phenyl- | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
A Comparative Guide to Cross-Validation of 4-Phenylmorpholine Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 4-Phenylmorpholine, a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of final products. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), presents a comparison of their performance characteristics, and describes a workflow for the cross-validation of these analytical methods.
Data Presentation: A Comparative Analysis of Quantitative Assays
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the typical performance characteristics of HPLC-UV and GC-MS assays for the quantification of this compound.
| Performance Parameter | HPLC-UV Method | GC-MS Method |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Linearity Range | 0.15 - 100 µg/mL | 0.03 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% |
| Precision (% RSD) | < 2.0% | < 1.5% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS assays are provided below. These protocols are foundational and may require optimization based on the specific sample matrix and laboratory instrumentation.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a target concentration within the linear range of the assay.
-
For formulated products, sample extraction may be necessary to separate this compound from excipients. This may involve dissolution in a suitable solvent, followed by centrifugation and/or filtration.
2. Chromatographic Conditions:
-
Instrument: Agilent 1200 Series HPLC or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, particularly in complex biological matrices.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to basic (e.g., pH 10) with a suitable base and extract with an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Solid-Phase Extraction (SPE): For more complex matrices, SPE can provide a cleaner extract. The choice of sorbent will depend on the sample matrix.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Conditions:
-
Instrument: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 163, 105, 77).
3. Method Validation:
-
The GC-MS method should be validated for the same parameters as the HPLC-UV method, with particular attention to matrix effects, which can be more pronounced in highly sensitive MS-based assays.
Mandatory Visualizations
Theoretical Metabolic Pathway of this compound
The metabolic fate of this compound has not been extensively studied. However, based on the metabolism of other morpholine-containing compounds and N-phenyl structures, a putative metabolic pathway can be proposed. The primary routes of metabolism are likely to involve oxidation of the phenyl ring and the morpholine (B109124) ring, followed by conjugation reactions.
Caption: A diagram illustrating the theoretical metabolic pathway of this compound.
Cross-Validation Workflow for Analytical Methods
Cross-validation is essential to ensure that different analytical methods produce comparable results, which is crucial when transferring methods between laboratories or when a new method is intended to replace an existing one.
Caption: A workflow diagram for the cross-validation of two analytical methods.
References
A Comparative Guide to Catalysts in 4-Phenylmorpholine Synthesis for Researchers and Drug Development Professionals
The synthesis of 4-phenylmorpholine, a key structural motif in many biologically active compounds, is a focal point of research in medicinal chemistry and drug development. The efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalysts for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalytic Systems
The synthesis of this compound is most commonly achieved through the N-arylation of morpholine (B109124) with a phenyl halide or an equivalent aryl donor. The performance of different metal-based catalysts in this transformation varies significantly in terms of yield, reaction conditions, and substrate scope. Below is a summary of quantitative data from studies on palladium and manganese-catalyzed N-arylation of morpholine.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Palladium Catalysis | ||||||||
| [Pd(cinnamyl)Cl]₂ | P(t-Bu)₂ArXyl2 | NaOtBu | THF | 80 | 19 | 4-chlorotoluene | 95 | [1] |
| [Pd(cinnamyl)Cl]₂ | PCyp₂ArXyl2 | NaOtBu | THF | 80 | 19 | 4-chlorotoluene | 85 | [1] |
| [Pd(cinnamyl)Cl]₂ | PEt₂ArXyl2 | NaOtBu | THF | 80 | 19 | 4-chlorotoluene | 60 | [1] |
| Manganese Catalysis | ||||||||
| MnCl₂·4H₂O | L-proline | NaOtBu | DMSO | 120 | 24 | Iodobenzene | 90 | [2] |
| MnCl₂·4H₂O | L-proline | NaOtBu | DMSO | 120 | 24 | Bromobenzene | 85 | [2] |
| MnCl₂·4H₂O | L-proline | NaOtBu | DMSO | 120 | 24 | Chlorobenzene | 55 | [2] |
| MnCl₂·4H₂O | L-proline | NaOtBu | DMSO | 120 | 24 | 4-Chlorotoluene | 82 | [2] |
| MnCl₂·4H₂O | L-proline | NaOtBu | DMSO | 120 | 24 | 4-Chloroanisole | 88 | [2] |
Note: The yields reported for the palladium-catalyzed reactions are for the N-arylation of morpholine with 4-chlorotoluene, a closely related transformation to the synthesis of this compound. The manganese-catalyzed reactions show the yields for the N-arylation of morpholine with different aryl halides.
Overview of Other Catalytic Systems
Beyond palladium and manganese, other transition metals have been explored for the synthesis of morpholine derivatives, indicating their potential for this compound synthesis:
-
Copper-Catalyzed Systems: Copper-based catalysts are an attractive, cost-effective alternative to palladium for N-arylation reactions.[3][4] Various copper(I) and copper(II) salts and nanoparticles have been successfully employed for the coupling of N-heterocycles with aryl halides.[3][5][6]
-
Gold-Catalyzed Synthesis: Gold catalysts have been utilized in the synthesis of the morpholine ring structure through cyclization reactions.[7][8] These methods often involve intramolecular hydroalkoxylation and other cascade reactions.
-
Rhodium-Catalyzed Reactions: Rhodium catalysts have shown efficacy in the diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.[9]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for palladium- and manganese-catalyzed N-arylation of morpholine.
General Procedure for Palladium-Catalyzed N-Arylation of Morpholine
This protocol is based on the Buchwald-Hartwig amination methodology.
Materials:
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)
-
Phosphine (B1218219) ligand (e.g., P(t-Bu)₂ArXyl2)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium precatalyst (e.g., 0.005 mmol) and the phosphine ligand (e.g., 0.006 mmol).
-
Add the aryl halide (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.2 mmol).
-
Add the anhydrous solvent (1 mL).
-
Seal the flask or tube and heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring for the indicated time (e.g., 19 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-morpholine.
General Procedure for Manganese-Catalyzed N-Arylation of Morpholine
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
L-proline
-
Aryl halide (e.g., iodobenzene)
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous DMSO
Procedure:
-
In a reaction vessel, combine MnCl₂·4H₂O (e.g., 0.1 mmol), L-proline (e.g., 0.2 mmol), the aryl halide (1.0 mmol), morpholine (1.2 mmol), and NaOtBu (1.5 mmol).
-
Add anhydrous DMSO (2 mL) to the mixture.
-
Heat the reaction mixture at 120 °C for 24 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the this compound product.
Visualizing the Synthetic Workflow
The general workflow for the catalytic synthesis of this compound via N-arylation can be visualized as a sequence of steps from reactant preparation to product purification.
Caption: General workflow for catalytic this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. A Highly Efficient Copper-Catalyzed Three-Component Synthesis of 4-Aminoquinazolines [organic-chemistry.org]
- 6. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stability of N-Substituted Morpholine Derivatives in Pharmaceutical Development
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of drug candidates is a cornerstone of successful pharmaceutical formulation. N-substituted morpholines, a prevalent scaffold in medicinal chemistry, are found in a variety of approved drugs. Their stability under stress conditions—such as exposure to acid, base, oxidation, heat, and light—directly impacts their shelf-life, formulation strategy, and safety profile. This guide provides an objective comparison of the stability of several key N-substituted morpholine-containing drugs, supported by experimental data from forced degradation studies.
The morpholine (B109124) ring, while generally considered a stable scaffold, can undergo degradation depending on the nature of its N-substituent and the applied stress conditions. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. Below, we compare the stability profiles of four prominent N-substituted morpholine drugs: Linezolid, Gefitinib, Timolol (B1209231), and Amorolfine.
Comparative Stability Data
The stability of a drug substance is a critical quality attribute. The following tables summarize the quantitative data from forced degradation studies on various N-substituted morpholine-containing active pharmaceutical ingredients (APIs). These studies intentionally expose the drug to harsh conditions to predict its long-term stability and identify potential degradation pathways.
Table 1: Comparative Degradation of N-Substituted Morpholine APIs under Various Stress Conditions
| Drug | N-Substituent Type | Acid Hydrolysis (% Degradation) | Base Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) | Thermal Degradation (% Degradation) | Photodegradation (% Degradation) |
| Linezolid | Acetamide | 14.94% - 31.03%[1] | 22.05% - 96.14%[1] | No degradation reported[1] | No degradation reported[1] | No degradation reported[1] |
| Gefitinib | Quinazoline | 3.27%[2] | 1.83%[2] | Significant degradation observed | Stable | - |
| Timolol | Thiadiazole | Degrades[3] | Unstable, two degradation products[4] | - | Degrades[3] | - |
| Amorolfine | Substituted Alkyl | 61.63%[5] | 34.61%[5] | 39.14%[5] | 91.69%[5] | 91.88%[5] |
Note: The percentage of degradation can vary based on the specific experimental conditions (e.g., concentration of stressor, temperature, duration of exposure). The data presented is a summary from the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of stability studies. The following section outlines the experimental protocols used in the forced degradation studies of the compared N-substituted morpholines.
General Procedure for Forced Degradation Studies
Forced degradation studies are typically performed by subjecting a solution of the drug substance to various stress conditions for a specified period. The extent of degradation is then quantified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
1. Acid Degradation:
-
Linezolid: A solution of Linezolid was treated with 5N HCl and allowed to stand for 24 hours.[1]
-
Gefitinib: A solution of Gefitinib (1 mg/mL) was treated with 2N HCl and refluxed at 60°C for 30 minutes.[2]
-
Amorolfine: A solution of Amorolfine HCl (20 µg/ml) was heated on a water bath at 60°C with 0.1N HCl, with samples taken at intervals up to 90 minutes.[5]
2. Base Degradation:
-
Linezolid: A solution of Linezolid was treated with 5N NaOH and allowed to stand for 24 hours.[1]
-
Gefitinib: A solution of Gefitinib (1 mg/mL) was treated with 2N NaOH and refluxed at 60°C for 30 minutes.[2]
-
Timolol: The drug was found to be unstable in basic conditions, leading to the formation of two degradation products.[4]
-
Amorolfine: A solution of Amorolfine HCl (20 µg/ml) was heated on a water bath at 60°C with 0.1N NaOH, with samples taken at intervals up to 90 minutes.[5]
3. Oxidative Degradation:
-
Gefitinib: Significant degradation was observed when a solution of Gefitinib was treated with 6% H₂O₂ for 2 hours.
-
Amorolfine: A solution of Amorolfine HCl (20 µg/ml) was treated with 30% H₂O₂ at room temperature for 4 hours.[5] One of the primary degradation products identified under oxidative stress is the N-oxide.[6][7]
4. Thermal Degradation:
-
Gefitinib: The drug was found to be stable when heated at 65°C for 24 hours.
-
Amorolfine: Solid Amorolfine HCl was heated in an oven at 100°C for 4 hours.[5]
5. Photodegradation:
-
Amorolfine: Solid Amorolfine HCl was exposed to direct sunlight for 4 hours.[5]
Analytical Method: Stability-Indicating HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent drug from its degradation products. A typical method would involve:
-
Column: A reverse-phase column, such as a C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), often in a gradient elution mode.
-
Detector: A UV detector set at the wavelength of maximum absorbance of the drug.
-
Quantification: The percentage of degradation is calculated by comparing the peak area of the drug in the stressed sample to that of an unstressed standard solution.
Degradation Pathways and Experimental Workflows
Visualizing the degradation pathways and experimental workflows can provide a clearer understanding of the stability studies.
Conclusion
The stability of N-substituted morpholines is highly dependent on the nature of the N-substituent and the specific stress conditions applied. From the compiled data, it is evident that:
-
Linezolid shows significant degradation under both acidic and basic conditions.[1]
-
Gefitinib is susceptible to degradation in acidic, basic, and oxidative environments but is stable under thermal stress.[2]
-
Timolol is particularly unstable in basic solutions.[4]
-
Amorolfine demonstrates considerable degradation under photolytic and thermal stress, with significant degradation also observed under acidic, basic, and oxidative conditions.[5]
This comparative guide highlights the importance of conducting thorough forced degradation studies for N-substituted morpholine drug candidates. The data presented herein can aid researchers in anticipating potential stability issues, designing robust formulations, and developing appropriate analytical methods for quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Stability indicating HPTLC determination of timolol maleate as bulk drug and in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijpsr.com [ijpsr.com]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Novel 4-Phenylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural validation of novel 4-Phenylmorpholine derivatives. The accurate determination of a molecule's structure is a critical step in the drug discovery and development pipeline, ensuring the identity, purity, and stability of a new chemical entity (NCE). This compound and its analogs are versatile scaffolds used in the synthesis of pharmaceuticals targeting a range of conditions, including central nervous system disorders.[1] This document outlines the experimental protocols and presents comparative data to assist researchers in selecting the appropriate methods for robust structural characterization.
Comparison of Core Analytical Techniques
The structural elucidation of a novel compound is rarely achieved by a single technique. It requires the consolidation of data from several orthogonal analytical methods. The most common and powerful techniques are summarized below.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed atom-level connectivity (¹H, ¹³C), stereochemistry (NOE), and purity. | Soluble sample (mg scale), deuterated solvent required. | Non-destructive, provides unambiguous structural information in solution.[2] | Lower sensitivity than MS, requires relatively pure samples, expensive instrumentation.[3] |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), and fragmentation patterns for substructure identification. | Small sample size (µg to ng), can be coupled with chromatography (GC/LC). | High sensitivity, suitable for complex mixtures, provides molecular formula confirmation. | Isomers may not be distinguishable without chromatography, non-destructive ionization can be challenging. |
| X-Ray Crystallography | Definitive 3D molecular structure, absolute configuration, and solid-state packing. | Single, high-quality crystal required. | Considered the "gold standard" for unambiguous structure determination.[4] | Crystal growth can be a significant bottleneck and is not always successful.[4] |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O). | Solid or liquid sample (mg scale). | Fast, simple, and provides a characteristic "fingerprint" for the compound. | Provides limited information on the overall molecular skeleton, spectra can be complex. |
Illustrative Data for a Hypothetical this compound Derivative
To provide a practical comparison, the following tables summarize expected quantitative data for a representative this compound derivative. The data are based on values reported for similar structures in the literature.[5][6]
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic Protons (H-arom) | 7.11–7.82 (m) | 126.8–134.3 |
| N(CH₂)₂ Protons | 3.33–3.36 (t, J = 4.6 Hz) | 46.7 |
| O(CH₂)₂ Protons | 3.87–3.89 (t, J = 4.9 Hz) | 65.6 |
| Phenyl Ipso-Carbon | - | 142.1 |
Note: Data derived from a representative 4-(4-morpholinophenyl) derivative. Chemical shifts are highly dependent on the specific substitution pattern.[5]
Table 2: Key IR Absorption Bands
| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |
| C-H Stretch (Aromatic) | ~3010 | Phenyl Ring |
| C-H Stretch (Aliphatic) | 2850-2960 | Morpholine (B109124) Ring |
| C=C Stretch (Aromatic) | ~1600 | Phenyl Ring |
| C-N Stretch | ~1240 | Aryl-Amine |
| C-O-C Stretch | ~1115 | Ether |
Note: Frequencies are approximate and can shift based on the complete molecular structure.[5]
Table 3: Mass Spectrometry Fragmentation Data
| m/z Value | Interpretation |
| 163 | Molecular Ion [M]⁺ of this compound[7] |
| 118 | Loss of C₂H₅NO fragment |
| 91 | Tropylium ion [C₇H₇]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ |
Note: Fragmentation is based on Electron Impact (EI) ionization and can vary significantly with ionization method.[6]
Experimental Protocols
Detailed and reproducible experimental methods are fundamental to structural validation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy The sample (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer. Two-dimensional experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.[3][8]
2. Gas Chromatography-Mass Spectrometry (GC-MS) For volatile and thermally stable derivatives, GC-MS is a powerful tool.
-
Gas Chromatograph: Agilent 7890 or equivalent with an HP-ULTRA 1 column (12 m x 0.2 m x 0.33 µm).[6]
-
Carrier Gas: Helium at a constant flow of 0.8 mL/min.[6]
-
Injector Temperature: 250°C.[6]
-
Oven Program: Initial temperature of 50°C (hold 2 min), ramp at 10°C/min to 100°C, then ramp at 20°C/min to 295°C (hold 1 min).[6]
-
Mass Spectrometer: Ionization is typically performed using Electron Impact (EI) at 70 eV. The mass range is scanned from m/z 40–550.[6]
3. X-Ray Crystallography Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a concentrated solution of the purified compound. The crystal is mounted on a diffractometer, and diffraction data are collected at a controlled temperature (e.g., 100 K). The resulting diffraction pattern is used to solve and refine the molecular structure, providing precise bond lengths, angles, and the absolute configuration.[4][9]
Visualized Workflows and Pathways
Logical Workflow for Structural Validation
The process of validating a novel structure follows a logical progression from initial synthesis to definitive proof. This workflow ensures that sufficient data is collected at each stage to justify moving forward.
Experimental Workflow: GC-MS Analysis with Derivatization
For certain morpholine derivatives, derivatization is required to improve volatility for GC-MS analysis.[10] This workflow details the key steps from sample preparation to data analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Crystallography of the Polymorphs of Metergoline [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of N-aryl morpholines is crucial for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of the reaction kinetics of 4-phenylmorpholine and its substituted analogues, supported by experimental data and detailed protocols.
The reactivity of the nitrogen atom in the morpholine (B109124) ring is significantly influenced by the electronic properties of the substituent on the attached phenyl group. Electron-donating groups (EDGs) on the phenyl ring increase the electron density on the nitrogen, enhancing its nucleophilicity and generally leading to faster reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing nucleophilicity and slowing down the reaction. This relationship can be quantitatively assessed through Hammett plots, which correlate reaction rate constants with substituent constants (σ).
N-Alkylation of Morpholine: A Baseline for Comparison
To understand the kinetic behavior of this compound derivatives, it is essential to first establish a baseline with the parent compound, morpholine. A study on the N-alkylation of morpholine with various alcohols in the gas-solid phase over a CuO–NiO/γ–Al2O3 catalyst provides valuable kinetic data. The reaction of morpholine with methanol, for instance, was found to follow pseudo-first-order kinetics.
Table 1: Kinetic Parameters for the N-Methylation of Morpholine
| Reaction Temperature (°C) | Rate Constant (k, h⁻¹) |
| 190 | 0.22 |
| 200 | 0.27 |
| 210 | 0.36 |
| 220 | 0.45 |
Data sourced from a study on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.[1]
The apparent activation energy for this reaction was determined to be 46.20 kJ mol⁻¹.[1] This data serves as a reference point for evaluating the impact of a phenyl group and its substituents on the N-alkylation reaction rate.
Substituent Effects on the Reaction Kinetics of this compound Derivatives
Table 2: Predicted Relative Rate Constants for the N-Alkylation of 4-(Substituted-Phenyl)morpholines
| Substituent (X) | Substituent Constant (σp) | Predicted Relative Rate (k_rel) |
| -OCH₃ (p-methoxy) | -0.27 | > 1 |
| -CH₃ (p-methyl) | -0.17 | > 1 |
| -H (unsubstituted) | 0.00 | 1 |
| -Cl (p-chloro) | 0.23 | < 1 |
| -CN (p-cyano) | 0.66 | < 1 |
| -NO₂ (p-nitro) | 0.78 | < 1 |
This table is a qualitative prediction based on Hammett substituent constants and general principles of chemical kinetics.
A positive slope (ρ > 0) in a Hammett plot for such a reaction would indicate that the reaction is facilitated by electron-withdrawing groups, which is unlikely for a nucleophilic attack by the morpholine nitrogen. A negative slope (ρ < 0) would be expected, confirming that electron-donating groups accelerate the reaction by increasing the nucleophilicity of the nitrogen atom.
Experimental Protocols
General Procedure for Kinetic Analysis of N-Alkylation of Amines
The following is a general experimental protocol for studying the kinetics of N-alkylation of a secondary amine like this compound.
Materials:
-
This compound or a substituted derivative
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Internal standard for analytical measurements (e.g., dodecane)
-
Thermostatted reaction vessel
-
Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Prepare stock solutions of the this compound derivative, the alkyl halide, and the internal standard in the chosen solvent.
-
Equilibrate the reaction vessel to the desired temperature.
-
Add the amine solution and the internal standard solution to the reaction vessel and allow the temperature to stabilize.
-
Initiate the reaction by adding the alkyl halide solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots immediately, for example, by dilution with a cold solvent.
-
Analyze the quenched samples using GC-MS or HPLC to determine the concentration of the reactants and products.
-
Plot the concentration of the reactant versus time to determine the order of the reaction and calculate the rate constant.
Workflow for Kinetic Experiment
Caption: Workflow for a typical kinetic experiment of N-alkylation.
Logical Relationship of Substituent Effects
The electronic effect of a substituent on the phenyl ring of this compound directly impacts the nucleophilicity of the morpholine nitrogen, which in turn governs the rate of reaction in nucleophilic substitution reactions.
Caption: Influence of substituents on reaction rate.
References
A Comparative Guide to 4-Phenylmorpholine Alternatives in Central Nervous System Research
For researchers and drug development professionals investigating novel therapeutics for central nervous system (CNS) disorders, the phenylmorpholine scaffold serves as a crucial starting point. 4-Phenylmorpholine and its analogs have demonstrated significant activity as monoamine neurotransmitter modulators, making them valuable tools in the study and treatment of conditions such as ADHD, obesity, and depression. This guide provides a comprehensive comparison of this compound and its key alternatives, with a focus on their efficacy, and mechanism of action, supported by experimental data.
Understanding Phenylmorpholines and Their Role in the CNS
Phenylmorpholines are a class of chemical compounds featuring a phenyl group attached to a morpholine (B109124) ring. Their primary mechanism of action in the central nervous system involves the modulation of monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). They can act as releasing agents or reuptake inhibitors at the respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By increasing the extracellular levels of these neurotransmitters, phenylmorpholines can exert stimulant, anorectic, and antidepressant effects.
Comparison of this compound Alternatives
While this compound itself is a foundational structure, several of its analogs, particularly derivatives of 2-phenylmorpholine, have been more extensively studied for their therapeutic potential. Key alternatives include phenmetrazine, phendimetrazine, and a range of fluorinated and methylated analogs.
Phenmetrazine and Phendimetrazine: Phenmetrazine was formerly used as an anorectic. Phendimetrazine is considered a prodrug, meaning it is converted into its active form, phenmetrazine, in the body.[1][2] Phenmetrazine is a potent releaser of norepinephrine and dopamine.[1]
Fluorinated and Methylated Analogs: The addition of functional groups, such as fluorine or methyl groups, to the phenyl ring of phenmetrazine has led to the development of numerous analogs with varying potencies and selectivities for the monoamine transporters. These include 2-FPM, 3-FPM, 4-FPM, 2-MPM, 3-MPM, and 4-MPM. These modifications can significantly alter the pharmacological profile of the parent compound. For instance, some analogs show increased potency at DAT and NET with reduced activity at SERT, potentially leading to a more selective stimulant effect with fewer serotonergic side effects.[3][4]
Potency at Monoamine Transporters
The following table summarizes the in vitro potency of various phenylmorpholine analogs on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter's activity. Lower values indicate greater potency.
| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) | Reference |
| Phenmetrazine | 1.93 | 0.28 | 10.9 | [4] |
| 2-MPM | 6.74 | 0.69 | >100 | [4] |
| 3-MPM | >100 | 2.19 | >100 | [4] |
| 4-MPM | 1.93 | 0.28 | 10.9 | [4] |
| 2-FPM | < 2.5 | < 2.5 | > 80 | [3][5] |
| 3-FPM | < 2.5 | < 2.5 | > 80 | [3][5] |
| 4-FPM | < 2.5 | < 2.5 | > 80 | [3][5] |
Experimental Protocols
Monoamine Transporter Uptake Assay
This assay is crucial for determining the potency of compounds in inhibiting the reuptake of monoamine neurotransmitters.
Objective: To measure the IC50 values of test compounds at DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Cell culture medium.
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Radiolabeled monoamine substrates (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Test compounds at various concentrations.
-
Known transporter inhibitors for determining non-specific uptake (e.g., cocaine for DAT, desipramine (B1205290) for NET, and fluoxetine (B1211875) for SERT).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach a suitable confluence.
-
Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.
-
Assay Preparation: On the day of the experiment, wash the cells with assay buffer.
-
Compound Incubation: Add the test compounds at a range of concentrations to the wells. Also include control wells with vehicle and a known inhibitor for determining total and non-specific uptake, respectively.
-
Initiation of Uptake: Add the radiolabeled monoamine substrate to all wells to initiate the uptake process. Incubate for a specific period (e.g., 10 minutes) at room temperature or 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value using non-linear regression analysis.[6][7]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
The selection of a specific phenylmorpholine alternative will depend on the desired pharmacological profile for a given CNS application.
-
For applications requiring potent dopamine and norepinephrine activity with minimal serotonergic effects, analogs such as 2-FPM, 3-FPM, and 4-FPM appear to be promising candidates based on their high potency at DAT and NET and low potency at SERT.[3][5]
-
Phendimetrazine may be a suitable option when a prodrug approach is desired, offering a more gradual onset of action due to its metabolic conversion to the active phenmetrazine.[1]
-
The methylated analogs (MPMs) exhibit a more varied profile, with 4-MPM showing a similar potency to phenmetrazine, while 3-MPM is significantly weaker at DAT and SERT.[4] This highlights the critical role of substituent positioning on the phenyl ring in determining pharmacological activity.
Further in vivo studies are necessary to fully elucidate the therapeutic potential and safety profiles of these compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to select and evaluate the most appropriate this compound alternatives for their specific research and drug development needs.
References
- 1. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Phenylmorpholine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible workspace. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Phenylmorpholine, a compound frequently used in the synthesis of pharmaceuticals and agrochemicals. Adherence to these procedures is vital to mitigate risks and comply with regulatory standards.
This compound is classified as a hazardous substance, being harmful if swallowed and toxic in contact with skin.[1][2] Therefore, it must be managed as hazardous waste and should never be disposed of in the regular trash or down the drain.[3][4] The following procedures are based on established safety protocols for hazardous chemicals and are intended to ensure the safe handling and disposal of this substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. The compound is designated with GHS hazard codes H302 (Harmful if swallowed) and H311 (Toxic in contact with skin).[1][2]
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat and other protective clothing as necessary.
-
Respiratory Protection: Handle in a well-ventilated area, preferably under a chemical fume hood.
Quantitative Hazard Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 92-53-5 |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| Melting Point | 51-54 °C |
| Boiling Point | 165-170 °C/45 mmHg |
| Flash Point | 113 °C (closed cup) |
| GHS Hazard Codes | H302, H311 |
| Hazard Classifications | Acute Toxicity 4 (Oral), Acute Toxicity 3 (Dermal) |
Source: PubChem, Sigma-Aldrich[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment.
-
Waste Identification and Segregation:
-
Treat all unused or unwanted this compound as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions. Do not mix with incompatible materials.
-
Contaminated materials, such as gloves, absorbent pads, and empty containers, should also be treated as hazardous waste.
-
-
Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is in good condition and has a secure, tightly fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3][5]
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Note the accumulation start date (the date the first drop of waste was added to the container).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be well-ventilated.
-
Ensure secondary containment is in place to contain any potential leaks or spills.
-
-
Disposal Request:
-
When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3]
-
Provide the EHS department with a complete and accurate description of the waste.
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain. This can lead to environmental contamination and damage to the sewer system.[3]
-
DO NOT dispose of this compound in the regular trash.[4]
-
DO NOT mix this compound waste with incompatible chemicals.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. This compound | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound = 98 92-53-5 [sigmaaldrich.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling 4-Phenylmorpholine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Phenylmorpholine. It includes detailed procedural guidance on personal protective equipment, handling, storage, and disposal to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its toxicological profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1][2][3]
-
Skin and Eye Irritation: Causes skin and eye irritation.[2][3]
The corresponding GHS pictograms are GHS06 (skull and crossbones) for toxicity and GHS07 (exclamation mark) for irritation. The signal word for this chemical is "Danger".[2]
Quantitative Safety Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][4] |
| Molecular Weight | 163.22 g/mol | [1][4] |
| Melting Point | 51-54 °C | |
| Boiling Point | 165-170 °C at 45 mmHg | |
| Flash Point | 113 °C (closed cup) | |
| Vapor Pressure | <0.1 mmHg at 20 °C | |
| Vapor Density | 5.63 (vs air) | |
| UN Number | 2811 | [5] |
| Hazard Class | 6.1 | [2] |
| Packing Group | III | [2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[6]
-
Eye and Face Protection: Wear tightly sealed safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant, impermeable gloves are required.[6]
-
Respiratory Protection: Use a NIOSH-approved P2 respirator for dust and aerosol filtration.
-
Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.[2][3][6]
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[6]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[6]
-
Ignition Sources: Use non-sparking tools and prevent electrostatic discharge, as the material is combustible.[6]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep the container away from incompatible materials and foodstuffs.[6]
-
The designated storage class is 6.1C for combustible, acute toxic category 3 materials.
Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of water. Seek immediate medical attention.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[2][3]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison center or doctor immediately.[2][3]
-
Spills: Evacuate the area and ensure adequate ventilation. Avoid dust formation. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[6]
Disposal Plan
All waste materials containing this compound must be disposed of as hazardous waste.
-
Container Management: Collect waste in a suitable, labeled, and closed container.
-
Approved Disposal: Dispose of the container and its contents at an approved waste disposal plant.[2]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal. While general guidelines for non-flush list medicines suggest mixing with an unappealing substance and discarding in household trash, this is not appropriate for a chemical with this hazard profile in a laboratory setting.[7]
Workflow for Safe Handling of this compound
References
- 1. This compound | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 25G | Labscoop [labscoop.com]
- 3. This compound | 92-53-5 | TCI AMERICA [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
